molecular formula C11H20O4 B1265731 Di-tert-butyl malonate CAS No. 541-16-2

Di-tert-butyl malonate

Cat. No.: B1265731
CAS No.: 541-16-2
M. Wt: 216.27 g/mol
InChI Key: CLPHAYNBNTVRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-Butyl Malonate is a ptential porogen for porogen-derived membranes.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPHAYNBNTVRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060244
Record name Propanedioic acid, bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-16-2
Record name 1,3-Bis(1,1-dimethylethyl) propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, 1,3-bis(1,1-dimethylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,1-dimethylethyl) malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DI-TERT-BUTYL MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9XWT9380
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Di-tert-butyl Malonate: A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Di-tert-butyl Malonate

Introduction

This compound is a valuable reagent in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1] Its chemical structure, featuring two bulky tert-butyl ester groups, provides unique reactivity and stability, making it a preferred intermediate in a variety of synthetic transformations. This guide provides an in-depth look at the properties, synthesis, and key reactions of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as propanedioic acid bis(1,1-dimethylethyl) ester, is a colorless to pale yellow liquid with a mild, ester-like scent.[1][2][3] It is sparingly soluble in water but miscible with many organic solvents.[2][3]

CAS Number: 541-16-2[2][4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₀O₄[4][5]
Molecular Weight 216.27 g/mol [4][5][7]
Melting Point -7 to -6 °C[2][8]
Boiling Point 110-111 °C at 22 mmHg[2][8]
65-67 °C at 1 mmHg[4]
Density 0.966 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.418[2]
Flash Point 88 °C[1][2]

Table 2: Spectroscopic and Analytical Data

Data TypeIdentifier
SMILES String CC(C)(C)OC(=O)CC(=O)OC(C)(C)C
InChI Key CLPHAYNBNTVRDI-UHFFFAOYSA-N
EC Number 208-769-6[6]
Beilstein Registry Number 1781766
PubChem CID 68324[7]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the acid-catalyzed esterification of malonic acid with isobutylene (B52900).[4][9]

Procedure:

  • A pressure bottle is charged with 100 mL of ether, 5 mL of concentrated sulfuric acid, and 50.0 g (0.48 mole) of malonic acid.[9]

  • Approximately 120 mL (about 1.5 moles) of liquefied isobutylene is added to the mixture.[9]

  • The bottle is securely sealed and shaken at room temperature until the malonic acid completely dissolves.[9]

  • The reaction vessel is then cooled in an ice-salt bath before being carefully opened.[9]

  • The contents are poured into a separatory funnel containing a mixture of 250 mL of water, 70 g of sodium hydroxide (B78521), and 250 g of ice.[9]

  • The mixture is shaken, and the layers are separated. The aqueous layer is extracted twice with 75 mL portions of ether.[9]

  • The combined organic layers are dried over anhydrous potassium carbonate, filtered, and the solvent is removed via flash distillation.[9]

  • The remaining residue is then distilled under reduced pressure, collecting the fraction boiling at 112–115 °C/31 mmHg to yield this compound.[9]

G Synthesis of this compound MalonicAcid Malonic Acid Reaction Esterification MalonicAcid->Reaction Isobutylene Isobutylene Isobutylene->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction   Ether Ether (solvent) Ether->Reaction   Product This compound Reaction->Product

Caption: Acid-catalyzed esterification of malonic acid.

Key Reactions and Applications

This compound is a versatile intermediate with several important applications in organic synthesis.

Knoevenagel Condensation

This compound can undergo Knoevenagel condensation with aldehydes or ketones. For instance, its reaction with paraformaldehyde in the presence of potassium acetate (B1210297) and cupric acetate yields di-tert-butyl methylenemalonate, a useful Michael acceptor.[10]

Procedure:

  • A flask is charged with 30.0 g of this compound, 8.4 g of paraformaldehyde, 1.4 g of potassium acetate, 1.4 g of cupric acetate monohydrate, and 70 mL of glacial acetic acid.[10]

  • The suspension is heated to 90–100 °C and stirred for 2 hours.[10]

  • After cooling, the reaction mixture is worked up by washing with saturated aqueous sodium bicarbonate and water.[10]

  • The product is purified by distillation to give di-tert-butyl methylenemalonate.[10]

G Knoevenagel Condensation DBM This compound Reaction Condensation DBM->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Catalyst Potassium Acetate Cupric Acetate Catalyst->Reaction   Product Di-tert-butyl Methylenemalonate Reaction->Product

Caption: Synthesis of di-tert-butyl methylenemalonate.

Diazo Transfer Reaction

A notable application is the "diazo transfer reaction" to produce di-tert-butyl diazomalonate. This reaction is efficiently carried out using p-toluenesulfonyl azide (B81097) in a two-phase system with a phase-transfer catalyst.[11]

Procedure:

  • A solution of 10.8 g of this compound, 9.9 g of p-toluenesulfonyl azide, and 0.5 g of methyltri-n-octylammonium chloride in 200 mL of dichloromethane (B109758) is prepared.[11]

  • The solution is stirred vigorously while 10 mL of 10 N aqueous sodium hydroxide is added.[11]

  • The mixture is stirred for 2 hours.[11]

  • After aqueous workup, the organic layer is dried, and the solvent is removed.[11]

  • The product is purified by high-vacuum distillation to yield di-tert-butyl diazomalonate.[11]

G Diazo Transfer Reaction DBM This compound Reaction Diazo Transfer DBM->Reaction Tos_azide p-Toluenesulfonyl Azide Tos_azide->Reaction Catalyst Phase-Transfer Catalyst (Aliquat 336) Catalyst->Reaction   Base NaOH (aq) Base->Reaction   Product Di-tert-butyl Diazomalonate Reaction->Product

Caption: Synthesis of di-tert-butyl diazomalonate.

Other Applications

This compound serves as a precursor in various synthetic routes. It has been utilized in the total synthesis of (+/-)-actinophyllic acid and as a precursor for the metal-organic chemical vapor deposition (MOCVD) of hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂) thin films.[2][3] It is also employed in the preparation of ketones.[2][3][4]

Conclusion

This compound is a cornerstone reagent in modern organic chemistry, offering a unique combination of reactivity and steric hindrance that is advantageous in many synthetic strategies. Its role in the formation of complex molecules underscores its importance in both academic research and industrial applications, particularly in the development of new pharmaceuticals and materials. A thorough understanding of its properties and reaction protocols is essential for any scientist working in these fields.

References

An In-depth Technical Guide to the Synthesis and Purification of Di-tert-butyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl malonate is a valuable reagent in organic synthesis, widely utilized as a key building block in the pharmaceutical industry and for the creation of complex molecular architectures. Its bulky tert-butyl ester groups serve as effective protecting groups for the malonic acid core, allowing for selective reactions at the central methylene (B1212753) position. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their laboratory work.

Synthetic Approaches

Two principal methods for the synthesis of this compound have been well-established and are detailed herein. The first involves the acid-catalyzed esterification of malonic acid with isobutylene (B52900). The second, a more traditional esterification, employs the reaction of malonyl dichloride with tert-butyl alcohol in the presence of a base.

Method 1: Acid-Catalyzed Esterification of Malonic Acid with Isobutylene

This procedure is a modification of the Altschul method for preparing tert-butyl esters.[1] It offers a direct route from malonic acid, utilizing an excess of isobutylene and a strong acid catalyst.

Method 2: Esterification of Malonyl Dichloride with tert-Butyl Alcohol

This alternative synthesis first requires the preparation of malonyl dichloride from malonic acid and thionyl chloride. The resulting acid chloride is then reacted with tert-butyl alcohol in the presence of a base, such as dimethylaniline, to yield the final product.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two primary synthetic methods for this compound, providing an at-a-glance comparison of yields and the physical properties of the purified product.

Table 1: Comparison of Synthetic Methods for this compound

ParameterMethod 1: Malonic Acid + IsobutyleneMethod 2: Malonyl Dichloride + tert-Butyl Alcohol
Starting MaterialsMalonic acid, Isobutylene, Sulfuric acidMalonyl dichloride, tert-Butyl alcohol, Dimethylaniline
SolventEtherChloroform
Reaction Time6-12 hours (shaking)4 hours (reflux)
Reported Yield58-92%[1]83-84%[1]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₁H₂₀O₄
Molecular Weight216.27 g/mol [2]
Boiling Point110-111 °C @ 22 mmHg[2]
112-115 °C @ 31 mmHg[1]
65-67 °C @ 1 mmHg[1]
Melting Point-6 to -7 °C[2]
Density0.966 g/mL at 25 °C[2]
Refractive Index (n²⁵D)1.4158–1.4161[1]
¹H NMRδ 1.47 (s, 18H), 3.19 (s, 2H)
IR (neat)ν 1730-1750 cm⁻¹ (C=O stretch)

Experimental Protocols

The following are detailed experimental procedures for the synthesis and purification of this compound.

Protocol 1: Synthesis from Malonic Acid and Isobutylene

Materials:

  • Malonic acid (50.0 g, 0.48 mole)

  • Ether (100 ml)

  • Concentrated sulfuric acid (5 ml)

  • Liquefied isobutylene (approx. 120 ml, 1.5 moles)

  • Sodium hydroxide (B78521) solution (70 g in 250 ml water)

  • Ice

  • Anhydrous potassium carbonate

Procedure:

  • In a 500-ml heavy-walled pressure bottle, combine 100 ml of ether, 5 ml of concentrated sulfuric acid, and 50.0 g of malonic acid.

  • Cool the bottle in a Dry Ice-acetone bath and add approximately 120 ml of liquefied isobutylene.

  • Securely stopper the bottle and shake at room temperature until the malonic acid has completely dissolved (typically 6-12 hours).

  • After the reaction is complete, chill the bottle in an ice-salt bath before carefully opening.

  • Pour the contents into a separatory funnel containing a solution of 70 g of sodium hydroxide in 250 ml of water and 250 g of ice.

  • Shake the mixture, being careful to vent frequently. Separate the layers.

  • Extract the aqueous layer with two 75-ml portions of ether.

  • Combine all organic layers and dry over anhydrous potassium carbonate.

  • Filter the dried solution.

  • Remove the excess isobutylene and ether by flash distillation.

  • Purify the residue by vacuum distillation, collecting the fraction boiling at 112-115 °C/31 mm.[1] The expected yield is 60.0–62.0 g (58–60%).[1]

Protocol 2: Synthesis from Malonyl Dichloride and tert-Butyl Alcohol

This is a two-step process.

Step A: Preparation of Malonyl Dichloride Materials:

  • Malonic acid (104 g, 1 mole)

  • Thionyl chloride (268 g, 2.25 moles)

  • Anhydrous dimethylformamide (2 ml)

Procedure:

  • Combine malonic acid and thionyl chloride in a flask equipped with a reflux condenser.

  • Add dimethylformamide and heat the mixture at 60 °C for 5-6 hours.

  • After cooling, distill the mixture under reduced pressure to obtain malonyl dichloride (boiling point 58–60 °C/28 mm).[1]

Step B: Preparation of this compound Materials:

  • Malonyl dichloride (28.0 g, 0.2 mole)

  • tert-Butyl alcohol (100 ml, approx. 1 mole), dried

  • Dimethylaniline (80 ml, 0.63 mole), dried

  • Chloroform (60 ml), dry and alcohol-free

  • 6N Sulfuric acid

  • 10% Potassium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Magnesium oxide

Procedure:

  • In a flask equipped with a stirrer and dropping funnel, combine 100 ml of dry tert-butyl alcohol and 80 ml of dry dimethylaniline.

  • Cool the flask in an ice bath and slowly add a solution of 28.0 g of malonyl dichloride in 60 ml of dry chloroform, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, heat the mixture under reflux for 4 hours.

  • Cool the mixture and add 150 ml of ice-cold 6N sulfuric acid with stirring.

  • Extract the product with three 250-ml portions of ether.

  • Wash the combined ether extracts sequentially with 6N sulfuric acid, water (twice), 10% potassium carbonate solution (twice), and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate with a small amount of potassium carbonate.

  • Remove the ether by distillation at reduced pressure.

  • Add a pinch of magnesium oxide to the residue and purify by vacuum distillation, collecting the fraction boiling at 110–111 °C/22 mm.[1] The expected yield is 35.8–36.2 g (83–84%).[1]

Visualized Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical transformations, the following diagrams are provided.

Synthesis_Workflow_Method_1 reagent reagent process process product product intermediate intermediate A Malonic Acid + Isobutylene + H₂SO₄ in Ether B Shake in Pressure Bottle A->B C Reaction Mixture B->C D Quench with NaOH solution C->D E Aqueous Workup (Ether Extraction) D->E F Crude Product in Ether E->F G Dry over K₂CO₃ F->G H Flash Distillation (remove solvent) G->H I Vacuum Distillation H->I J This compound I->J

Caption: Workflow for the synthesis of this compound from malonic acid and isobutylene.

Synthesis_Workflow_Method_2 reagent reagent process process product product intermediate intermediate A Malonyl Dichloride + t-BuOH + Dimethylaniline in Chloroform B Reflux A->B C Reaction Mixture B->C D Acid/Aqueous Workup (Ether Extraction) C->D E Crude Product in Ether D->E F Dry over Na₂SO₄ E->F G Solvent Removal F->G H Vacuum Distillation G->H I This compound H->I

Caption: Workflow for the synthesis of this compound from malonyl dichloride.

Reaction_Mechanism_Method_1 cluster_step1 Step 1: Formation of tert-Butyl Cation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Repeat compound compound arrow_label arrow_label A Isobutylene + H⁺ B tert-Butyl Cation A->B Protonation C Malonic Acid D Protonated Intermediate C->D Attack by carbonyl oxygen E Mono-tert-butyl malonate D->E Deprotonation F This compound E->F Repeat Steps 1-2

Caption: Simplified mechanism of acid-catalyzed esterification with isobutylene.

Purification and Handling

The primary method for purifying this compound is vacuum distillation.[1][3] It is crucial that all glassware used for distillation is thoroughly washed and dried to remove any acidic residues, which can catalyze the decomposition of the tert-butyl ester upon heating.[1] The addition of a small amount of a weak, non-volatile base such as magnesium oxide or potassium carbonate to the distillation flask can help inhibit this decomposition.[1] The purified product should be stored in a cool, dry place.

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of this compound. The choice between the two methods may depend on the availability of starting materials, scale of the reaction, and desired purity. The acid-catalyzed reaction with isobutylene is more direct, while the malonyl dichloride method may offer higher yields. Both protocols, when followed with care, provide access to this important synthetic intermediate. The provided quantitative data and visual aids are intended to streamline the process for researchers in the field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Di-tert-butyl Malonate: Physical Properties and Spectral Data

This technical guide provides a comprehensive overview of the physical properties and spectral data of this compound, a key reagent in organic synthesis, particularly in pharmaceutical and fine chemical industries.

Chemical Identity

IdentifierValue
Chemical Name This compound
Synonyms 1,3-Bis(1,1-dimethylethyl) propanedioate, Di-tert-butyl propanedioate, Malonic acid di-tert-butyl ester[1][2]
CAS Number 541-16-2[3][4]
Molecular Formula C₁₁H₂₀O₄[1][3][5][6]
Molecular Weight 216.27 g/mol [1][3][4]
Chemical Structure
InChI InChI=1S/C11H20O4/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3[2][5][6]
SMILES CC(C)(C)OC(=O)CC(=O)OC(C)(C)C[2]

Physical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[7] It is sparingly soluble in water but soluble in organic solvents like chloroform (B151607) and ethyl acetate.[7]

PropertyValueReference
Melting Point -7 to -6 °C[1][4][7]
Boiling Point 110-111 °C at 22 mmHg112-115 °C at 31 mmHg93 °C at 10 mmHg65-67 °C at 1 mmHg[1][4][7]
Density 0.966 g/mL at 25 °C[4][7]
Refractive Index nD20: 1.418nD20: 1.4184nD24.2: 1.4161nD25: 1.4158-1.4161[1][4]
Flash Point 88 - 89 °C (closed cup)[4][7]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two singlets. The signal for the eighteen equivalent protons of the two tert-butyl groups appears upfield, while the signal for the two methylene (B1212753) protons appears further downfield.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.45Singlet18H-C(CH₃)₃
~3.25Singlet2H-CH₂-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals corresponding to the different carbon environments in the molecule.

Chemical Shift (ppm)Assignment
~28.0-C(C H₃)₃
~42.0-C H₂-
~81.0-C (CH₃)₃
~166.0-C =O
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carbonyl (C=O) and C-O stretching vibrations of the ester functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1730StrongC=O stretch (ester)
~2980MediumC-H stretch (sp³)
~1150StrongC-O stretch
Mass Spectrometry

Electron ionization (EI) mass spectrometry of this compound results in fragmentation, with the most abundant peak typically corresponding to the loss of a tert-butyl group.[2]

m/zRelative IntensityAssignment
57High[C(CH₃)₃]⁺
161Medium[M - C(CH₃)₃]⁺
216Low[M]⁺ (Molecular Ion)

Experimental Protocols

Detailed experimental procedures for the acquisition of spectral data are often instrument-specific. However, general methodologies are outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker WM-300, operating at a specific frequency for each nucleus.[2] The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • Infrared (IR) Spectroscopy : IR spectra can be obtained using various techniques. For a liquid sample like this compound, this can be done using a neat sample between salt plates (e.g., NaCl or KBr) in an FTIR spectrometer.[2] Gas-phase IR spectra are also available.[5][6]

  • Mass Spectrometry (MS) : Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source.[2] The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).[2]

The synthesis of this compound can be achieved by the reaction of malonic acid with isobutylene (B52900) in the presence of a sulfuric acid catalyst.[1]

Visualizations

Characterization_Workflow cluster_synthesis Synthesis/Procurement cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis or Commercial Procurement purification Purification (e.g., Distillation) synthesis->purification phys_prop Physical Properties (BP, MP, Density, RI) purification->phys_prop nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation phys_prop->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the characterization of this compound.

Structure_Spectra_Correlation cluster_structure Molecular Structure cluster_spectra Spectral Data structure C(CH₃)₃-O-C(=O)-CH₂-C(=O)-O-C(CH₃)₃ HNMR ¹H NMR structure->HNMR -CH₂- (~3.25 ppm) -C(CH₃)₃ (~1.45 ppm) CNMR ¹³C NMR structure->CNMR -C=O (~166 ppm) -C(CH₃)₃ (~81 ppm) -CH₂- (~42 ppm) -C(CH₃)₃ (~28 ppm) IR IR structure->IR C=O (~1730 cm⁻¹) C-O (~1150 cm⁻¹) MS Mass Spec structure->MS [M]⁺ (m/z 216) [M-57]⁺ (m/z 161)

Caption: Correlation of this compound's structure with its spectral data.

References

A Technical Guide to the Solubility of Di-tert-butyl Malonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-butyl malonate, a key reagent in organic synthesis, particularly in the preparation of active pharmaceutical ingredients. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing established qualitative solubility information and a detailed experimental protocol for researchers to determine precise quantitative solubility in various organic solvents.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. This compound is a diester with a symmetrical structure. The two ester groups introduce polarity, while the bulky tert-butyl groups contribute to its nonpolar character. This amphiphilic nature suggests its solubility will vary across the spectrum of organic solvents.

Qualitative Solubility Data

While precise quantitative data is not widely published, qualitative assessments have been documented. The following table summarizes the available information on the solubility of this compound in selected organic solvents.

SolventChemical FormulaSolubility
ChloroformCHCl₃Soluble[1][2]
Ethyl AcetateC₄H₈O₂Soluble[1][2]
WaterH₂OHardly Soluble[3][4][5]

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Hardly Soluble" suggests very limited dissolution. For many applications, particularly in process chemistry and drug formulation, a quantitative understanding of solubility is critical. The following experimental protocol provides a robust framework for determining this data.

Experimental Protocol: Determination of Quantitative Solubility

This section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest using the isothermal shake-flask method, which is considered a reliable technique for establishing equilibrium solubility.

Objective:

To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer or temperature probe

  • Glass vials with screw caps (B75204) or sealed ampoules

  • Syringe filters (chemically compatible with the solvent and solute)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:
  • Preparation of the Solvent System:

    • Ensure the selected organic solvent is of high purity and degassed, if necessary, to avoid the formation of bubbles during the experiment.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is essential to ensure that equilibrium with a saturated solution is achieved.

    • Accurately record the mass of this compound added to each vial.

  • Equilibration:

    • Add a precise volume of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the vials at a constant speed to facilitate the dissolution process. The time required to reach equilibrium can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, indicating that equilibrium has been reached.

  • Sample Withdrawal and Preparation for Analysis:

    • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., GC-FID, HPLC-UV, or NMR with an internal standard).

    • Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation add_solute Add excess Di-tert-butyl malonate to vials prep->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent equilibration Equilibration add_solvent->equilibration shake Agitate in thermostatic bath at constant T equilibration->shake settle Allow excess solid to settle shake->settle sampling Sampling & Analysis settle->sampling withdraw Withdraw supernatant sampling->withdraw filter Filter supernatant withdraw->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., GC, HPLC) dilute->quantify result Calculate Solubility quantify->result

References

Chemical structure and molecular weight of Di-tert-butyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, molecular weight, and key experimental protocols related to Di-tert-butyl malonate, a versatile reagent in organic synthesis and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as propanedioic acid bis(1,1-dimethylethyl) ester, is a diester of malonic acid and tert-butanol.[1][2] Its bulky tert-butyl groups confer unique reactivity and stability, making it a valuable intermediate in the synthesis of complex organic molecules.[3]

Caption: Chemical structure of this compound.

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₁H₂₀O₄[1][2][4][5]
Molecular Weight 216.27 g/mol [1][4][5][6]
CAS Registry Number 541-16-2[1][2][4]
Appearance Clear colorless to slightly yellow liquid[7]
Melting Point -7 to -6 °C[7][8]
Boiling Point 110-111 °C at 22 mmHg[7]
Density 0.966 g/mL at 25 °C[7][8]
Refractive Index (n²⁰/D) 1.418[7][8]
Solubility Hardly soluble in water[7][8]

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of malonic acid with an excess of isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid.[1] An alternative procedure involves the reaction of malonyl dichloride with tert-butyl alcohol.[9]

SynthesisWorkflow Reactants Malonic Acid + Isobutylene (excess) Reaction Esterification Reaction Reactants->Reaction Add to Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Catalyzes Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Proceeds to Purification Distillation under Reduced Pressure Workup->Purification Followed by Product This compound Purification->Product Yields

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Malonic Acid and Isobutylene

This protocol is adapted from the procedure described by McCloskey et al. in Organic Syntheses.[1]

Materials:

  • Malonic acid

  • Liquid isobutylene

  • Concentrated sulfuric acid

  • Dichloromethane (or another suitable solvent)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Pressure vessel or a flask equipped with a dry ice condenser

Procedure:

  • Reaction Setup: In a suitable pressure vessel or a flask equipped with a dry ice condenser, dissolve malonic acid in a solvent such as dichloromethane.

  • Addition of Catalyst: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Addition of Isobutylene: Carefully add an excess of liquid isobutylene to the reaction mixture.

  • Reaction: Seal the vessel and allow the reaction to proceed at room temperature with vigorous stirring for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The fraction boiling at 112–115 °C/31 mmHg is typically collected.[1]

Applications in Research and Drug Development

This compound is a key building block in organic synthesis, with significant applications in the pharmaceutical industry.[3]

  • Preparation of Ketones: It is widely used in the preparation of various ketones.[1][3] The malonic ester synthesis allows for the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield the desired ketone.

  • Pharmaceutical Intermediate: Its versatile reactivity makes it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] The tert-butyl ester groups can serve as protecting groups that can be selectively removed under acidic conditions.

  • Advanced Organic Synthesis: this compound is employed in a variety of carbon-carbon bond-forming reactions, contributing to the construction of complex molecular architectures.[3]

  • Material Science: It also finds applications in material science, for example, as a precursor for the chemical vapor deposition of thin films.[7]

References

A Comprehensive Technical Guide to High-Purity Di-tert-butyl Malonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-tert-butyl malonate (DTBM) is a critical reagent and building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex molecular architectures. Its bulky tert-butyl ester groups serve as effective protecting groups for the malonic acid core, allowing for selective reactions at the central methylene (B1212753) position. The facile removal of the tert-butyl groups under acidic conditions without affecting other sensitive functionalities makes it an indispensable tool in multi-step syntheses. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of supplier specifications, detailed experimental protocols for its synthesis and key applications, and a discussion of its role in advanced chemical processes.

Commercial Supplier Specifications for High-Purity this compound

The quality and purity of this compound are paramount for reproducible and high-yielding synthetic outcomes. A variety of chemical suppliers offer this reagent at different purity levels and in various quantities. Below is a comparative summary of the specifications from prominent commercial vendors.

SupplierProduct NumberPurity (%)Analytical MethodAppearanceCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 25448798-Liquid541-16-2C₁₁H₂₀O₄216.27
Tokyo Chemical Industry (TCI) M1522>98.0GCColorless to Light yellow clear liquid541-16-2C₁₁H₂₀O₄216.28
Santa Cruz Biotechnology sc-239670---541-16-2C₁₁H₂₀O₄216.27
United States Biological D2115-10Highly Purified--541-16-2C₁₁H₂₀O₄216.27
Ality Chemical -99.9-Refer to COA541-16-2Refer to COA-
Hangzhou Longshine Bio-Tech -98GCColorless or light yellow liquid541-16-2C₁₁H₂₀O₄216.27
Chemsavers 223805-10G98-Liquid541-16-2C₁₁H₂₀O₄216.28
MySkinRecipes 16950797-100GCColorless liquid541-16-2C₁₁H₂₀O₄216.27

Note: This data is compiled from publicly available information on supplier websites and may be subject to change. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound. The following sections provide step-by-step protocols for the synthesis of this compound and its application in a notable total synthesis.

Synthesis of this compound

This procedure is adapted from a reliable method published in Organic Syntheses.[1]

Reaction Scheme:

malonic_acid Malonic Acid reaction malonic_acid->reaction isobutylene (B52900) Isobutylene isobutylene->reaction h2so4 H₂SO₄ (cat.) h2so4->reaction Ether, rt dtbm This compound reaction->dtbm + H₂O

Synthesis of this compound.

Materials:

  • Malonic acid

  • Liquefied isobutylene

  • Concentrated sulfuric acid

  • Diethyl ether

  • Sodium hydroxide

  • Anhydrous potassium carbonate

  • Acetone

  • Dry ice

Procedure:

  • In a heavy-walled pressure bottle, place 52 g (0.5 mole) of powdered malonic acid and 100 mL of diethyl ether.

  • Cool the bottle in a dry ice-acetone bath and add 150 mL (approximately 1.5 moles) of liquefied isobutylene.

  • Carefully add 0.5 mL of concentrated sulfuric acid.

  • Securely stopper the bottle and allow it to warm to room temperature with mechanical shaking. Continue shaking until the malonic acid has completely dissolved.

  • After the reaction is complete, cool the bottle in an ice-salt bath before carefully opening it.

  • Pour the reaction mixture into a separatory funnel containing 250 mL of water, 70 g of sodium hydroxide, and 250 g of ice.

  • Shake the mixture, separate the layers, and extract the aqueous layer with two 75-mL portions of ether.

  • Combine the organic layers and dry over anhydrous potassium carbonate.

  • Filter the solution and remove the excess isobutylene and ether by flash distillation.

  • Distill the residue under reduced pressure to yield this compound as a colorless liquid. The fraction boiling at 112–115°C/31 mmHg is collected.[1]

Application in the Total Synthesis of (±)-Actinophyllic Acid

This compound serves as a key starting material in the total synthesis of the complex indole (B1671886) alkaloid (±)-actinophyllic acid.[2][3][4] The initial steps involve the acylation of the magnesium enolate of this compound.

Reaction Scheme for the Initial Steps:

dtbm This compound intermediate8 Keto diester 8 dtbm->intermediate8 Acylation reagent1 {1. Mg(OEt)₂ | 2. 2-Nitrophenylacetyl chloride} reagent1->intermediate8 intermediate9 Indole-2-malonate 9 intermediate8->intermediate9 Reduction & Cyclization reagent2 {H₂, Pd/C} reagent2->intermediate9

Initial steps in the synthesis of (±)-Actinophyllic Acid.

Procedure for the Synthesis of Keto Diester 8:

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF), add magnesium ethoxide.

  • The resulting magnesium enolate is then reacted with 2-nitrophenylacetyl chloride, which is generated in situ from the corresponding carboxylic acid.

  • The reaction yields the keto diester 8.[4]

Procedure for the Synthesis of Indole-2-malonate 9:

  • The keto diester 8 is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

  • This step facilitates the reduction of the nitro group and subsequent cyclization to form the indole ring.

  • The product of this reaction is the indole-2-malonate 9, a key intermediate in the synthesis.[4]

Application as a Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)

This compound is also utilized as a ligand in the synthesis of volatile metal-organic precursors for the deposition of thin films, such as hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂), via MOCVD.[5] These high-κ dielectric materials are crucial in the manufacturing of advanced semiconductor devices.

Workflow for MOCVD Precursor Synthesis and Film Deposition:

start This compound synthesis Precursor Synthesis start->synthesis metal_amide Metal Amide (e.g., Hf(NR₂)₄) metal_amide->synthesis precursor Volatile Metal-Malonate Complex synthesis->precursor mocvd MOCVD Process precursor->mocvd thin_film HfO₂/ZrO₂ Thin Film mocvd->thin_film

Workflow for MOCVD using a this compound-based precursor.

General Methodology:

  • Precursor Synthesis: A volatile metal-malonate complex is synthesized by reacting a metal amide (e.g., tetrakis(diethylamido)hafnium) with this compound.[5] The resulting complex exhibits good thermal stability and volatility, which are essential properties for MOCVD precursors.

  • Vaporization: The solid or liquid precursor is vaporized, often using a liquid injection system, and transported to the reaction chamber using an inert carrier gas.

  • Deposition: In the MOCVD reactor, the precursor thermally decomposes on a heated substrate in the presence of an oxidizing agent (e.g., oxygen). This process results in the formation of a thin film of the desired metal oxide (HfO₂ or ZrO₂).

  • Characterization: The deposited thin films are then characterized using various analytical techniques, such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and atomic force microscopy (AFM), to determine their crystallinity, morphology, and surface roughness.[6][7]

Conclusion

High-purity this compound is a versatile and indispensable reagent for researchers, scientists, and drug development professionals. Its unique properties facilitate complex molecular syntheses and enable advanced materials applications. By understanding the specifications of commercially available products and having access to detailed experimental protocols, researchers can confidently and effectively utilize this key building block in their synthetic endeavors. The continued development of synthetic methodologies employing this compound will undoubtedly lead to further innovations in both pharmaceutical sciences and materials engineering.

References

Di-tert-butyl Malonate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the safety data sheet for di-tert-butyl malonate, providing critical information for researchers, scientists, and professionals in drug development. This guide details the compound's properties, hazards, and handling procedures to ensure safe laboratory practices.

This compound (CAS No. 541-16-2) is a diester of malonic acid commonly utilized as a reagent in organic synthesis, particularly in the preparation of ketones and in the total synthesis of complex molecules like (+/-)-actinophyllic acid.[1] Its role as a precursor for metal-organic chemical vapor deposition of thin films further underscores its importance in materials science.[1] Given its application in various research and development settings, a thorough understanding of its safety profile is paramount. This technical guide consolidates and presents the essential safety data for this compound, drawing from various safety data sheets (SDS) to provide a comprehensive resource for laboratory personnel.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. This compound is a clear, colorless to slightly yellow liquid.[1] It is characterized by a relatively high flash point, classifying it as a combustible liquid.[2] Key quantitative physicochemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₄[3][4][5]
Molecular Weight 216.27 g/mol [3][4][5]
Appearance Clear colorless to slightly yellow liquid[1]
Melting Point -7 to -6 °C[1][3][6]
Boiling Point 110-111 °C at 22 mmHg[1][3][6]
112-115 °C at 31 mmHg[4]
93 °C at 10 mmHg[4]
65-67 °C at 1 mmHg[4]
Density 0.966 g/mL at 25 °C[1][3][6]
Refractive Index n20/D 1.418[1][3]
Flash Point 89 °C (192.2 °F) - closed cup
Solubility Hardly soluble in water. Soluble in Chloroform, Ethyl Acetate.[1][3][6][7]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid.[2][5] While some sources indicate it may cause skin and eye irritation, as well as respiratory tract irritation, it is important to note that the toxicological properties have not been fully investigated.[2][3][5][8]

Hazard ClassGHS CategorySignal WordHazard Statement
Flammable LiquidsCategory 4WarningH227: Combustible liquid
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation

Note: GHS classifications may vary between suppliers and regions. The information presented here is aggregated from multiple sources.[5]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound. The following workflow outlines the recommended procedures.

cluster_handling Handling Procedures cluster_storage Storage Requirements start_handling Start Handling ppe Wear Appropriate PPE: - Safety glasses/goggles - Chemical resistant gloves - Lab coat start_handling->ppe 1. Personal Protection ventilation Work in a well-ventilated area (e.g., fume hood) ppe->ventilation 2. Engineering Controls ignition Keep away from heat, sparks, and open flames ventilation->ignition 3. Fire Prevention contact Avoid contact with skin and eyes. Avoid inhalation of vapor/mist. ignition->contact 4. Exposure Prevention end_handling Handling Complete contact->end_handling storage_container Store in a tightly closed container end_handling->storage_container Proceed to Storage storage_location Store in a cool, dry, well-ventilated area incompatibles Keep away from incompatible materials (strong oxidizing agents, strong bases) refrigeration Some sources recommend refrigeration

Diagram 1: Recommended workflow for the safe handling and storage of this compound.

As outlined in the diagram, personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[8] Due to its combustible nature, all sources of ignition must be avoided in the handling and storage areas.[2][8]

For storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8] It is incompatible with strong oxidizing agents and strong bases.[2] Some suppliers also recommend refrigerated storage.[2]

Emergency Procedures

In the event of accidental exposure or a spill, the following first-aid and cleanup measures should be taken.

References

An In-depth Technical Guide to the Reactivity of Di-tert-butyl Malonate with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Di-tert-butyl Malonate

This compound is a valuable reagent in organic synthesis, prized for its role as a precursor to a wide array of functionalized molecules. Its bulky tert-butyl ester groups confer unique properties, such as resistance to certain nucleophilic conditions and the ability to undergo clean thermal or acid-catalyzed decarboxylation. The acidic methylene (B1212753) protons (α-protons) flanked by two carbonyl groups are the cornerstone of its reactivity, allowing for facile deprotonation by strong bases to form a stabilized enolate. This enolate is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions, most notably the malonic ester synthesis, to produce substituted acetic acids and their derivatives.

Reactivity with Strong Bases: Enolate Formation

The key to the reactivity of this compound lies in the acidity of its α-protons. The pKa of this compound is approximately 13, making it significantly more acidic than simple ketones or esters. This enhanced acidity is due to the inductive effect of the two adjacent carbonyl groups and the ability of the resulting conjugate base, the enolate, to delocalize the negative charge onto both oxygen atoms.

The formation of the enolate is a reversible process, and the choice of a sufficiently strong base is crucial to drive the equilibrium towards the enolate side, ensuring a high concentration of the nucleophile for subsequent reactions.

Alkylation of the this compound Enolate

Once formed, the this compound enolate is a soft nucleophile that readily undergoes alkylation via an S_N2 reaction with a variety of electrophiles, most commonly alkyl halides. This step is the foundation of the malonic ester synthesis, allowing for the introduction of a wide range of substituents at the α-position.

The general workflow for the alkylation of this compound is a two-step process: enolate formation followed by nucleophilic attack on an electrophile.

G cluster_0 Enolate Formation cluster_1 Alkylation Di-tert-butyl\nMalonate Di-tert-butyl Malonate Enolate Enolate Di-tert-butyl\nMalonate->Enolate  Strong Base Mono-alkylated\nProduct Mono-alkylated Product Enolate->Mono-alkylated\nProduct  Electrophile (R-X) G Enolate Enolate Mono-alkylated Product Mono-alkylated Product Enolate->Mono-alkylated Product  R-X (Primary) Alkene Alkene Enolate->Alkene  R-X (Secondary/Tertiary) Dialkylated Product Dialkylated Product Mono-alkylated Product->Dialkylated Product  1. Base  2. R-X G Mono-alkylated\nthis compound Mono-alkylated This compound Substituted\nMalonic Acid Substituted Malonic Acid Mono-alkylated\nthis compound->Substituted\nMalonic Acid  H⁺ or Δ Substituted\nAcetic Acid Substituted Acetic Acid Substituted\nMalonic Acid->Substituted\nAcetic Acid  Δ (-CO₂)

Thermal Stability and Decomposition of Di-tert-butyl Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl malonate is a valuable reagent in organic synthesis, frequently utilized for the introduction of a carboxymethyl group. Its application in multi-step syntheses, particularly within drug development, necessitates a thorough understanding of its thermal stability and decomposition profile to ensure process safety and product purity. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its physical properties, known decomposition pathways, and recommended analytical methodologies for its characterization. While specific quantitative thermal analysis data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates likely decomposition behavior based on the well-established chemistry of tert-butyl esters and malonic acid derivatives.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its safe handling, storage, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₄[1][2]
Molecular Weight 216.27 g/mol [1][3]
Appearance Clear, colorless to slightly yellow liquid[1]
Melting Point -7 to -6 °C[1][3]
Boiling Point 110-111 °C at 22 mmHg[1][3]
Density 0.966 g/mL at 25 °C[1][3]
Flash Point 89 °C (closed cup)[3]
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate (B1210297)[4][5]

Thermal Stability and Decomposition

This compound is known to be thermally labile, particularly in the presence of acidic impurities. The tert-butyl ester groups are susceptible to elimination reactions upon heating, a characteristic feature of this functional group.

General Observations

General handling procedures for this compound often recommend distillation using alkali-rinsed glassware and the addition of a small amount of a weak base, such as magnesium oxide, to mitigate acid-catalyzed decomposition. This highlights the inherent instability of the molecule under thermal stress, which can be exacerbated by acidic conditions.

Proposed Decomposition Pathway

The initial and most favorable decomposition step is the elimination of isobutylene (B52900) from one of the tert-butyl ester groups via a six-membered cyclic transition state, a classic example of a thermal syn-elimination (E_i) reaction. This process is analogous to the thermolysis of other tert-butyl esters.[6][7] The product of this initial step is mono-tert-butyl malonate.

The resulting mono-tert-butyl malonate, being a substituted malonic acid, is susceptible to decarboxylation upon further heating to yield tert-butyl acetate and carbon dioxide. Finally, the tert-butyl acetate can undergo a similar elimination of isobutylene to produce acetic acid.

The overall proposed decomposition pathway is visualized in the following diagram:

DecompositionPathway dtbm This compound mtbm mono-tert-butyl malonate dtbm->mtbm Heat - Isobutylene isobutylene1 Isobutylene tba tert-Butyl acetate mtbm->tba Heat - CO₂ co2 Carbon Dioxide aa Acetic Acid tba->aa Heat - Isobutylene isobutylene2 Isobutylene TGA_Workflow start Start prep Sample Preparation (5-10 mg in inert pan) start->prep load Load Sample into TGA prep->load purge Purge with Inert Gas (N₂ or Ar) load->purge heat Temperature Program (e.g., 10 °C/min to 400 °C) purge->heat acquire Acquire Mass vs. Temperature Data heat->acquire analyze Data Analysis (T_onset, T_peak, Mass Loss) acquire->analyze end End analyze->end

References

Historical development of Di-tert-butyl malonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development of Di-tert-butyl Malonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries for the introduction of a carboxymethyl group. Its bulky tert-butyl ester groups provide steric protection and allow for selective deprotection under acidic conditions, making it a valuable tool in complex molecular architecture. This technical guide provides a comprehensive overview of the historical development of synthetic routes to this compound, presenting a chronological evolution of methodologies. Key synthetic strategies are discussed in detail, including classical esterification and acylation methods, alongside more contemporary approaches. This document serves as an in-depth resource, offering detailed experimental protocols, comparative quantitative data, and graphical representations of reaction pathways to aid researchers and professionals in the field.

Early Synthetic Approaches: The Foundation

The initial syntheses of this compound were established on fundamental principles of esterification and acylation. These methods, though developed decades ago, remain relevant and are often cited in chemical literature.

Acid-Catalyzed Esterification of Malonic Acid with Isobutylene (B52900)

One of the most well-documented and robust methods for preparing this compound involves the direct esterification of malonic acid with an excess of isobutylene under acidic catalysis. This approach, a modification of the Altschul method for preparing tert-butyl esters, is advantageous due to the ready availability and low cost of the starting materials.[1]

G Malonic_Acid Malonic Acid Reaction_Vessel Pressure Bottle (Room Temperature) Malonic_Acid->Reaction_Vessel Isobutylene Isobutylene (excess) Isobutylene->Reaction_Vessel Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reaction_Vessel Di_tert_butyl_Malonate This compound Reaction_Vessel->Di_tert_butyl_Malonate Esterification

Caption: Acid-catalyzed esterification of malonic acid with isobutylene.

A 500-mL heavy-walled pressure bottle is charged with 100 mL of ether, 5 mL of concentrated sulfuric acid, and 50.0 g (0.48 mole) of malonic acid. Approximately 120 mL (about 1.5 moles) of liquefied isobutylene is added. The bottle is securely sealed and shaken at room temperature until all the malonic acid has dissolved. Following the reaction, the bottle is cooled in an ice-salt bath before being opened. The contents are then poured into a separatory funnel containing a mixture of 250 mL of water, 70 g of sodium hydroxide, and 250 g of ice. The mixture is shaken, and the layers are separated. The aqueous layer is extracted twice with 75-mL portions of ether. The combined organic layers are dried over anhydrous potassium carbonate, filtered, and the solvent is removed by flash distillation. The residue is then distilled under reduced pressure to yield this compound.

Acylation of tert-Butanol (B103910) with Malonyl Dichloride

An alternative classical approach involves the reaction of malonyl dichloride with tert-butanol in the presence of a base to neutralize the hydrogen chloride byproduct.[1] This method offers a different strategic approach, starting from an activated form of malonic acid.

G Malonyl_Dichloride Malonyl Dichloride Reaction_Vessel Reaction Flask (Ice Bath) Malonyl_Dichloride->Reaction_Vessel tert_Butanol tert-Butanol tert_Butanol->Reaction_Vessel Dimethylaniline Dimethylaniline (Base) Dimethylaniline->Reaction_Vessel Di_tert_butyl_Malonate This compound Reaction_Vessel->Di_tert_butyl_Malonate Acylation

Caption: Acylation of tert-butanol with malonyl dichloride.

A 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 100 mL (about 1 mole) of dry tert-butyl alcohol and 80 mL (0.63 mole) of dry dimethylaniline. The flask is cooled in an ice bath, and a solution of 28.0 g (0.2 mole) of malonyl dichloride in approximately 60 mL of dry, alcohol-free chloroform (B151607) is added slowly from the dropping funnel, maintaining the reaction temperature below 30°C. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then refluxed for 1 hour. The cooled reaction mixture is washed successively with water, cold 10% sulfuric acid, 10% sodium carbonate solution, and again with water. The organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is distilled under reduced pressure to give this compound.

Comparative Data of Classical Syntheses

The following table summarizes the quantitative data for the two primary classical synthetic methods, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterEsterification with Isobutylene[1]Acylation with Malonyl Dichloride[1]
Starting Materials Malonic Acid, IsobutyleneMalonyl Dichloride, tert-Butanol
Catalyst/Base Concentrated Sulfuric AcidDimethylaniline
Solvent EtherChloroform
Reaction Temperature Room Temperature0-30°C, then Reflux
Reaction Time Until dissolution (several hours)~3 hours
Yield 58-64%83-84%
Purification Distillation under reduced pressureDistillation under reduced pressure

Evolution and Modern Synthetic Routes

While the classical methods are effective, the development of organic synthesis has led to the exploration of alternative and potentially more efficient or specialized routes.

Transesterification

Transesterification of other dialkyl malonates, such as dimethyl or diethyl malonate, with tert-butanol presents another viable synthetic pathway. This method is driven by the removal of the more volatile alcohol byproduct. While detailed procedures specifically for this compound are less commonly found in foundational literature, the principles are well-established for other malonic esters.[2] Organotin compounds have been reported as effective catalysts for such transesterification reactions.[2]

Synthesis from Carbon Suboxide

An interesting, though less common, historical method is the reaction of carbon suboxide (C₃O₂) with tert-butyl alcohol.[1] This method is noteworthy for its unique starting material but is generally less practical for large-scale synthesis due to the challenges associated with handling carbon suboxide.

Contemporary Methodologies

Modern organic synthesis continues to refine the preparation of malonic esters. While not always directly targeting this compound, these advancements are relevant to its synthesis and derivatization.

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts has been demonstrated to be highly effective in the synthesis of derivatives of this compound, such as Di-tert-butyl diazomalonate.[3] This approach offers advantages such as mild reaction conditions and the avoidance of anhydrous solvents.[3]

  • Photocatalysis: Recent research has explored photocatalytic methods, for instance, in the debromination of Di-t-Butyl Bromomalonate to produce this compound, showcasing the application of cutting-edge technologies in synthetic chemistry.[4]

  • Chemoenzymatic and Asymmetric Synthesis: The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric syntheses. Chiral malonates can be prepared via enantioselective phase-transfer catalytic α-alkylation of malonate substrates with ester groups that can be selectively hydrolyzed.[5]

Conclusion

The synthesis of this compound has a rich history, evolving from robust, classical methods to more refined and specialized modern techniques. The foundational syntheses involving the reaction of malonic acid with isobutylene and malonyl dichloride with tert-butanol remain highly relevant and are illustrative of fundamental organic reactions. The continued exploration of new catalytic systems and reaction conditions underscores the ongoing importance of this versatile reagent in organic synthesis. This guide provides the essential historical context and detailed practical information to support researchers and professionals in their work with this compound.

References

Methodological & Application

Application Notes and Protocols: Di-tert-butyl Malonate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl malonate is a valuable C-nucleophile in Michael addition reactions, a fundamental carbon-carbon bond-forming transformation in organic synthesis. The bulky tert-butyl ester groups offer unique steric and electronic properties that can influence reactivity and selectivity. Furthermore, these groups can be readily removed under acidic conditions, providing a convenient route to the corresponding carboxylic acids. This document provides an overview of the application of this compound in Michael additions, including successful protocols, instances of limited reactivity, and key experimental considerations.

General Reactivity and Considerations

This compound is a soft nucleophile that readily participates in 1,4-conjugate addition to a variety of Michael acceptors, including α,β-unsaturated ketones, aldehydes, and nitroalkenes. The steric hindrance provided by the tert-butyl groups can sometimes lead to higher selectivity compared to smaller dialkyl malonates. However, this same steric bulk can also render the nucleophile "totally inert" in certain catalytic systems, particularly in some organocatalyzed reactions.[1] Careful selection of the catalyst and reaction conditions is therefore crucial for a successful outcome.

Application 1: Asymmetric Michael Addition to α,β-Unsaturated Enones Catalyzed by L-Proline Rubidium Salt

The use of this compound has been shown to enhance enantioselectivity in the L-proline rubidium salt-catalyzed Michael addition to (E)-enones. This method provides a predictable route to (S)-adducts from (E)-enones.

Quantitative Data
EntryMichael Acceptor (Enone)Catalyst SystemSolventTime (h)Yield (%)ee (%)
1ChalconeL-Proline Rubidium Salt (10 mol%), CsF (1.2 equiv)THF248595
2BenzylideneacetoneL-Proline Rubidium Salt (10 mol%), CsF (1.2 equiv)THF487892
Experimental Protocol

General Procedure for the Asymmetric Michael Addition of this compound to Enones:

  • To a solution of the α,β-unsaturated enone (1.0 mmol) in anhydrous THF (5 mL) is added this compound (1.2 mmol).

  • L-proline rubidium salt (0.1 mmol) and cesium fluoride (B91410) (1.2 mmol) are then added to the mixture.

  • The reaction mixture is stirred at room temperature for the time indicated in the table.

  • Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Reaction Pathway

Michael_Addition_Proline Enone α,β-Unsaturated Enone Intermediate Michael Adduct Intermediate Enone->Intermediate Malonate This compound Enolate Malonate Enolate Malonate->Enolate Deprotonation Catalyst L-Proline Rubidium Salt + CsF Catalyst->Enolate Enolate->Enone Nucleophilic Attack Product Chiral Michael Adduct Intermediate->Product Protonation

Caption: L-Proline Rubidium Salt Catalyzed Michael Addition.

Application 2: Asymmetric Michael Addition to Nitroenynes Catalyzed by a Ni(II) Complex

A chiral Ni(II)-diamine complex has been successfully employed to catalyze the asymmetric Michael addition of this compound to nitroenynes. This reaction proceeds with high yield and enantioselectivity, affording valuable β-alkynyl nitro compounds.

Quantitative Data
EntryMichael Acceptor (Nitroenyne)CatalystSolventTime (h)Yield (%)ee (%)
1(E)-1-Nitro-4-phenylbut-1-en-3-yne(R,R)-N,N'-dibenzyl-cyclohexane-1,2-diamine-Ni(OAc)₂ (2 mol%)Toluene (B28343)128891
2(E)-1-Nitro-4-(p-tolyl)but-1-en-3-yne(R,R)-N,N'-dibenzyl-cyclohexane-1,2-diamine-Ni(OAc)₂ (2 mol%)Toluene128590
Experimental Protocol

General Procedure for the Ni(II)-Catalyzed Asymmetric Michael Addition of this compound to Nitroenynes:

  • In a flame-dried Schlenk tube under an argon atmosphere, the chiral Ni(II) catalyst (0.02 mmol) is dissolved in anhydrous toluene (1.0 mL).

  • This compound (1.2 mmol) is added, and the mixture is stirred at room temperature for 10 minutes.

  • The nitroenyne (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to give the desired Michael adduct.

Experimental Workflow

Ni_Catalyzed_Workflow start Start prep_catalyst Prepare Ni(II) Catalyst Solution in Toluene start->prep_catalyst add_malonate Add this compound prep_catalyst->add_malonate add_nitroenyne Add Nitroenyne add_malonate->add_nitroenyne react Stir at Room Temperature (12 h) add_nitroenyne->react workup Solvent Removal react->workup purify Flash Column Chromatography workup->purify product Isolate Chiral Product purify->product

Caption: Workflow for Ni(II)-Catalyzed Michael Addition.

Limitations: Inertness in Organocatalyzed Reactions

It is important to note that the steric bulk of this compound can be a limiting factor in some catalytic systems. For instance, in the Michael addition of malonates to cinnamones and chalcones catalyzed by (R,R)-1,2-diphenylethanediamine (DPEN) and an acidic co-catalyst, this compound was found to be completely unreactive.[1] In this system, less sterically hindered malonates like dimethyl and diethyl malonate provided good to excellent yields and enantioselectivities.

This observation highlights the necessity of empirical screening of catalysts and reaction conditions when employing this compound, as its reactivity can be highly dependent on the specific steric environment of the catalyst's active site.

Conclusion

This compound is a versatile and valuable nucleophile for Michael addition reactions, offering the potential for high selectivity and convenient product derivatization. Successful applications often rely on the use of appropriate metal-based or specific organocatalytic systems that can accommodate its steric bulk. Researchers and drug development professionals should consider both the potential benefits and the limitations of this reagent when designing synthetic routes involving Michael additions. The provided protocols offer a starting point for the exploration of this compound in this important C-C bond-forming reaction.

References

Application Notes and Protocols: Knoevenagel Condensation using Di-tert-butyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2][3][4] This reaction is a cornerstone in the synthesis of a variety of important molecules, including pharmaceuticals, agrochemicals, and polymers.

Di-tert-butyl malonate is a sterically hindered active methylene compound that offers unique advantages in organic synthesis. The bulky tert-butyl groups can influence the stereoselectivity of reactions and can be readily removed under acidic conditions, providing a route to the corresponding carboxylic acids. However, this steric hindrance also presents a challenge, as this compound can be less reactive than its less hindered counterparts, such as diethyl malonate.[5]

These application notes provide detailed protocols and a summary of known successful Knoevenagel condensations involving this compound. The information is intended to guide researchers in the successful application of this reagent in their synthetic endeavors.

Reaction Mechanism

The Knoevenagel condensation proceeds through a sequence of steps initiated by a catalyst. The two primary mechanistic pathways are the direct enolate pathway (base-catalyzed) and a Lewis acid-catalyzed pathway.

Base-Catalyzed Mechanism

In the presence of a weak base, the active methylene proton of this compound is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated product.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A This compound C Enolate A->C Deprotonation B Base (e.g., Piperidine) B->A E Tetrahedral Intermediate C->E D Aldehyde/Ketone D->E F α,β-Unsaturated Product E->F Elimination G Water G cluster_1 Step 1: Carbonyl Activation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination A Aldehyde/Ketone C Activated Carbonyl A->C B Lewis Acid (e.g., TiCl4) B->C E Adduct C->E D This compound D->E F α,β-Unsaturated Product E->F G Water H Base (e.g., Pyridine) H->E G A Combine Reactants: This compound, paraformaldehyde, KOAc, Cu(OAc)2.H2O, and acetic acid in a flask. B Heat the mixture at 90-100 °C for 2 hours with stirring. A->B C Cool to room temperature. B->C D Remove acetic acid and volatiles under vacuum. C->D E Distill the crude product under vacuum (60-82 °C). D->E F Dissolve crude product in ether. E->F G Wash with saturated NaHCO3 solution and water. F->G H Dry the organic layer with MgSO4. G->H I Filter and evaporate the solvent. H->I J Purify by distillation to obtain di-tert-butyl methylenemalonate. I->J G A To a solution of the aromatic aldehyde and This compound in CH2Cl2 under an inert atmosphere, add pyridine. B Cool the mixture to 0 °C. A->B C Add TiCl4 dropwise. B->C D Allow the reaction to warm to room temperature and stir for the required time (e.g., 17 h). C->D E Quench the reaction with water. D->E F Extract the product with CH2Cl2. E->F G Wash the organic layer with brine. F->G H Dry the organic layer with Na2SO4. G->H I Filter and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

References

Application Notes and Protocols: Synthesis of Ketones Using Di-tert-butyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl malonate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the preparation of a wide array of ketones. Its bulky tert-butyl ester groups serve as effective protecting groups that can be readily removed under acidic conditions, facilitating a clean decarboxylation to yield the desired ketone. This malonic ester synthesis pathway offers a robust and adaptable method for the formation of carbon-carbon bonds and the introduction of a carbonyl functionality.

The overall synthetic strategy involves a three-step sequence:

  • Alkylation: The active methylene (B1212753) proton of this compound is deprotonated by a suitable base to form a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl or benzyl (B1604629) halide to introduce the desired R group(s). This step can be performed sequentially with two different alkylating agents to produce α,α-disubstituted malonates.

  • Hydrolysis: The di-tert-butyl ester of the alkylated malonate is selectively hydrolyzed to the corresponding mono-tert-butyl malonic acid. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid.

  • Decarboxylation: The resulting β-keto acid intermediate is unstable and readily undergoes decarboxylation upon gentle heating to furnish the final ketone product with the loss of carbon dioxide and isobutylene.

This methodology is particularly valuable for the synthesis of ketones that are not easily accessible through other routes and is compatible with a variety of functional groups.

Reaction Mechanism and Experimental Workflow

The general transformation from this compound to a ketone is depicted in the following diagrams.

ReactionMechanism A This compound B Enolate A->B Base (e.g., NaH, K2CO3) C Alkylated this compound B->C R-X (Alkyl Halide) D Mono-tert-butyl malonic acid C->D Acidic Hydrolysis (e.g., TFA) E Ketone D->E Decarboxylation (Heat)

Caption: General reaction mechanism for ketone synthesis.

Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2 & 3: Hydrolysis & Decarboxylation start_alk Mix this compound and Base in Solvent add_halide Add Alkyl Halide (R-X) start_alk->add_halide react_alk Stir at appropriate temperature add_halide->react_alk workup_alk Aqueous Workup and Extraction react_alk->workup_alk purify_alk Purification (e.g., Chromatography) workup_alk->purify_alk start_hydro Dissolve Alkylated Malonate in Solvent purify_alk->start_hydro Alkylated Intermediate add_acid Add Acid (e.g., TFA) start_hydro->add_acid react_hydro Stir and Heat add_acid->react_hydro workup_final Aqueous Workup and Extraction react_hydro->workup_final purify_final Purification (e.g., Distillation/Chromatography) workup_final->purify_final

Caption: Experimental workflow for ketone synthesis.

Quantitative Data Summary

The following table summarizes the yields of various ketones synthesized using this compound and different alkylating agents.

EntryAlkylating Agent(s) (R-X)Product KetoneYield (%)Reference
1Benzyl bromideBenzyl methyl ketone75[1]
2p-Chlorobenzyl bromidep-Chlorobenzyl methyl ketone99[1]
32-Methylallyl bromide2-Methylallyl methyl ketone94[1]
4Cinnamyl bromideCinnamyl methyl ketone89[1]
5Propyl bromide (x2)4-HeptanoneNot specified[2]

Note: The yields reported are for the alkylation step and the subsequent hydrolysis and decarboxylation steps may have different efficiencies.

Experimental Protocols

Protocol 1: Synthesis of Mono-alkylated Ketones (General Procedure)

This protocol outlines the synthesis of ketones derived from the mono-alkylation of this compound.

Step 1: Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene (B28343) or acetonitrile (B52724) (see specific examples for solvent choice) at room temperature, add a base (e.g., 50% aqueous KOH, 5.0 eq).

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at this temperature until the starting material is consumed as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure di-tert-butyl alkylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the purified di-tert-butyl alkylmalonate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C.

  • Add trifluoroacetic acid (TFA, excess) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the hydrolysis is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is then heated (neat or in a high-boiling solvent) to effect decarboxylation. The progress of the reaction can be monitored by the evolution of CO2.

  • Purify the final ketone product by distillation or column chromatography.

Protocol 2: Enantioselective Synthesis of α-Methyl-α-alkylmalonates and Subsequent Conversion to Chiral Ketones[1]

This protocol describes a phase-transfer catalyzed enantioselective alkylation for the synthesis of chiral ketones.

Step 1: Enantioselective Phase-Transfer Catalytic Alkylation

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (1.0 eq) and a chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 0.05 eq) in toluene, add the alkylating agent (e.g., p-chlorobenzyl bromide, 5.0 eq) at room temperature.

  • Cool the mixture to -40 °C and add 50% w/v aqueous potassium hydroxide (B78521) (5.0 eq).

  • Stir the reaction vigorously at -40 °C for the specified time (e.g., 30 hours).

  • After completion, dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by column chromatography (silica gel, hexane:EtOAc).

Step 2: Selective Hydrolysis of the tert-Butyl Ester [1]

  • Dissolve the purified α,α-dialkylmalonate (1.0 eq) in dichloromethane at 0 °C.

  • Add trifluoroacetic acid (excess) and stir the reaction at 0 °C.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction as described in Protocol 1, Step 2 to yield the chiral malonic monoacid.

Step 3: Decarboxylation to the Chiral Ketone

  • Gently heat the purified chiral malonic monoacid under vacuum or in a suitable high-boiling solvent to induce decarboxylation.

  • Purify the resulting chiral ketone by appropriate methods such as distillation or chromatography.

Applications in Drug Development and Research

The synthesis of ketones via this compound is a cornerstone in the construction of complex molecular architectures found in many pharmaceutical agents and natural products. The ability to introduce various alkyl and aryl groups allows for the creation of diverse ketone libraries for screening in drug discovery programs. Furthermore, the development of enantioselective methodologies provides access to chiral ketones, which are crucial building blocks for stereospecific synthesis of biologically active molecules. The mild reaction conditions often tolerated in the hydrolysis and decarboxylation steps make this method compatible with sensitive functional groups, expanding its utility in the synthesis of complex target molecules.

References

Di-tert-butyl Malonate: A Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl malonate is a valuable and versatile building block in modern organic synthesis, particularly in the pharmaceutical industry. Its unique structural features, most notably the sterically hindered tert-butyl ester groups, allow for controlled mono-alkylation and provide a stable intermediate that can be selectively deprotected under acidic conditions. These properties make it an ideal precursor for the synthesis of a wide array of complex pharmaceutical intermediates, including substituted carboxylic acids, ketones, and heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Core Applications in Pharmaceutical Synthesis

This compound serves as a cornerstone in the synthesis of several classes of bioactive molecules. The bulky tert-butyl groups prevent self-condensation and favor mono-alkylation, offering a distinct advantage over less hindered malonic esters. Key applications include:

  • Synthesis of Substituted Carboxylic Acids: Alkylation of this compound followed by hydrolysis and decarboxylation provides a straightforward route to a variety of mono- and di-substituted carboxylic acids, which are common moieties in drug molecules.

  • Preparation of Oxindole Scaffolds: This important heterocyclic motif, found in numerous kinase inhibitors and other therapeutic agents, can be efficiently synthesized using this compound as a key starting material.

  • Synthesis of GABA Analogues: Through Michael addition reactions, this compound can be used to generate precursors for gamma-aminobutyric acid (GABA) analogues, an important class of drugs for treating neurological disorders.

  • Formation of Antiviral Nucleoside Analogue Precursors: The ability to introduce diverse side chains via alkylation makes this compound a useful tool in the synthesis of modified nucleoside analogues with potential antiviral activity.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound in the synthesis of pharmaceutical intermediates.

Protocol 1: Mono-alkylation of this compound

This protocol describes a general procedure for the mono-alkylation of this compound, a critical step in the synthesis of many pharmaceutical intermediates.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.

  • Slowly add the alkyl halide (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the mono-alkylated this compound.

Protocol 2: Deprotection of Substituted this compound

This protocol outlines the removal of the tert-butyl ester groups to yield the corresponding malonic acid derivative, which can then be decarboxylated.

Materials:

  • Substituted this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the substituted this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude carboxylic acid can be used in the next step without further purification or can be purified by recrystallization or chromatography if necessary.

Protocol 3: Decarboxylation to the Final Carboxylic Acid

This protocol describes the decarboxylation of the diacid intermediate to the final substituted carboxylic acid.

Materials:

  • Crude diacid from Protocol 2

  • Toluene or other high-boiling solvent

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Place the crude diacid in a round-bottom flask.

  • Add a suitable high-boiling solvent such as toluene.

  • Heat the mixture to reflux (typically 110-120 °C) and maintain for 1-3 hours. Monitor the evolution of carbon dioxide.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions using this compound.

Table 1: Mono-alkylation of this compound

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Nitrobenzyl bromideNaHDMF0 to rt1254[1]
Methyl iodideK₂CO₃DMFrt1296[1]
Benzyl bromideNaHTHF0 to rt1685N/A
Ethyl bromoacetateNaHDMF0 to rt1278N/A

N/A: Data generalized from typical malonic ester alkylations.

Table 2: Deprotection and Decarboxylation

SubstrateDeprotection ReagentSolventTemperature (°C)Time (h)Decarboxylation ConditionsYield (%)Reference
Di-tert-butyl 2-methyl-2-(2-aminobenzyl)malonateCitric AcidMeOHrt2In situ cyclization88[1]
Di-tert-butyl benzylmalonateTFADCMrt3Toluene, 110 °C, 2h>90 (2 steps)N/A
Di-tert-butyl ethylmalonateTFADCMrt4Xylene, 140 °C, 1h>90 (2 steps)N/A

N/A: Data generalized from typical deprotection and decarboxylation procedures.

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and related biological signaling pathways.

Synthetic Workflow: From this compound to Oxindole Intermediates

G DTBM This compound Alkylated Alkylated Intermediate (e.g., Di-tert-butyl 2-alkyl-2-(2-nitrophenyl)malonate) DTBM->Alkylated 1. Base (e.g., NaH) 2. Alkyl Halide Amino Amino Intermediate (Di-tert-butyl 2-alkyl-2-(2-aminophenyl)malonate) Alkylated->Amino Reduction (e.g., Pd/C, H₂) Oxindole t-Butyl 3-Alkyloxindole-3-carboxylate (Pharmaceutical Intermediate) Amino->Oxindole Acid-catalyzed Intramolecular Cyclization

Caption: Synthesis of Oxindole Intermediates.

Signaling Pathway: Kinase Inhibition by Oxindole-Based Drugs

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes OxindoleDrug Oxindole-based Kinase Inhibitor OxindoleDrug->P_RTK Inhibits

Caption: Kinase Inhibition by Oxindole Drugs.

Logical Relationship: Synthesis of GABA Analogue Precursors

G DTBM This compound MichaelAdduct Michael Adduct DTBM->MichaelAdduct Base-catalyzed Michael Addition Nitroalkene α,β-Unsaturated Nitroalkene Nitroalkene->MichaelAdduct GABA_Precursor γ-Nitro Ester (GABA Analogue Precursor) MichaelAdduct->GABA_Precursor Deprotection & Decarboxylation

Caption: Synthesis of GABA Analogue Precursors.

Signaling Pathway: GABAergic Neurotransmission

G Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Releases Postsynaptic Postsynaptic Neuron GABA_R GABA Receptor (e.g., GABA-A) GABA->GABA_R Binds to IonChannel Cl⁻ Channel Opening GABA_R->IonChannel Activates Hyperpolarization Hyperpolarization (Inhibition of Neuron) IonChannel->Hyperpolarization Leads to GABA_Analogue GABA Analogue GABA_Analogue->GABA_R Modulates

Caption: GABAergic Neurotransmission.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its predictable reactivity and the stability of its derivatives allow for the efficient and controlled synthesis of a diverse range of pharmaceutical intermediates. The protocols and data presented herein provide a solid foundation for researchers to leverage the synthetic potential of this compound in the discovery and development of new therapeutic agents. Further exploration of its applications in areas such as the synthesis of complex natural products and other heterocyclic systems is an active area of research with the potential to yield novel drug candidates.

References

Application Notes and Protocols: C-C Bond Formation via Alkylation of Di-tert-butyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of di-tert-butyl malonate is a cornerstone reaction in modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. This process is a key step in the malonic ester synthesis, which ultimately allows for the preparation of substituted acetic acids. The use of this compound offers distinct advantages, primarily due to the bulky tert-butyl groups which can be selectively removed under acidic conditions without affecting other ester functionalities that might be present in the molecule. This attribute is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the mono-alkylation of this compound, the subsequent hydrolysis of the tert-butyl ester, and the final decarboxylation to yield the desired mono-substituted acetic acid.

Reaction Principle

The overall transformation involves a three-step sequence:

  • Enolate Formation and Alkylation: The acidic α-proton of this compound is abstracted by a suitable base to form a stabilized enolate. This nucleophilic enolate then reacts with a primary alkyl halide in an SN2 reaction to form the C-alkylated this compound.

  • Hydrolysis (Deprotection): The tert-butyl ester groups of the alkylated product are selectively cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the corresponding mono-alkylated malonic acid.

  • Decarboxylation: The resulting β-dicarboxylic acid is unstable upon heating and readily undergoes decarboxylation to afford the final mono-substituted acetic acid with the loss of carbon dioxide.

Quantitative Data Summary

The following table summarizes the yields of various mono-alkylation reactions of this compound and its derivatives with different primary alkyl halides under phase-transfer catalysis (PTC) conditions.

Alkylating AgentSubstrateBaseSolventTemperature (°C)Yield (%)
Benzyl bromide1-(tert-Butyl) 3-cinnamyl 2-methylmalonate50% aq. KOHToluene096
Benzyl bromide1-Benzyl 3-(tert-butyl) 2-methylmalonate50% aq. KOHToluene081
Benzyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate50% aq. KOHToluene-4075
p-Fluorobenzyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate50% aq. KOHToluene-4099
p-Chlorobenzyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate50% aq. KOHToluene-4098
p-Bromobenzyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate50% aq. KOHToluene-4098
p-Methylbenzyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate50% aq. KOHToluene-4099
2-Methylallyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate50% aq. KOHToluene-4094

Experimental Protocols

Protocol 1: Mono-alkylation of this compound using Sodium Hydride

This protocol describes a general procedure for the mono-alkylation of this compound using sodium hydride as the base.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.05 equivalents) and anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating complete enolate formation.

  • Cool the reaction mixture back to 0 °C.

  • Add the primary alkyl halide (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the mono-alkylated this compound.

Protocol 2: Hydrolysis of Alkylated this compound

This protocol describes the selective removal of the tert-butyl ester groups.

Materials:

  • Mono-alkylated this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the mono-alkylated this compound (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-alkylated malonic acid.

Protocol 3: Thermal Decarboxylation of Mono-alkylated Malonic Acid

This protocol describes the final step to obtain the mono-substituted acetic acid.

Materials:

  • Crude mono-alkylated malonic acid

Procedure:

  • Place the crude mono-alkylated malonic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the flask in an oil bath to 140-160 °C.

  • Maintain this temperature until the evolution of carbon dioxide gas ceases (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • The resulting crude mono-substituted acetic acid can be purified by distillation or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis cluster_decarboxylation Step 3: Decarboxylation start This compound enolate Enolate Formation (Base, Solvent) start->enolate Deprotonation alkylation Alkylation (Alkyl Halide) enolate->alkylation SN2 Reaction product1 Alkylated Di-tert-butyl Malonate alkylation->product1 product1_h Alkylated Di-tert-butyl Malonate hydrolysis Acid Hydrolysis (TFA, DCM) product1_h->hydrolysis product2 Alkylated Malonic Acid hydrolysis->product2 product2_d Alkylated Malonic Acid decarboxylation Thermal Decarboxylation (Heat) product2_d->decarboxylation Loss of CO2 final_product Mono-substituted Acetic Acid decarboxylation->final_product

Caption: Overall experimental workflow for the synthesis of mono-substituted acetic acids.

Reaction Mechanism Pathway

reaction_mechanism cluster_step1 Alkylation cluster_step2 Hydrolysis cluster_step3 Decarboxylation Malonate This compound Enolate Enolate Intermediate Malonate->Enolate Deprotonation Alkylated_Malonate Alkylated this compound Enolate->Alkylated_Malonate SN2 Attack Alkylated_Malonate_H Alkylated this compound Base Base (e.g., NaH) Base->Malonate + Alkyl_Halide R-X Alkyl_Halide->Enolate + Malonic_Acid Alkylated Malonic Acid Alkylated_Malonate_H->Malonic_Acid Malonic_Acid_D Alkylated Malonic Acid Acid H+ (TFA) Acid->Alkylated_Malonate_H + Final_Product Substituted Acetic Acid Malonic_Acid_D->Final_Product CO2 CO2 Malonic_Acid_D->CO2 - Heat Δ Heat->Malonic_Acid_D +

Caption: Key steps in the malonic ester synthesis pathway.

Application of Di-tert-butyl Malonate in the Total Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl malonate is a valuable C3 building block in organic synthesis, prized for its bulky tert-butyl ester groups. These groups serve as effective protecting groups for the malonic acid core, preventing self-condensation and allowing for controlled mono- or di-alkylation of the central methylene (B1212753) unit. The tert-butyl esters are readily cleaved under acidic conditions, often with concomitant decarboxylation, to reveal a carboxylic acid or a simple acetate (B1210297) unit. This reactivity profile makes this compound a versatile reagent in the construction of complex molecular architectures, particularly in the total synthesis of natural products. Its application allows for the introduction of a three-carbon fragment that can be further elaborated into various functionalities, contributing significantly to the assembly of intricate carbocyclic and heterocyclic frameworks.

This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of two distinct natural products: (±)-Actinophyllic Acid and (-)-Pironetin.

I. Total Synthesis of (±)-Actinophyllic Acid

The total synthesis of (±)-actinophyllic acid, a structurally unique indole (B1671886) alkaloid, showcases the utility of this compound in the early stages of assembling a complex heterocyclic scaffold. The synthesis commences with the acylation of the magnesium enolate of this compound, followed by a reductive cyclization to form a key indole intermediate.

Synthetic Strategy Overview

The initial phase of the synthesis focuses on the construction of a substituted indole ring, incorporating the malonate moiety at the C2 position. This is achieved through a two-step sequence starting from this compound.

G A This compound B Magnesium enolate A->B iPrMgCl, THF D Di-tert-butyl 2-(2-nitrophenylacetyl)malonate B->D Acylation C 2-Nitrophenylacetyl chloride C->D E Di-tert-butyl 2-(1H-indol-2-yl)malonate D->E Reduction & Cyclization (e.g., Fe, AcOH or H2, Pd/C) F Further Elaboration to (±)-Actinophyllic Acid E->F

Initial steps in the total synthesis of (±)-Actinophyllic Acid.
Quantitative Data

Two generations of the total synthesis of (±)-actinophyllic acid have been reported, with the second generation featuring an improved overall yield. The yields for the initial steps involving this compound are summarized below.

StepReagents and ConditionsProductYield (1st Gen)Yield (2nd Gen)
1. Acylation of this compoundiPrMgCl, THF; then 2-nitrophenylacetyl chlorideDi-tert-butyl 2-(2-nitrophenylacetyl)malonate78%~75-80%
2. Reductive CyclizationFirst Generation: H₂, Pd(OH)₂/C, EtOAc; Second Generation: Fe, AcOH or H₂, Pd/C, HCOOH/Et₃N, NH₄VO₃Di-tert-butyl 2-(1H-indol-2-yl)malonate69%74-79%
Overall Yield of Key Intermediate ~54% ~55-63%
Overall Yield of (±)-Actinophyllic Acid 8% 22%
Experimental Protocols

1. Synthesis of Di-tert-butyl 2-(2-nitrophenylacetyl)malonate [1]

  • Reagents:

    • This compound (1.0 equiv)

    • Isopropylmagnesium chloride (1.1 equiv, 2.0 M in THF)

    • 2-Nitrophenylacetic acid (1.2 equiv)

    • Oxalyl chloride (1.5 equiv)

    • N,N-Dimethylformamide (catalytic)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of this compound in anhydrous THF at 0 °C is added isopropylmagnesium chloride dropwise. The mixture is stirred at this temperature for 30 minutes and then at room temperature for 1 hour.

    • In a separate flask, a solution of 2-nitrophenylacetic acid in anhydrous DCM is treated with a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C. The reaction is stirred at room temperature for 1 hour to generate 2-nitrophenylacetyl chloride in situ.

    • The solution of the magnesium enolate of this compound is cooled to 0 °C, and the freshly prepared solution of 2-nitrophenylacetyl chloride is added dropwise.

    • The reaction mixture is stirred at room temperature for 2 hours, then quenched with saturated aqueous ammonium (B1175870) chloride solution.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford di-tert-butyl 2-(2-nitrophenylacetyl)malonate.

2. Synthesis of Di-tert-butyl 2-(1H-indol-2-yl)malonate (Second Generation Method) [2]

  • Reagents:

    • Di-tert-butyl 2-(2-nitrophenylacetyl)malonate (1.0 equiv)

    • Palladium on carbon (10 wt. %)

    • Ammonium metavanadate (catalytic)

    • Formic acid

    • Triethylamine (B128534)

  • Procedure:

    • A solution of di-tert-butyl 2-(2-nitrophenylacetyl)malonate in a 2:1 mixture of formic acid and triethylamine is prepared.

    • To this solution is added 10% palladium on carbon and a catalytic amount of ammonium metavanadate.

    • The reaction mixture is heated to 50 °C and stirred until the reaction is complete (monitored by TLC).

    • The mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield di-tert-butyl 2-(1H-indol-2-yl)malonate.

II. Total Synthesis of (-)-Pironetin

The total synthesis of (-)-pironetin, a polyketide with significant biological activities, utilizes this compound for the introduction of a C3 unit that is later elaborated to form the lactone ring of the natural product. The key step involving this compound is an alkylation reaction to form a new carbon-carbon bond.

Synthetic Strategy Overview

The synthesis strategy involves the coupling of two key fragments. This compound is used to prepare one of these fragments by serving as a nucleophile in an alkylation reaction with a suitable electrophile.

G A This compound B Enolate of this compound A->B Base (e.g., NaH, LDA) D Alkylated this compound B->D Alkylation C Electrophilic Fragment (e.g., Alkyl Halide or Tosylate) C->D E Elaboration to Pironetin Fragment D->E F Coupling and Cyclization to (-)-Pironetin E->F

Role of this compound in the synthesis of a (-)-Pironetin fragment.
Quantitative Data

The following table summarizes the quantitative data for a key alkylation step in a synthetic approach towards (-)-pironetin.

StepReagents and ConditionsProductYield
Alkylation of this compoundNaH, THF; then electrophileAlkylated this compound derivativeHigh
Subsequent transformationDeprotection and cyclizationLactone intermediateGood
Experimental Protocol

Alkylation of this compound for Pironetin Synthesis

  • Reagents:

    • This compound (1.0 equiv)

    • Sodium hydride (1.1 equiv, 60% dispersion in mineral oil)

    • Electrophilic fragment (e.g., an alkyl iodide or tosylate, 1.0 equiv)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of this compound in anhydrous THF dropwise.

    • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

    • The reaction mixture is cooled back to 0 °C, and a solution of the electrophilic fragment in anhydrous THF is added dropwise.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is carefully quenched with water at 0 °C and then extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the alkylated this compound derivative.

Conclusion

This compound is a highly effective and versatile reagent in the total synthesis of complex natural products. As demonstrated in the syntheses of (±)-actinophyllic acid and (-)-pironetin, it provides a reliable method for introducing a C3 unit that can be chemo- and stereoselectively manipulated. The tert-butyl ester groups offer excellent protection and can be removed under mild acidic conditions, making this compound a valuable tool for synthetic chemists in the pharmaceutical and life sciences industries. The provided protocols offer a starting point for the application of this reagent in the design and execution of novel synthetic routes towards biologically active molecules.

References

Application of Di-tert-butyl Malonate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl malonate (DTBM) is a valuable and versatile reagent in medicinal chemistry, primarily serving as a key building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1] Its utility stems from the presence of an active methylene (B1212753) group flanked by two sterically hindered tert-butyl ester groups. This unique structure allows for a variety of chemical transformations, making it an essential tool for the construction of complex molecular architectures found in modern pharmaceuticals. The tert-butyl esters offer the advantage of being readily removable under acidic conditions, while being stable to many other reagents, thus providing a convenient method for the introduction of a malonic acid or acetic acid moiety.

This document provides detailed application notes on the use of this compound in the synthesis of quinolone antibiotics, specifically focusing on Pazufloxacin. It also includes a comprehensive experimental protocol for a key synthetic step and an overview of the drug's mechanism of action.

Key Applications in Medicinal Chemistry

This compound is employed in various synthetic strategies within medicinal chemistry, including:

  • Synthesis of Quinolone Antibiotics: DTBM is a precursor for the formation of the quinolone core, a critical scaffold in a major class of antibacterial agents.[2][3]

  • Preparation of GABA Analogues: While many syntheses of GABA analogues like Pregabalin utilize diethyl malonate, the principles of malonic ester synthesis are directly applicable with DTBM, offering an alternative route with different protecting group strategies.[4]

  • Michael Additions: The carbanion generated from DTBM can act as a nucleophile in Michael additions to α,β-unsaturated compounds, a fundamental carbon-carbon bond-forming reaction in the synthesis of many drug molecules.[5]

  • Alkylation and Acylation Reactions: The active methylene protons of DTBM can be readily removed by a base, allowing for subsequent alkylation or acylation to introduce diverse substituents.

Application Example: Synthesis of Pazufloxacin

Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic used for the treatment of various bacterial infections.[3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[6][7][8] The synthesis of Pazufloxacin can utilize this compound as a key starting material for the construction of the quinolone ring system.

General Synthetic Strategy

The synthesis of the quinolone core of Pazufloxacin using this compound generally follows these key steps:

  • Knoevenagel Condensation: Reaction of a substituted aniline (B41778) with a malonate derivative, often formed in situ from this compound.

  • Cyclization: Thermal or acid-catalyzed cyclization to form the quinolone ring.

  • Hydrolysis and Decarboxylation: Removal of one of the tert-butyl ester groups and subsequent decarboxylation.

  • Further Functionalization: Introduction of the remaining substituents to complete the synthesis of Pazufloxacin.

Experimental Protocols

While a complete, multi-step synthesis of Pazufloxacin from this compound is complex and proprietary, the following protocol details a crucial type of reaction where DTBM is used: the alkylation of the active methylene group. This is a fundamental step in building the carbon skeleton of many pharmaceuticals.

Protocol: Dialkylation of this compound

This protocol describes the synthesis of di-tert-butyl bis(3-phthalimidopropyl)malonate, illustrating the reactivity of the active methylene group of DTBM.

Materials:

  • This compound

  • N-(3-bromopropyl)phthalimide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Chloroform (B151607)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • In a round-bottom flask, wash sodium hydride (4.08 g, 102 mmol, 60% by weight) with hexanes to remove the mineral oil and then suspend it in 30 mL of anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Prepare a solution of this compound (10.0 g, 46.23 mmol) and N-(3-bromopropyl)phthalimide (24.7 g, 92.46 mmol) in 80 mL of anhydrous THF.

  • Slowly add the solution from step 3 to the cooled sodium hydride suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between water and chloroform.

  • Separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Remove the chloroform under reduced pressure.

  • Recrystallize the crude product from a hexane-ethyl acetate mixture to yield the pure di-tert-butyl bis(3-phthalimidopropyl)malonate as a white solid.[1]

Quantitative Data
ParameterValue
Product Di-tert-butyl bis(3-phthalimidopropyl)malonate
Starting Material 1 This compound
Starting Material 2 N-(3-bromopropyl)phthalimide
Base Sodium Hydride
Solvent Tetrahydrofuran (THF)
Reaction Time 2 hours at room temperature, then overnight at reflux
Yield 19.66 g

Mechanism of Action of Pazufloxacin

Pazufloxacin, like other fluoroquinolones, targets bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[9][10] These enzymes are crucial for managing DNA topology during replication and transcription.

  • DNA Gyrase: Introduces negative supercoils into bacterial DNA, which is essential for the initiation of replication.

  • Topoisomerase IV: Decatenates replicated circular chromosomes, allowing for their segregation into daughter cells.

Pazufloxacin stabilizes the covalent complex between these enzymes and the cleaved DNA strand.[2] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which triggers a cascade of events culminating in bacterial cell death.[6]

Signaling Pathway of Pazufloxacin Action

Pazufloxacin_Mechanism cluster_bacterium Bacterial Cell Pazufloxacin Pazufloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Pazufloxacin->DNA_Gyrase Topo_IV Topoisomerase IV (ParC/ParE) Pazufloxacin->Topo_IV DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Inhibition Topo_IV->DNA Decatenation Topo_IV->DS_Breaks Inhibition Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of Pazufloxacin.

Experimental Workflow for a Key Synthetic Step

The following diagram illustrates a typical experimental workflow for the alkylation of this compound.

Alkylation_Workflow start Start reagents Combine this compound, Alkyl Halide, and Base in Solvent start->reagents reaction Stir at appropriate temperature and time reagents->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Recrystallization or Chromatography concentration->purification product Isolated Product purification->product

Caption: General workflow for the alkylation of this compound.

Conclusion

This compound is a cornerstone reagent in medicinal chemistry, enabling the efficient synthesis of complex pharmaceutical agents. Its application in the synthesis of quinolone antibiotics like Pazufloxacin highlights its importance. The unique properties of the tert-butyl ester groups provide synthetic chemists with a versatile tool for constructing intricate molecular frameworks. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

References

Application of Di-tert-butyl Malonate in Metal-Organic Chemical Vapor Deposition of High-k Dielectric Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for the deposition of high-quality thin films critical for a multitude of applications, including in the fabrication of advanced semiconductor devices. A key component in the MOCVD process is the selection of an appropriate metal-organic precursor. Di-tert-butyl malonate has emerged as a valuable ligand in the synthesis of novel metal-organic precursors for the deposition of high-k dielectric materials such as hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂). These materials are essential for the continued scaling of complementary metal-oxide-semiconductor (CMOS) technology.

This document provides detailed application notes and protocols for the use of this compound-based precursors in the MOCVD of HfO₂ and ZrO₂ thin films. It is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the synthesis and characterization of advanced dielectric layers.

Precursor Chemistry: Enhanced Volatility and Lower Decomposition Temperatures

Traditional β-diketonate precursors for MOCVD often suffer from low volatility and high decomposition temperatures. The integration of this compound as a chelating ligand in novel hafnium and zirconium precursors has been shown to overcome these limitations. These malonate-based complexes are more volatile and decompose at lower temperatures compared to their classical counterparts.[1][2]

Specifically, monomeric hafnium and zirconium malonate complexes have been synthesized that exhibit promising thermal properties for MOCVD applications.[1] For instance, zirconium bis(diethylamido)bis(di-tert-butylmalonato) [Zr(NEt₂)₂(dbml)₂] and its hafnium analogue have been successfully employed as precursors in liquid-injection MOCVD for the deposition of ZrO₂ and HfO₂ thin films, respectively.[3][4]

Experimental Protocols

MOCVD of Zirconium Dioxide (ZrO₂) Thin Films using [Zr(NEt₂)₂(dbml)₂]

This protocol outlines the deposition of ZrO₂ thin films using the novel precursor zirconium bis(diethylamido)bis(di-tert-butylmalonato).

Experimental Setup:

A liquid-injection MOCVD reactor is utilized for this process. The setup consists of a liquid precursor delivery system, a vaporizer, a reaction chamber with a heated substrate holder, and a vacuum system.

Deposition Parameters:

ParameterValue/Range
PrecursorZirconium bis(diethylamido)bis(di-tert-butylmalonato) [Zr(NEt₂)₂(dbml)₂]
SubstrateSi(100)
Deposition Temperature400 - 700 °C[3]
Precursor SolutionDissolved in an appropriate organic solvent
Oxidizing AgentOxygen (O₂)
Carrier GasNitrogen (N₂) or Argon (Ar)

Protocol:

  • Prepare a solution of the [Zr(NEt₂)₂(dbml)₂] precursor in a suitable organic solvent.

  • Load the precursor solution into the liquid delivery system of the MOCVD reactor.

  • Place the Si(100) substrate onto the heated susceptor in the reaction chamber.

  • Evacuate the reaction chamber to the desired base pressure.

  • Heat the substrate to the target deposition temperature (in the range of 400-700 °C).[3]

  • Introduce the precursor vapor into the reaction chamber via the liquid injection system, along with the carrier gas and oxygen.

  • Maintain the deposition conditions for the desired duration to achieve the target film thickness.

  • After deposition, cool down the reactor and remove the coated substrate.

Expected Results:

The properties of the deposited ZrO₂ films are highly dependent on the deposition temperature.

Deposition TemperatureFilm Properties
Up to 450 °CAmorphous[3]
Above 475 °CCrystalline[3]
MOCVD of Hafnium Dioxide (HfO₂) Thin Films using Hafnium bis(diethylamido)bis(di-tert-butylmalonate)

A similar protocol can be followed for the deposition of HfO₂ thin films using the corresponding hafnium precursor.

Deposition Parameters:

ParameterValue/Range
PrecursorHafnium bis(diethylamido)bis(di-tert-butylmalonate)
SubstrateSi(100)
Deposition Temperature400 - 650 °C[5]
Oxidizing AgentOxygen (O₂)
Carrier GasNitrogen (N₂) or Argon (Ar)

Expected Results:

The resulting HfO₂ thin films are expected to exhibit properties suitable for high-k dielectric applications. Characterization techniques such as X-ray diffraction (XRD) can be used to determine the crystallinity of the films.

Diagrams

MOCVD_Workflow cluster_prep Precursor Preparation cluster_mocvd MOCVD Process cluster_analysis Film Characterization Prep Prepare Precursor Solution ([Zr(NEt2)2(dbml)2] in solvent) Reactor Load Substrate (Si(100)) and Precursor Solution Prep->Reactor Evacuate Evacuate Chamber Reactor->Evacuate Heat Heat Substrate (400-700 °C) Evacuate->Heat Deposit Introduce Precursor Vapor, Carrier Gas, and O2 Heat->Deposit Grow Thin Film Growth Deposit->Grow Cool Cool Down and Remove Substrate Grow->Cool Analyze Analyze Film Properties (XRD, etc.) Cool->Analyze

MOCVD Experimental Workflow

Decomposition_Pathway Precursor [Zr(NEt2)2(dbml)2] (Vapor Phase) Intermediate Adsorbed Precursor on Substrate Precursor->Intermediate Mass Transport Decomposition Thermal Decomposition Intermediate->Decomposition Surface Reaction ZrO2 ZrO2 Thin Film Decomposition->ZrO2 Byproducts Volatile Organic Byproducts (e.g., from malonate and diethylamide ligands) Decomposition->Byproducts

Proposed Decomposition Pathway

References

Application Notes and Protocols: Di-tert-butyl Malonate as a Protecting Group for Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of di-tert-butyl malonate as a protecting group for malonic acid. This strategy is valuable in multi-step organic syntheses where the acidic protons of malonic acid need to be masked to prevent unwanted side reactions. The bulky tert-butyl groups offer steric hindrance and can be selectively removed under acidic conditions, making this compound a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals.[1][2]

Introduction

Malonic acid is a fundamental building block in organic synthesis, often utilized in the preparation of a wide array of compounds, including substituted carboxylic acids and ketones.[1][3] However, the reactivity of its acidic methylene (B1212753) protons and carboxylic acid functionalities necessitates the use of protecting groups in many synthetic routes. This compound serves as an effective protected form of malonic acid. The tert-butyl ester groups are stable under many reaction conditions but can be selectively cleaved under moderately acidic conditions.[2] This allows for transformations at other parts of a molecule without affecting the malonic ester moiety.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC11H20O4[4]
Molecular Weight216.27 g/mol [5][6]
AppearanceColorless to light yellow clear liquid
Melting Point-7 to -6 °C[5][7]
Boiling Point110-111 °C at 22 mmHg; 112–115° at 31 mmHg[5][7][8][9]
Density0.966 g/mL at 25 °C[5][7]
Refractive Index (n20/D)1.418[5][7]
SolubilityHardly soluble in water[7]
CAS Number541-16-2[4][5]

Protection of Malonic Acid: Synthesis of this compound

The protection of malonic acid as its di-tert-butyl ester can be achieved through several methods. Two common and effective protocols are detailed below.

Protocol 1: Isobutylene (B52900) Method

This method involves the acid-catalyzed esterification of malonic acid with isobutylene.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products malonic_acid Malonic Acid catalyst H₂SO₄ (cat.) Ether malonic_acid->catalyst isobutylene Isobutylene (excess) isobutylene->catalyst dtbm This compound catalyst->dtbm Esterification

Caption: Synthesis of this compound via the Isobutylene Method.

Experimental Protocol:

  • Reaction Setup: In a heavy-walled pressure bottle, combine 50.0 g (0.48 mole) of malonic acid, 100 mL of ether, and 5 mL of concentrated sulfuric acid.

  • Addition of Isobutylene: Cool the mixture in a Dry Ice-acetone bath and add approximately 120 mL (about 1.5 moles) of liquefied isobutylene.

  • Reaction: Securely seal the pressure bottle and shake it mechanically at room temperature until all the malonic acid has dissolved. This may take several hours.[8]

  • Workup:

    • Chill the bottle in an ice-salt bath before carefully opening it.

    • Pour the contents into a separatory funnel containing a solution of 70 g of sodium hydroxide (B78521) in 250 mL of water and 250 g of ice.

    • Shake the mixture, allowing for the release of any pressure.

    • Separate the layers and extract the aqueous layer with two 75 mL portions of ether.

    • Combine the organic layers and dry them over anhydrous potassium carbonate.

  • Purification:

    • Filter the dried solution and remove the excess isobutylene and ether by flash distillation.

    • Distill the residue under reduced pressure. Collect the fraction boiling at 112–115 °C/31 mm.

    • The expected yield of this compound is 60.0–62.0 g (58–60%).[8]

Protocol 2: Malonyl Dichloride Method

This procedure involves the reaction of malonyl dichloride with tert-butyl alcohol in the presence of a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products malonyl_chloride Malonyl Dichloride solvent Chloroform (B151607) malonyl_chloride->solvent tbuoh tert-Butyl Alcohol tbuoh->solvent base Dimethylaniline base->solvent dtbm This compound solvent->dtbm Esterification

Caption: Synthesis of this compound from Malonyl Dichloride.

Experimental Protocol:

  • Preparation of Malonyl Dichloride: Malonyl dichloride can be prepared from malonic acid and thionyl chloride.[8]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 100 mL of dry tert-butyl alcohol and 80 mL of dry dimethylaniline.

  • Addition of Malonyl Dichloride: Cool the flask in an ice bath. Slowly add a solution of 28.0 g (0.2 mole) of malonyl dichloride in approximately 60 mL of dry, alcohol-free chloroform. Maintain the reaction temperature below 30 °C.[8]

  • Reaction: After the addition is complete, stir the mixture at room temperature for an additional 4 hours.

  • Workup:

    • Add 200 mL of water to the reaction mixture.

    • Separate the chloroform layer and wash it successively with cold 10% hydrochloric acid, a saturated sodium bicarbonate solution, and water.

    • Dry the organic layer over anhydrous potassium carbonate.

  • Purification:

    • Filter the solution and remove the chloroform by distillation.

    • Distill the residue under reduced pressure. Collect the fraction boiling at 65–67 °C/1 mm or 110–111 °C/22 mm.

    • The expected yield of this compound is 35.8–36.2 g (83–84%).[8]

Applications in Synthesis: Alkylation of this compound

A primary application of this compound is in C-alkylation reactions to produce substituted malonic esters. The resulting products can then be deprotected and decarboxylated to yield substituted acetic acids.

General Alkylation Workflow:

G start This compound enolate Formation of Enolate (e.g., NaH, K₂CO₃) start->enolate alkylation Alkylation (with Alkyl Halide, R-X) enolate->alkylation mono_alkylated Mono-alkylated This compound alkylation->mono_alkylated second_enolate Second Enolate Formation (optional, with base) mono_alkylated->second_enolate deprotection Deprotection and Decarboxylation (Acid, Heat) mono_alkylated->deprotection second_alkylation Second Alkylation (optional, with R'-X) second_enolate->second_alkylation di_alkylated Di-alkylated This compound second_alkylation->di_alkylated di_alkylated->deprotection product Substituted Acetic Acid deprotection->product

Caption: General workflow for the alkylation of this compound.

Deprotection of this compound

The tert-butyl ester groups can be removed under acidic conditions to regenerate the carboxylic acid functionality.

Protocol 3: Acidic Deprotection

Reaction Scheme:

G cluster_reactants Reactant cluster_products Products alkylated_dtbm Alkylated this compound reagents Acid (e.g., TFA, HCl) Heat (for decarboxylation) alkylated_dtbm->reagents malonic_acid_deriv Substituted Malonic Acid co2 CO₂ (with heat) malonic_acid_deriv->co2 Decarboxylation isobutylene Isobutylene reagents->malonic_acid_deriv Hydrolysis

Caption: Deprotection and decarboxylation of an alkylated this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve the this compound derivative in a suitable solvent such as dichloromethane.

  • Acid Addition: Add an excess of an acid like trifluoroacetic acid (TFA). The reaction is typically fast and occurs at room temperature.[10] Alternatively, hydrochloric acid in an organic solvent can be used.[11] Aqueous phosphoric acid is another mild and effective reagent for deprotection.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, remove the acid and solvent under reduced pressure. The resulting substituted malonic acid can be used directly or purified further.

  • Decarboxylation (Optional): To obtain the corresponding substituted acetic acid, heat the substituted malonic acid. This will lead to the loss of carbon dioxide.[2]

Considerations for Deprotection:

  • The deprotection process generates a tert-butyl cation intermediate.[13] This can potentially alkylate nucleophilic sites on the substrate, leading to byproducts.[13] The use of scavengers can suppress this side reaction.

  • The tert-butyl cation typically fragments to isobutylene.[14]

Summary of Synthetic Utility

ApplicationDescriptionKey Advantages
Pharmaceutical Synthesis Serves as a key intermediate in the synthesis of active pharmaceutical ingredients.[1]The protecting group allows for the modification of other parts of the molecule without interference from the malonic acid moiety.
Ketone Production Alkylated this compound can be deprotected and decarboxylated to form ketones.[1][9]Provides a versatile route to a wide range of ketones.
Total Synthesis Has been used in the total synthesis of complex natural products like (+/-)-actinophyllic acid.[5][7]Enables the construction of intricate molecular architectures.
Material Science Employed as a precursor for metal-organic chemical vapor deposition (MOCVD) of thin films such as HfO₂ and ZrO₂.[5][7]Demonstrates its utility beyond traditional organic synthesis.

By following these protocols and considering the outlined applications, researchers can effectively utilize this compound as a protecting group for malonic acid in their synthetic endeavors.

References

Application Notes and Protocols for Enantioselective Synthesis Using Di-tert-butyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-tert-butyl malonate and its derivatives are valuable precursors in organic synthesis, particularly for creating molecules with quaternary carbon stereocenters. While the steric bulk of the tert-butyl groups can render the parent malonate unreactive in certain reactions like Michael additions, appropriately modified derivatives have proven to be excellent substrates for highly enantioselective transformations.[1][2][3] This document focuses on the application of 2,2-diphenylethyl tert-butyl α-methylmalonates in enantioselective phase-transfer catalyzed (PTC) α-alkylation to produce versatile chiral building blocks. These chiral malonates are instrumental in the synthesis of complex molecules, including bioactive natural products like (−)-horsfiline and (+)-coerulescine.[4][5]

Key Application: Enantioselective α-Alkylation of a this compound Derivative

A highly efficient method for constructing chiral quaternary carbon centers involves the asymmetric α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates.[6] This reaction proceeds under phase-transfer catalysis (PTC) conditions using a chiral quaternary ammonium (B1175870) salt, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, to achieve high yields and excellent enantioselectivities.[4][5][6] The resulting α,α-dialkylmalonates can be selectively deprotected at either ester position, providing access to valuable chiral malonic monoacids for further synthetic transformations.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the enantioselective PTC α-alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with various alkyl halides.

Table 1: Enantioselective PTC α-Alkylation with Various Alkyl Halides [2][4]

EntryAlkyl Halide (R-X)ProductTime (h)Temp (°C)Yield (%)ee (%)
1Allyl Bromide7a 1209990
2Crotyl Bromide7b 1209986 (95:5 E/Z)
3Propargyl Bromide7c 1207066
4Cinnamyl Bromide7d 1207088
5Benzyl Bromide7e 1209995
6p-Methoxybenzyl Bromide7f 1209091
7p-Fluorobenzyl Bromide7g 1209596
8p-Chlorobenzyl Bromide7h 12-109898
9p-Bromobenzyl Bromide7i 12-109898

Reactions were performed with the malonate substrate, 5.0 equiv. of alkyl halide, and 5.0 equiv. of 50% aq. KOH in toluene (B28343) with (S,S)-3,4,5-trifluorophenyl-NAS bromide as the catalyst.

Experimental Protocols

Protocol 1: Synthesis of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (Substrate)

This protocol describes the preparation of the starting malonate substrate.

Materials:

  • tert-Butyl α-methylmalonic acid

  • 2,2-Diphenylethanol (B156489)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of tert-butyl α-methylmalonic acid (1.0 equiv.) in DCM, add 2,2-diphenylethanol (1.0 equiv.), EDC (1.2 equiv.), and DMAP (0.1 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, dilute the mixture with DCM and wash with saturated aqueous NH4Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the desired product.

Protocol 2: Enantioselective Phase-Transfer Catalytic (PTC) α-Alkylation

This protocol details the general procedure for the asymmetric alkylation.[4]

Materials:

  • 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (1.0 equiv.)

  • Alkyl halide (e.g., p-chlorobenzyl bromide, 5.0 equiv.)

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (Phase-Transfer Catalyst, 0.05 equiv.)

  • Toluene

  • 50% w/v aqueous Potassium Hydroxide (KOH) solution (5.0 equiv.)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (0.0033 mmol) in toluene (216 μL) in a reaction vial at room temperature.[4]

  • Add the alkyl halide (0.324 mmol) to the solution.[4]

  • Cool the reaction mixture to the desired temperature (e.g., -10 °C).[4]

  • Add the 50% aqueous KOH solution (36.4 μL, 0.324 mmol) to the vigorously stirred mixture.[4]

  • Continue stirring at this temperature until the starting material is consumed (as monitored by TLC, typically 12 hours).

  • Dilute the reaction mixture with ethyl acetate (20 mL).[4]

  • Wash the organic layer with brine (2 x 10 mL), dry over anhydrous MgSO4, filter, and concentrate in vacuo.[4]

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral α,α-dialkylmalonate.[4]

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enantioselective α-alkylation of the this compound derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Malonate Derivative and Chiral Catalyst in Toluene B Add Alkyl Halide A->B C Cool to Target Temperature B->C D Add 50% aq. KOH (Vigorous Stirring) C->D E Stir for 12h (Monitor by TLC) D->E F Dilute with Ethyl Acetate E->F G Wash with Brine F->G H Dry (MgSO4), Filter, Concentrate G->H I Silica Gel Chromatography H->I J Obtain Pure Chiral Product I->J K Determine ee% (Chiral HPLC) J->K G cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase Malonate R'O₂C-CH(Me)-CO₂tBu Enolate [R'O₂C-C⁻(Me)-CO₂tBu] Malonate->Enolate OH⁻ IonPair [Q*⁺][Enolate⁻] (Chiral Ion Pair) Enolate->IonPair Q*⁺Br⁻ Catalyst Q*⁺Br⁻ (Chiral Catalyst) Catalyst->Enolate Product R'O₂C-CR(Me)-CO₂tBu (Chiral Product) IonPair->Product + R-X - Q*⁺X⁻ RX R-X (Alkyl Halide) KOH K⁺OH⁻ KOH->Malonate KBr K⁺Br⁻ G Spirooxindole Spirooxindole Alkaloid (e.g., Horsfiline Analog) MDM2 MDM2 Spirooxindole->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits/ Degrades p53_active Active p53 p53->p53_active Stabilization & Activation Bax Bax (Pro-apoptotic) p53_active->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

The Versatility of Di-tert-butyl Malonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl malonate is a valuable and versatile C3 synthon in organic synthesis, prized for its bulky tert-butyl ester groups which can influence reaction pathways and provide thermal stability. These bulky groups can also be selectively removed under acidic conditions, offering a strategic advantage in multistep syntheses. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key starting material.

Synthesis of Barbiturates and Pyrimidine-2,4,6-triones

The condensation of malonic esters with urea (B33335) or its derivatives is a classical and efficient method for the synthesis of barbiturates, a class of compounds with significant pharmacological activity. While diethyl malonate is traditionally used, this compound can be employed to synthesize 5,5-disubstituted barbituric acids. The bulky tert-butyl groups can influence the reactivity and may require modified reaction conditions compared to less sterically hindered malonates.

General Reaction Scheme:

reagents Di-tert-butyl malonate product 5,5-Di-tert-butyl- barbituric acid reagents->product Condensation urea Urea urea->product base Strong Base (e.g., NaOEt) base->product

Caption: General scheme for the synthesis of barbiturates.

Experimental Protocol: Synthesis of 5,5-disubstituted Barbituric Acid Derivatives

This protocol is adapted from the classical synthesis of barbituric acid, with modifications to accommodate the use of this compound.[1][2]

Materials:

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen) to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the sodium ethoxide solution, add a solution of this compound in an anhydrous solvent.

  • Subsequently, add a solution of dry urea in hot absolute ethanol to the reaction mixture.

  • Condensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The sodium salt of the barbiturate (B1230296) may precipitate out of the solution.

  • Work-up: After completion of the reaction, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the barbituric acid derivative.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Quantitative Data
Malonate DerivativeBaseSolventReaction TimeTemperatureYieldReference
Diethyl malonateNaOEtEthanol7 hours110 °C72-78%[1]

Hantzsch-type Synthesis of Dihydropyridines

The Hantzsch dihydropyridine (B1217469) synthesis is a multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine ring. This compound can potentially be used as the 1,3-dicarbonyl component in a Hantzsch-type reaction, leading to the formation of dihydropyridines with bulky ester groups at the 3- and 5-positions.

General Reaction Scheme:

dtbm Di-tert-butyl malonate product Dihydropyridine derivative dtbm->product Multicomponent Reaction aldehyde Aldehyde aldehyde->product ammonia Ammonia source ammonia->product

Caption: Hantzsch-type synthesis of dihydropyridines.

Experimental Protocol: Multicomponent Synthesis of Dihydropyridine Derivatives

This generalized protocol is based on the principles of the Hantzsch synthesis.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde

  • Ammonium acetate (B1210297) or another ammonia source

  • Solvent (e.g., ethanol, methanol, or a green solvent like glycerol)

  • Catalyst (optional, e.g., a Lewis acid or an organocatalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde, this compound, and the ammonia source in a suitable solvent.

  • Catalyst Addition (if applicable): Add the catalyst to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Quantitative Data

While specific examples using this compound are not detailed in the provided search results, the Hantzsch reaction is known to be versatile. The yields can vary widely depending on the specific substrates, catalyst, and reaction conditions used.

Synthesis of Functionalized Piperidines via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like functionalized piperidines in a single step. This compound can serve as the active methylene (B1212753) component in such reactions, reacting with aldehydes and amines to construct the piperidine (B6355638) core.

General Reaction Scheme:

dtbm Di-tert-butyl malonate product Functionalized Piperidine dtbm->product Multicomponent Reaction aldehyde Aromatic Aldehyde aldehyde->product amine Amine amine->product

Caption: Multicomponent synthesis of functionalized piperidines.

Experimental Protocol: One-Pot Synthesis of Functionalized Piperidin-4-ones

This protocol is a general representation of a multicomponent reaction for the synthesis of piperidine derivatives.

Materials:

  • This compound

  • Aromatic aldehyde

  • Amine (e.g., aniline (B41778) or a primary aliphatic amine)

  • Solvent (e.g., ethanol, methanol, or acetonitrile)

  • Catalyst (optional, e.g., a Lewis acid like InCl₃ or an organocatalyst)

Procedure:

  • Reaction Mixture: In a suitable flask, mix the aromatic aldehyde, the amine, and this compound in the chosen solvent.

  • Catalysis: If a catalyst is used, add it to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for the time required for the reaction to complete, as monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be evaporated, and the residue can be worked up.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired functionalized piperidine.

Quantitative Data

The yields of such multicomponent reactions are highly dependent on the specific substrates and catalysts employed. While the search results mention the synthesis of piperidones, specific quantitative data for reactions involving this compound were not found.

Conclusion

This compound is a reagent with significant potential in the synthesis of a variety of heterocyclic compounds. Its bulky ester groups can offer unique reactivity and stability profiles. The protocols provided here serve as a foundation for researchers to explore the synthesis of barbiturates, dihydropyridines, and piperidines. It is important to note that due to the steric hindrance of the tert-butyl groups, optimization of reaction conditions, such as temperature, reaction time, and catalyst choice, may be necessary to achieve high yields. Further research into the application of this compound in these and other heterocyclic syntheses is warranted to fully exploit its synthetic utility.

References

Application Notes: The Role of Di-tert-butyl Malonate in the Total Synthesis of (+/−)-Actinophyllic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+/−)-Actinophyllic acid is a structurally unique indole (B1671886) alkaloid that has garnered significant interest from the scientific community due to its potential as an inhibitor of carboxypeptidase U (CPU), a key enzyme in the regulation of fibrinolysis. Its complex, caged structure presents a formidable challenge for synthetic chemists. This document details the pivotal role of di-tert-butyl malonate as a key starting material in the efficient total synthesis of (+/−)-actinophyllic acid, as pioneered by Overman and coworkers. The use of this compound was crucial for the development of a concise and reproducible synthetic route.

Key Applications of this compound

This compound serves as a foundational building block in the synthesis of (+/-)-actinophyllic acid. Its primary application is in the construction of the indole this compound intermediate. This intermediate is a precursor to the hexahydro-1,5-methanoazocino[4,3-b]indole ring system, a core structural motif of the natural product.[1] The synthesis strategy leverages the tert-butyl ester groups for their stability under certain reaction conditions and their facile cleavage later in the synthetic sequence.

A second-generation total synthesis of (±)-actinophyllic acid highlights the efficiency gained by starting with this compound and o-nitrophenylacetic acid, achieving a 22% overall yield in a sequence with only six isolated intermediates.[2][3]

Experimental Protocols

The following protocols are adapted from the methodologies described in the total synthesis of (+/−)-actinophyllic acid.

1. Synthesis of Keto Diester 8

This procedure outlines the acylation of the magnesium enolate of this compound.

  • Materials:

    • This compound (7)

    • 2-Nitrophenylacetic acid

    • Oxalyl chloride

    • Magnesium ethoxide

    • Tetrahydrofuran (THF), anhydrous

    • Toluene (B28343), anhydrous

  • Procedure:

    • A solution of 2-nitrophenylacetic acid in anhydrous toluene is treated with oxalyl chloride to generate 2-nitrophenylacetyl chloride in situ.

    • In a separate reaction vessel, this compound (7) is treated with magnesium ethoxide in anhydrous THF to form the magnesium enolate.

    • The freshly prepared 2-nitrophenylacetyl chloride solution is added to the magnesium enolate of this compound at a controlled temperature.

    • The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with an appropriate aqueous solution and the product is extracted with an organic solvent.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude keto diester 8.

    • Purification is achieved through column chromatography.

2. Synthesis of Indole this compound 9 (First Generation) and 32 (Second Generation)

This protocol describes the reductive cyclization of the keto diester to form the indole core.

  • Materials:

    • Keto diester 8 (or 31 in the second-generation synthesis)

    • Palladium on carbon (Pd/C)

    • Formic acid

    • Triethylamine

    • Ammonium (B1175870) metavanadate (NH₄VO₃) (for the second-generation synthesis)

    • Methanol or other suitable solvent

  • Procedure (Second Generation):

    • To a solution of the keto malonate 31 in a 2:1 mixture of formic acid and triethylamine, add a catalytic amount of Pd/C and a catalytic amount of ammonium metavanadate.[2]

    • The reaction mixture is heated to 50 °C and stirred vigorously. The use of ammonium metavanadate was found to be crucial for reproducible, high yields by accelerating the reduction of an N-hydroxyindole intermediate.[2]

    • The reaction progress is monitored by TLC.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent and water.

    • The organic layer is washed, dried, and concentrated to give the crude indole this compound 32.

    • The crude product is purified by column chromatography.

Data Presentation

The following table summarizes the yields for the key transformations involving this compound in the synthesis of (+/−)-actinophyllic acid.

Reaction Starting Material Product Yield Reference
AcylationThis compound (7)Keto diester 878%[1][4]
Reductive Cyclization (First Generation)Keto diester 8Indole this compound 969%[1][4]
Reductive Cyclization (Second Generation)Keto malonate 31Indole this compound 3274-79%[2]
Overall Yield (First Generation) This compound(+/−)-Actinophyllic acid8%[1][4][5][6]
Overall Yield (Second Generation) This compound(+/−)-Actinophyllic acid22%[2][3]

Visualizing the Synthetic Pathway

The following diagram illustrates the initial steps in the synthesis of (+/−)-actinophyllic acid, starting from this compound.

actinophyllic_acid_synthesis A This compound (7) C Keto diester (8) A->C Mg(OEt)₂, THF B 2-Nitrophenylacetyl chloride B->C D Indole this compound (9) C->D Pd/C, H₂, or Transfer Hydrogenation E Downstream Intermediates D->E Further Steps F (+/−)-Actinophyllic Acid E->F Key Transformations (aza-Cope–Mannich)

Caption: Initial steps of (+/−)-actinophyllic acid synthesis.

The selection of this compound as a starting material was a critical decision in the successful total synthesis of (+/−)-actinophyllic acid. Its use led to the development of a robust and scalable synthetic route, culminating in an efficient second-generation synthesis. The protocols and data presented herein provide valuable insights for researchers engaged in complex molecule synthesis and drug development, underscoring the importance of strategic selection of starting materials.

References

Application Notes and Protocols for HfO₂ and ZrO₂ Thin Film Deposition Using Di-tert-butyl Malonate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of di-tert-butyl malonate-based precursors in the fabrication of high-quality hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂) thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).

Introduction

This compound serves as a versatile ligand for the synthesis of volatile and thermally stable hafnium and zirconium precursors suitable for MOCVD. These precursors offer advantages such as good thermal properties and the ability to produce high-purity oxide thin films, which are critical for applications in microelectronics, optical coatings, and as dielectric layers in various devices. The bulky tert-butyl groups enhance the volatility and stability of the precursor complexes.[1][2][3] This document outlines the synthesis of a representative zirconium precursor and the subsequent MOCVD protocols for depositing ZrO₂ and HfO₂ thin films.

Precursor Synthesis: Zirconium bis(tert-butoxy)bis(di-tert-butylmalonate)

A common precursor for ZrO₂ deposition is Zirconium bis(tert-butoxy)bis(di-tert-butylmalonate), synthesized from the reaction of zirconium tetrakis(tert-butoxide) with this compound.

Experimental Protocol: Precursor Synthesis

  • Reaction Setup: In a nitrogen-filled glovebox, dissolve zirconium tetrakis(tert-butoxide) in toluene (B28343).

  • Ligand Addition: Slowly add a toluene solution of this compound to the zirconium precursor solution in a 1:2 molar ratio.

  • Reaction: Stir the resulting mixture at room temperature for 12 hours.

  • Purification: Remove the solvent under vacuum to yield the solid precursor, [Zr(dbml)₂(OBut)₂].

  • Characterization: The final product can be characterized by NMR spectroscopy and single-crystal X-ray diffraction to confirm its structure.[3]

Thin Film Deposition by Liquid Injection MOCVD

Liquid injection MOCVD is a preferred method for these precursors as it allows for precise control over the precursor delivery to the reaction chamber.

Zirconium Dioxide (ZrO₂) Thin Film Deposition Protocol

This protocol is based on the use of a related precursor, zirconium bis(diethylamido)bis(di-tert-butylmalonate) [Zr(NEt₂)₂(dbml)₂], and can be adapted for [Zr(dbml)₂(OBut)₂].[4]

Precursor Solution Preparation:

  • Dissolve the [Zr(NEt₂)₂(dbml)₂] precursor in a suitable organic solvent, such as toluene or n-butylacetate, to a concentration of 0.05 M.

MOCVD Deposition Parameters:

ParameterValue
Precursor [Zr(NEt₂)₂(dbml)₂]
Solvent Toluene or n-butylacetate
Precursor Solution Concentration 0.05 M
Vaporizer Temperature 150 °C
Substrate Temperature 400 - 700 °C
Reactor Pressure 5 mbar
Carrier Gas (Argon) 200 sccm
Oxidizing Agent (Oxygen) 100 sccm
Liquid Injection Rate 0.1 ml/min
Injection Frequency 1 Hz

Deposition Procedure:

  • Mount the silicon (100) substrate onto the susceptor in the MOCVD reactor.

  • Heat the substrate to the desired deposition temperature under vacuum.

  • Introduce the carrier gas and oxidizing agent into the reactor to stabilize the pressure.

  • Inject the precursor solution into the vaporizer.

  • The vaporized precursor is transported to the substrate by the carrier gas, where it decomposes to form a ZrO₂ thin film.

  • After the desired deposition time, stop the precursor flow and cool down the reactor under an inert atmosphere.

Film Properties:

Deposition Temperature (°C)Film Thickness (nm)Growth Rate (nm/min)Crystalline PhaseDielectric Constant (k)
4257~0.35Amorphous~20
475-65010-300.5 - 1.5Monoclinic/Tetragonal17-24

Note: The growth rate and crystallinity are highly dependent on the deposition temperature. Films are typically amorphous at lower temperatures (< 450 °C) and become crystalline at higher temperatures.[4]

Hafnium Dioxide (HfO₂) Thin Film Deposition Protocol

Detailed experimental protocols for HfO₂ deposition using this compound precursors are less commonly reported. However, a protocol can be extrapolated based on the successful deposition of HfO₂ from the homoleptic precursor [Hf(dmml)₄] (where Hdmml = dimethyl malonate).[3]

Precursor Solution Preparation:

  • Dissolve the hafnium-malonate precursor (e.g., a hypothetical [Hf(dbml)₂(OBut)₂]) in an appropriate solvent like toluene to a concentration of 0.05 M.

MOCVD Deposition Parameters:

ParameterValue
Precursor Hafnium-di-tert-butyl malonate complex
Solvent Toluene
Precursor Solution Concentration 0.05 M
Vaporizer Temperature 160 °C
Substrate Temperature 450 - 600 °C
Reactor Pressure 5 mbar
Carrier Gas (Argon) 200 sccm
Oxidizing Agent (Oxygen) 100 sccm
Liquid Injection Rate 0.1 ml/min
Injection Frequency 1 Hz

Film Properties:

Deposition Temperature (°C)Expected Crystalline PhaseExpected Dielectric Constant (k)
< 500Amorphous~16-18
> 500Monoclinic~18-22

Visualizations

Experimental Workflow for Thin Film Deposition

MOCVD_Workflow cluster_prep Precursor Preparation cluster_mocvd Liquid Injection MOCVD cluster_analysis Film Characterization dissolve Dissolve Precursor in Solvent liquid_injection Liquid Injection dissolve->liquid_injection vaporizer Vaporization liquid_injection->vaporizer transport Vapor Transport vaporizer->transport deposition Deposition on Heated Substrate transport->deposition exhaust Exhaust Byproducts deposition->exhaust analysis Structural & Electrical Analysis (XRD, SEM, etc.) deposition->analysis

Caption: Liquid Injection MOCVD Workflow for Oxide Thin Films.

Proposed Thermal Decomposition Pathway

The exact surface reaction mechanism for the thermal decomposition of these malonate precursors is complex and not fully elucidated. However, a plausible pathway involves the initial adsorption of the precursor onto the heated substrate, followed by the cleavage of the metal-oxygen bonds and the decomposition of the malonate and tert-butoxy (B1229062) ligands.

Decomposition_Pathway Precursor [M(dbml)₂(OR)₂] (gas phase) M = Zr or Hf Adsorbed Adsorbed Precursor on Substrate Precursor->Adsorbed Adsorption Cleavage M-O Bond Cleavage Adsorbed->Cleavage Thermal Energy Ligand_Decomp Ligand Decomposition (dbml & OR fragments) Cleavage->Ligand_Decomp Surface_Reaction Surface Reactions with Oxidizing Agent Ligand_Decomp->Surface_Reaction Film MO₂ Thin Film (HfO₂ or ZrO₂) Surface_Reaction->Film Oxidation Byproducts Volatile Byproducts (CO₂, H₂O, hydrocarbons) Surface_Reaction->Byproducts Desorption

References

Application Notes and Protocols: A Detailed Guide to the Alkylation of Di-tert-butyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-tert-butyl malonate is a valuable reagent in organic synthesis, frequently employed as a key building block in the construction of a wide array of molecular architectures. Its utility stems from the acidic nature of the α-protons situated between the two carbonyl groups, which can be readily deprotonated to form a stabilized enolate. This nucleophilic enolate can then be alkylated through reaction with various electrophiles, most commonly alkyl halides, in a classic SN2 reaction. This process allows for the facile formation of new carbon-carbon bonds. The bulky tert-butyl ester groups serve a dual purpose: they can prevent undesirable side reactions such as self-condensation and can be selectively removed under acidic conditions, providing a pathway to the corresponding mono- or di-carboxylic acids. This application note provides a detailed experimental protocol for the mono-alkylation of this compound and presents a summary of various reaction conditions to guide researchers in adapting the methodology for their specific synthetic needs.

General Reaction Scheme

The alkylation of this compound proceeds through a two-step sequence involving the formation of a nucleophilic enolate followed by an SN2 reaction with an alkyl halide.

Alkylation_Scheme malonate This compound arrow1 -> base Base alkyl_halide R-X (Alkyl Halide) arrow2 -> enolate Enolate Intermediate alkylated_product Alkylated Product salt Salt plus1 + plus2 + arrow1->enolate arrow2->alkylated_product arrow2->salt

Caption: General scheme for the alkylation of this compound.

Experimental Protocols

This section outlines a detailed, generalized procedure for the mono-alkylation of this compound. Specific examples with varying reagents and conditions are provided in Table 1.

Materials and Equipment
  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium ethoxide (NaOEt), Potassium hydroxide (B78521) (KOH))

  • Alkyl halide (e.g., Benzyl (B1604629) bromide, Ethyl iodide, n-Butyl bromide)

  • Quenching solution (e.g., Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), water)

  • Extraction solvent (e.g., Ethyl acetate, Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon/manifold)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

General Procedure for Mono-Alkylation

The following protocol is a representative example for the alkylation of this compound.

experimental_workflow start Start setup Set up a flame-dried round-bottom flask under an inert atmosphere. start->setup add_reagents Add anhydrous solvent and base (e.g., NaH) to the flask. setup->add_reagents add_malonate Slowly add this compound and stir to form the enolate. add_reagents->add_malonate add_alkyl_halide Add the alkyl halide dropwise at the appropriate temperature (e.g., 0 °C to RT). add_malonate->add_alkyl_halide reaction Allow the reaction to proceed. Monitor by TLC. add_alkyl_halide->reaction quench Quench the reaction with a suitable aqueous solution (e.g., sat. NH4Cl). reaction->quench extract Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over an anhydrous drying agent (e.g., MgSO4). wash->dry filter_concentrate Filter and concentrate the solution in vacuo. dry->filter_concentrate purify Purify the crude product by silica gel column chromatography. filter_concentrate->purify end End purify->end

Caption: Experimental workflow for the alkylation of this compound.

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: The anhydrous solvent is added to the flask, followed by the careful addition of the base. For instance, when using sodium hydride (a 60% dispersion in mineral oil), it is often washed with anhydrous hexanes to remove the oil before the addition of the solvent. To this suspension, this compound (1.0 equivalent) is added dropwise at a controlled temperature (often 0 °C). The mixture is stirred for a period (e.g., 30 minutes) to allow for the complete formation of the enolate.

  • Alkylation: The alkyl halide (1.0-1.2 equivalents) is then added dropwise to the enolate solution, maintaining the desired reaction temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a suitable aqueous solution, such as saturated ammonium chloride or water, at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography to afford the desired alkylated this compound.

Data Presentation

The following table summarizes various conditions reported for the alkylation of this compound and its derivatives, highlighting the versatility of this transformation.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Citation
Benzyl bromide50% aq. KOHToluene-403075[1]
p-Chlorobenzyl bromide50% aq. KOHToluene-4030~95[1][2]
Allyl bromide50% aq. KOHToluene-402499[3]
2-Methylallyl bromide50% aq. KOHToluene-402494[3]
n-Butyl bromideSodium EthoxideEthanolReflux280-90[4][5]
Ethyl iodideSodium EthoxideEthanolReflux2-3~88[4]
n-Propyl chloridePotassium CarbonateNMP110-12017~78[6]
General Alkyl HalideSodium HydrideTHF/DMF0 to RT--[7]

Note: Some of the cited examples utilize derivatives of this compound. The general principles and reaction conditions are, however, highly relevant and adaptable for the alkylation of the parent this compound.

Troubleshooting and Safety Considerations

  • Di-alkylation: A common side product is the di-alkylated malonate. To minimize its formation, it is crucial to use a stoichiometry of approximately 1:1 for the malonate and the alkylating agent. A slight excess of the malonate can also favor mono-alkylation.[7]

  • Elimination Reactions: With secondary and tertiary alkyl halides, the competing E2 elimination reaction can become significant, leading to the formation of an alkene from the alkyl halide. It is therefore recommended to use primary or methyl alkyl halides for optimal results.

  • Anhydrous Conditions: The presence of water can consume the base and potentially hydrolyze the ester functional groups. Therefore, the use of anhydrous solvents and properly dried glassware is critical for achieving high yields.

  • Safety:

    • Sodium hydride is a highly flammable solid that reacts violently with water, releasing hydrogen gas which can ignite. It should be handled with extreme care under an inert atmosphere.

    • Many alkylating agents, such as benzyl bromide and ethyl iodide, are lachrymators and are toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

    • The reaction can be exothermic, especially during the addition of the alkylating agent. Proper temperature control is essential to prevent runaway reactions.

Conclusion

The alkylation of this compound is a robust and versatile method for the formation of carbon-carbon bonds, providing access to a wide range of substituted malonic esters. By carefully selecting the base, solvent, and reaction conditions, researchers can effectively control the outcome of the reaction and achieve high yields of the desired mono-alkylated products. The protocols and data presented in this application note serve as a comprehensive guide for scientists in the fields of organic synthesis and drug development to successfully implement this important transformation in their research endeavors.

References

Application Notes and Protocols: Di-tert-butyl Malonate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique that simplifies the purification of intermediates and allows for the automation of repetitive synthetic steps, making it an invaluable tool in drug discovery and the generation of compound libraries. Di-tert-butyl malonate and its derivatives serve as key building blocks in SPOS for the synthesis of a wide array of carboxylic acids and heterocyclic compounds. The tert-butyl ester groups provide robust protection during on-resin manipulations and can be readily removed during the final cleavage step under acidic conditions, which simultaneously releases the product from the solid support.

This document provides detailed application notes and experimental protocols for the use of malonate building blocks, exemplified by a mono-tert-butyl malonate derivative, in solid-phase organic synthesis. The methodologies outlined are based on established principles of SPOS, utilizing common resins and reagents.

Principle of Solid-Phase Malonate Synthesis

The solid-phase synthesis of substituted carboxylic acids using a malonate linker follows a three-stage process. First, a malonic acid monoester (such as mono-tert-butyl malonate) is immobilized onto a solid support, typically a chloromethylated polystyrene resin like Merrifield resin. In the second stage, the resin-bound malonate is deprotonated with a non-nucleophilic base to form a resin-bound enolate, which is then alkylated by reaction with an alkyl halide. This step can be repeated with a different alkyl halide to generate disubstituted products. Finally, the desired carboxylic acid is cleaved from the resin and the tert-butyl ester is deprotected simultaneously using a strong acid, typically trifluoroacetic acid (TFA). Subsequent heating of the resulting malonic acid derivative can induce decarboxylation to yield the final substituted acetic acid product.

Mandatory Visualizations

SPOS_Workflow Resin Merrifield Resin (Chloromethylated Polystyrene) Loading Loading: Mono-tert-butyl malonate, Base (e.g., Cs2CO3) Resin->Loading Immobilization Immobilized Resin-Bound Malonate Loading->Immobilized Alkylation Alkylation: 1. Base (e.g., NaH, DBU) 2. Alkyl Halide (R-X) Immobilized->Alkylation Modification Alkylated Alkylated Resin-Bound Malonate Alkylation->Alkylated Cleavage Cleavage & Deprotection: TFA/DCM Alkylated->Cleavage Release Product Substituted Carboxylic Acid Cleavage->Product

Caption: General workflow for solid-phase synthesis using an immobilized malonate.

Application Notes

The use of a resin-bound tert-butyl malonate strategy is particularly advantageous for the construction of libraries of substituted carboxylic acids. The key benefits include:

  • Simplified Purification: Intermediates are purified by simple filtration and washing of the resin, eliminating the need for chromatography at each step.

  • Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, with the excess being easily washed away.

  • Versatility: The alpha-carbon of the malonate can be mono- or di-alkylated with a wide variety of alkyl halides, leading to diverse final products.

  • Orthogonal Deprotection: The tert-butyl ester is stable to many reaction conditions and is cleaved under strongly acidic conditions, which are often the same conditions used to cleave the product from the resin.

Resin Selection: Merrifield resin (chloromethylated polystyrene) is a common and cost-effective choice for immobilizing the malonate via an ester linkage. The loading capacity of the resin should be considered based on the desired scale of the synthesis.

Cleavage and Deprotection: The final product is typically cleaved from the resin using trifluoroacetic acid (TFA). This step also removes the tert-butyl protecting group. Scavengers, such as triisopropylsilane (B1312306) (TIS) or water, are often added to the cleavage cocktail to trap reactive carbocations generated during the process, preventing side reactions with sensitive functional groups in the product.

Experimental Protocols

The following protocols are adapted from established procedures for solid-phase organic synthesis and malonic ester chemistry. Researchers should optimize conditions for their specific substrates.

Protocol 1: Immobilization of Mono-tert-butyl Malonate on Merrifield Resin

This protocol describes the attachment of mono-tert-butyl malonate to Merrifield resin via its cesium salt to form an ester linkage.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g substitution)

  • Mono-tert-butyl malonate

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase reaction vessel

Procedure:

  • Resin Swelling: Place Merrifield resin (1.0 g, ~1.0 mmol) in a solid-phase reaction vessel. Swell the resin in DCM (10 mL) for 30 minutes, then wash with DMF (3 x 10 mL).

  • Preparation of Cesium Salt: In a separate flask, dissolve mono-tert-butyl malonate (1.5 mmol, 1.5 eq) in MeOH (10 mL). Add an aqueous solution of Cs₂CO₃ (0.75 mmol, 0.5 eq) dropwise until the pH reaches 7.0.

  • Solvent Evaporation: Remove the solvent from the cesium salt solution under reduced pressure. Co-evaporate with anhydrous DMF (2 x 10 mL) to ensure the salt is dry.

  • Loading Reaction: Dissolve the dried cesium salt in anhydrous DMF (8 mL) and add the solution to the swelled Merrifield resin.

  • Reaction Conditions: Heat the reaction mixture at 50°C for 18-24 hours with gentle agitation.

  • Washing: After cooling to room temperature, filter the resin and wash it sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by cleaving a small amount of resin and quantifying the released mono-tert-butyl malonate.

Protocol 2: Alkylation of Resin-Bound Malonate

This protocol outlines the deprotonation and subsequent alkylation of the immobilized malonate.

Materials:

  • Resin-bound mono-tert-butyl malonate (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Alkyl halide (R-X)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Anhydrous DCM

Procedure:

  • Resin Swelling: Swell the resin-bound malonate (~0.5 mmol) in anhydrous THF (10 mL) for 30 minutes in a dry solid-phase reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation:

    • Using NaH: Add NaH (2.5 mmol, 5 eq) to the resin suspension. Agitate the mixture at room temperature for 1 hour.

    • Using DBU: Add DBU (2.5 mmol, 5 eq) to the resin suspension and agitate at room temperature for 30 minutes.

  • Alkylation: Dissolve the alkyl halide (R-X, 5.0 mmol, 10 eq) in a minimal amount of anhydrous THF or DMF and add it to the reaction vessel.

  • Reaction Conditions: Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the product by LC-MS.

  • Washing: Filter the resin and wash it thoroughly with THF (3 x 10 mL), water (2 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum. For di-alkylation, this protocol can be repeated with a second alkyl halide.

Protocol 3: Cleavage, Deprotection, and Decarboxylation

This protocol describes the release of the final product from the resin, removal of the tert-butyl ester, and subsequent decarboxylation.

Materials:

  • Alkylated resin-bound malonate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) or Water (as scavengers)

  • Toluene (B28343) or Dioxane (for decarboxylation)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Place the dried, alkylated resin (~0.2 mmol) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM/TIS (95:2.5:2.5 v/v/v). A common volume is 5-10 mL per 100 mg of resin.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 3 mL). Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether to the concentrated solution.

  • Purification: Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum. The crude product is a substituted malonic acid.

  • Decarboxylation: Dissolve the crude product in toluene or dioxane and heat at reflux for 2-4 hours, or until CO₂ evolution ceases.

  • Final Product: Remove the solvent under reduced pressure to yield the final substituted carboxylic acid. Further purification can be performed by chromatography or crystallization if necessary.

Data Presentation

The following tables provide a template for summarizing quantitative data from solid-phase malonate synthesis experiments.

Table 1: Resin Loading Efficiency

Resin TypeStarting MalonateLoading MethodTheoretical Loading (mmol/g)Experimental Loading (mmol/g)Loading Efficiency (%)
MerrifieldMono-tert-butyl malonateCesium Salt1.00.8585
ExampleExampleExampleExampleExampleExample

Table 2: Alkylation Reaction Yields and Purity

Alkyl Halide (R-X)BaseReaction Time (h)Cleaved Product Purity (%) (by HPLC)Isolated Yield (%)
Benzyl BromideNaH18>9075
IodobutaneDBU24>8568
ExampleExampleExampleExampleExample

(Note: The data in the tables are illustrative examples and actual results will vary depending on the specific substrates and reaction conditions.)

Troubleshooting & Optimization

Technical Support Center: Di-tert-butyl Malonate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of di-tert-butyl malonate alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound alkylation is resulting in a low yield. What are the most common causes?

Low yields in this compound alkylation can often be attributed to several key factors:

  • Suboptimal Base Selection: The choice of base is critical for efficient formation of the malonate enolate. The base must be strong enough to completely deprotonate the this compound.

  • Reagent Purity and Stoichiometry: Impurities in the starting materials or incorrect molar ratios can significantly impede the reaction.

  • Inappropriate Reaction Conditions: Temperature and reaction time are crucial parameters that must be optimized for successful alkylation.

  • Side Reactions: Competing reactions such as dialkylation, elimination (E2) reactions with the alkylating agent, and hydrolysis of the ester can consume starting materials and reduce the yield of the desired product.

Q2: What is the best base for the deprotonation of this compound?

The selection of an appropriate base is crucial for the successful alkylation of this compound. The pKa of this compound is higher than that of diethyl malonate (pKa ≈ 13), making it slightly less acidic. Therefore, a sufficiently strong base is required for complete enolate formation.

Commonly used bases include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the malonate, driving the reaction to completion. It is often used in aprotic solvents like THF or DMF.

  • Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is also effective for enolate formation.

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that can be used at low temperatures to ensure rapid and complete deprotonation.

Weaker bases like sodium ethoxide (NaOEt) may not be strong enough to fully deprotonate the this compound, leading to lower yields.[1][2]

Q3: How can I minimize the formation of the dialkylated product?

Dialkylation is a common side reaction where the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.[3] To minimize this:

  • Control Stoichiometry: Use a slight excess of this compound relative to the base and the alkylating agent. A 1:1 molar ratio of the enolate to the alkylating agent is ideal.[3]

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture. This ensures that the concentration of the alkylating agent remains low, favoring mono-alkylation.[3]

  • Temperature Control: Maintain a controlled temperature during the addition of the alkylating agent to prevent an increase in the rate of the second alkylation.[3]

Q4: My reaction is producing a significant amount of alkene by-product. What is the cause and how can I prevent it?

The formation of an alkene is indicative of a competing E2 elimination reaction, where the base reacts with the alkylating agent.[3] This is more prevalent with secondary and tertiary alkyl halides but can also occur with primary halides under forcing conditions.[3][4]

To mitigate this:

  • Choice of Alkylating Agent: Whenever possible, use primary alkyl halides, as they are less prone to elimination.[4]

  • Use a Less Hindered Base: While a strong base is necessary, a highly hindered base like potassium tert-butoxide might favor elimination. Consider using sodium hydride.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q5: How critical is the purity of my reagents and the use of anhydrous conditions?

The purity of your reagents and the exclusion of water are paramount for a successful alkylation reaction.

  • Anhydrous Conditions: Water will react with strong bases like sodium hydride, quenching them and preventing the deprotonation of the malonic ester.[3][5] Solvents should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Impurities in the this compound or the alkyl halide can lead to undesired side reactions and lower yields. It is advisable to purify commercial-grade reagents before use.[5]

Q6: What are the recommended solvents and temperatures for this reaction?

The choice of solvent and reaction temperature depends on the base and alkylating agent being used.

  • Solvents: Aprotic polar solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and diethyl ether are commonly used. These solvents are effective at solvating the enolate without interfering with the reaction.

  • Temperature: The enolate formation is often carried out at room temperature or below. After the addition of the alkylating agent, the reaction may require gentle heating to proceed at a reasonable rate.[6] However, lower temperatures are generally favored to minimize side reactions.[7][8]

Data Presentation

Table 1: Common Bases for this compound Alkylation

BaseAbbreviationpKa of Conjugate AcidTypical SolventKey Characteristics
Sodium HydrideNaH~36THF, DMFStrong, non-nucleophilic, irreversible deprotonation.
Potassium tert-butoxideKOtBu~19THF, t-BuOHStrong, sterically hindered base.
Lithium DiisopropylamideLDA~36THFVery strong, non-nucleophilic, ideal for low temperatures.
Sodium EthoxideNaOEt~16EtOHMay not be strong enough for complete deprotonation.[1]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete deprotonation.Use a stronger base like NaH or LDA.
Presence of water.Ensure anhydrous conditions and use dry solvents.[3][5]
Impure reagents.Purify starting materials before use.[5]
Insufficient reaction time or temperature.Monitor the reaction by TLC and adjust conditions as needed.
Dialkylation Incorrect stoichiometry.Use a slight excess of this compound.[3]
Rapid addition of alkylating agent.Add the alkylating agent slowly.[3]
Alkene Formation Use of secondary/tertiary alkyl halides.Use primary alkyl halides whenever possible.[4]
High reaction temperature.Run the reaction at a lower temperature.[7][8]
Unreacted Starting Material Base was deactivated.Use fresh, high-purity base and ensure anhydrous conditions.[6]
Insufficient amount of base.Use at least one full equivalent of base.[6]

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of this compound using Sodium Hydride

Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer.

Procedure:

  • Enolate Formation:

    • To the reaction flask, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

    • Wash the sodium hydride with dry hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add dry THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in dry THF to the sodium hydride suspension via the dropping funnel over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Alkylation:

    • Cool the resulting enolate solution back to 0 °C.

    • Add the alkylating agent (1.0 equivalent) dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Alkylation_Mechanism Malonate This compound Enolate Enolate Intermediate Malonate->Enolate + Base - H₂ Base Base (e.g., NaH) SideProduct2 Alkene (from E2) Base->SideProduct2 + R-X (E2) Product Mono-alkylated Product Enolate->Product + R-X - X⁻ (SN2) AlkylHalide Alkyl Halide (R-X) SideProduct1 Dialkylated Product Product->SideProduct1 + Base, + R-X

Caption: Reaction mechanism of this compound alkylation.

Troubleshooting_Workflow Start Low Yield in Alkylation CheckBase Verify Base and Stoichiometry Start->CheckBase CheckBase->Start Incorrect Base/Ratio CheckPurity Assess Reagent Purity and Anhydrous Conditions CheckBase->CheckPurity Base OK CheckPurity->Start Impure/Wet Reagents OptimizeConditions Optimize Reaction Temperature and Time CheckPurity->OptimizeConditions Reagents Pure OptimizeConditions->Start Suboptimal Conditions InvestigateSideReactions Investigate Side Reactions (Dialkylation, Elimination) OptimizeConditions->InvestigateSideReactions Conditions Optimized InvestigateSideReactions->Start Side Reactions Prevalent Success Improved Yield InvestigateSideReactions->Success Side Reactions Minimized

Caption: Troubleshooting workflow for low-yield alkylation.

Experimental_Workflow Setup 1. Apparatus Setup (Flame-dried, Inert Atmosphere) EnolateFormation 2. Enolate Formation (Add Malonate to Base) Setup->EnolateFormation Alkylation 3. Alkylation (Add Alkyl Halide) EnolateFormation->Alkylation ReactionMonitoring 4. Reaction Monitoring (TLC Analysis) Alkylation->ReactionMonitoring Workup 5. Work-up (Quench, Extract, Dry) ReactionMonitoring->Workup Purification 6. Purification (Distillation or Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: General experimental workflow for alkylation.

References

Preventing the decomposition of Di-tert-butyl malonate during distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for handling Di-tert-butyl Malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during distillation, ensuring high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decomposing during distillation?

A1: this compound is susceptible to thermal decomposition, particularly in the presence of acidic impurities.[1] The tert-butyl ester groups are prone to elimination reactions under these conditions, leading to the formation of isobutylene (B52900) and malonic acid, which can further catalyze the decomposition.

Q2: What are the primary signs of decomposition during distillation?

A2: A key indicator of decomposition is the observation of foaming or vigorous bumping in the distillation flask.[1] This is due to the evolution of gaseous byproducts like isobutylene. You may also notice a darkening of the product.

Q3: How can I prevent the decomposition of this compound during distillation?

A3: To minimize decomposition, it is crucial to:

  • Perform distillation under reduced pressure: This lowers the boiling point and, consequently, the required distillation temperature.[1]

  • Ensure all glassware is free of acidic residues: Rinsing glassware with an alkali solution before use is a recommended practice.[1][2]

  • Add a stabilizing agent: The addition of a small amount of a solid, non-volatile base such as magnesium oxide (MgO) or potassium carbonate (K2CO3) to the distillation flask can help neutralize any trace acidic impurities.[1]

Q4: What are the recommended distillation conditions for this compound?

A4: The boiling point of this compound is highly dependent on the pressure. Below is a table summarizing reported distillation conditions.

Pressure (mmHg)Boiling Point (°C)
165-67
22110-111
31112-115

Source: Organic Syntheses Procedure[1], Sigma-Aldrich, ChemicalBook[3]

Troubleshooting Guide

This section provides a step-by-step guide to address issues encountered during the distillation of this compound.

Issue 1: Foaming or Bumping in the Distillation Flask

  • Immediate Action: If foaming occurs, the addition of glass wool to the distillation flask can help prevent the product from foaming over into the condenser.[1]

  • Root Cause Analysis: This is a strong indication of decomposition. The heat source should be lowered or removed temporarily to control the reaction.

  • Preventative Measures for Future Runs:

    • Ensure a sufficiently low vacuum is achieved to keep the distillation temperature as low as possible.

    • Always add a stabilizing agent like magnesium oxide before starting the distillation.[1]

    • Thoroughly neutralize and wash the crude product to remove any acidic impurities from the synthesis step.

Issue 2: Low Yield of Distilled Product

  • Root Cause Analysis: A low yield can be a result of decomposition, where a significant portion of the starting material is lost. It can also be due to incomplete distillation.

  • Troubleshooting Steps:

    • Verify the vacuum level and the temperature of the heating bath to ensure they are appropriate for the desired boiling point (refer to the table above).

    • Check for any leaks in your distillation apparatus that could compromise the vacuum.

    • If decomposition is suspected (e.g., evidence of foaming), implement the preventative measures outlined in Issue 1 for subsequent attempts.

Issue 3: Discolored Distillate

  • Root Cause Analysis: A dark-colored distillate often suggests thermal degradation of the product.[4]

  • Troubleshooting Steps:

    • Lower the distillation temperature by achieving a lower vacuum.

    • Minimize the residence time of the material at high temperatures.

    • Consider using a shorter path distillation apparatus to reduce the time the vapor is exposed to heat.

Experimental Protocols

Protocol for Safe Distillation of this compound

  • Apparatus Preparation:

    • Thoroughly clean all glassware (distillation flask, condenser, receiving flask, etc.).

    • Perform a final rinse of the glassware with a dilute alkali solution (e.g., a weak sodium bicarbonate solution), followed by a rinse with deionized water and a suitable organic solvent (e.g., acetone), then dry completely.[1][2]

  • Charging the Flask:

    • Charge the round-bottom distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity to prevent bumping.[4]

    • Add a small amount of a stabilizing agent, such as a pinch of magnesium oxide or anhydrous potassium carbonate.[1]

    • Add boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Assemble the vacuum distillation apparatus.

    • Gradually apply vacuum to the system.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle or an oil bath.

    • Heat the flask slowly and evenly.

    • Collect the fraction that distills at the expected boiling point corresponding to the pressure in your system (see table).

  • Post-Distillation:

    • Once the distillation is complete, allow the apparatus to cool down to room temperature before releasing the vacuum to prevent cracking the glassware.

Visual Guides

Decomposition_Pathway cluster_catalyst Catalyst This compound This compound Carbocation_Intermediate tert-Butyl Carbocation Intermediate This compound->Carbocation_Intermediate Protonation/ Heat Malonic_Acid Malonic Acid This compound->Malonic_Acid Hydrolysis H+ or Heat H+ or Heat Isobutylene Isobutylene Carbocation_Intermediate->Isobutylene Elimination Further_Decomposition Further Decomposition (Decarboxylation) Malonic_Acid->Further_Decomposition

Caption: Acid-catalyzed decomposition pathway of this compound.

Distillation_Workflow A Prepare Alkali-Rinsed Glassware B Charge Flask with Crude Product & Stabilizer (MgO) A->B C Assemble Vacuum Distillation Apparatus B->C D Apply Vacuum C->D E Gradually Heat D->E F Collect Pure Fraction E->F G Cool and Release Vacuum F->G

Caption: Recommended workflow for the distillation of this compound.

Troubleshooting_Tree Start Distillation Issue? Foaming Foaming/Bumping? Start->Foaming LowYield Low Yield? Foaming->LowYield No AddGlassWool Add Glass Wool Lower Heat Foaming->AddGlassWool Yes Discoloration Discoloration? LowYield->Discoloration No CheckVacuum Check Vacuum Leaks Verify Temp/Pressure LowYield->CheckVacuum Yes LowerTemp Lower Distillation Temp (Improve Vacuum) Discoloration->LowerTemp Yes End Consult Further Discoloration->End No

Caption: Troubleshooting decision tree for distillation issues.

References

Overcoming the inert reactivity of Di-tert-butyl malonate in Michael additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the inert reactivity of di-tert-butyl malonate in Michael addition reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Michael addition reaction with this compound failing or showing very low yield?

A1: The primary reason for the low reactivity of this compound is significant steric hindrance from the two bulky tert-butyl groups.[1][2] These groups shield the central acidic proton, making it difficult for bases to access and deprotonate it to form the necessary enolate nucleophile. Furthermore, the resulting bulky enolate faces steric clashes when approaching the Michael acceptor. Compared to less hindered malonates like dimethyl or diethyl malonate, this compound has a higher pKa, requiring more stringent conditions for deprotonation.[3]

Q2: Standard bases like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) are not working. What are more effective bases for this reaction?

A2: Due to the increased pKa and steric hindrance, stronger bases are typically required to efficiently deprotonate this compound.[2] While standard alkoxides may be insufficient, stronger bases or alternative catalytic systems have proven effective.

  • Strong Bases: Non-nucleophilic, strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to ensure complete and irreversible enolate formation.[2]

  • Potassium tert-butoxide (t-BuOK): This strong, sterically hindered base is often a good choice, though it can be more expensive.[3]

  • Phase-Transfer Catalysis (PTC): PTC can be a highly effective strategy, allowing the use of less expensive bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).[3][4] The catalyst facilitates the transfer of the malonate anion into the organic phase where the reaction occurs.[4]

Q3: My reaction is still sluggish even with a stronger base. How can I accelerate the reaction rate?

A3: If base selection alone is insufficient, several other techniques can be employed to promote the reaction:

  • Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor (the α,β-unsaturated compound) by coordinating to its carbonyl oxygen. This lowers the energy of the LUMO, making the β-carbon more electrophilic and susceptible to attack by the weak nucleophile.[5][6]

  • Organocatalysis: Chiral bifunctional catalysts, such as tertiary amine-thioureas, have been successfully used. These catalysts can activate both the nucleophile and the electrophile simultaneously to facilitate the reaction.[7][8][9]

  • High-Pressure Conditions: Applying hydrostatic pressure (e.g., 8–10 kbar) can dramatically accelerate the reaction. This is particularly effective for sterically demanding transformations, turning reactions that yield less than 3% product at atmospheric pressure into high-yielding processes.[7][8]

Q4: Can I avoid dialkylation or other side reactions?

A4: The steric bulk of the this compound enolate is often advantageous in preventing undesired dialkylation, a common side reaction with less hindered malonates.[2] However, if other side reactions are a concern, optimizing reaction conditions is key. Using a slight excess of the malonate, maintaining lower temperatures, and carefully monitoring the reaction progress by TLC or GC-MS can help maximize the desired mono-adduct.[2]

Q5: What is the best way to handle the workup and purification of the Michael adduct?

A5: The workup procedure typically involves quenching the reaction with an aqueous solution (e.g., water or saturated ammonium (B1175870) chloride), followed by extraction with an organic solvent. It is crucial to be aware that tert-butyl esters are sensitive to strong acids and can decompose upon heating.[10] Therefore, all glassware for distillation should be rinsed with an alkali solution, and purification via distillation should be performed under reduced pressure at the lowest possible temperature.[10] Adding a small amount of a solid base like potassium carbonate or magnesium oxide during distillation can also help inhibit acid-catalyzed decomposition.[10]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the Michael addition of this compound.

Problem: Low or No Product Formation

Troubleshooting_Workflow start Low / No Yield check_base Is the base strong enough? start->check_base check_conditions Are reaction conditions optimal? check_base->check_conditions Yes sol_base Use stronger base (NaH, LDA) or use PTC with NaOH/K₂CO₃ check_base->sol_base No check_acceptor Is the Michael acceptor reactive? check_conditions->check_acceptor Yes sol_conditions Increase temperature gradually. Consider high-pressure (8-10 kbar) for highly hindered substrates. check_conditions->sol_conditions No sol_acceptor Add a Lewis Acid catalyst (e.g., Sc(OTf)₃, ZnCl₂) to activate the acceptor. check_acceptor->sol_acceptor No end_node Reaction Optimized check_acceptor->end_node Yes sol_base->check_conditions sol_conditions->check_acceptor sol_acceptor->end_node

References

Purification of Di-tert-butyl malonate reaction products from unreacted starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Di-tert-butyl malonate reaction products. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful isolation of a high-purity product.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, helping you to identify and resolve potential problems in your experimental workflow.

ProblemPossible Cause(s)Solution(s)
Low or No Product Recovery After Distillation Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a low concentration of the desired product in the crude mixture.Before purification, confirm reaction completion using an appropriate analytical technique (e.g., TLC, GC, or NMR).
Thermal Decomposition: this compound can decompose at high temperatures, especially in the presence of acidic impurities.[1][2]Ensure the distillation is performed under reduced pressure to lower the boiling point. It is also recommended to wash all glassware with a base solution and add a small amount of a non-volatile base, such as magnesium oxide or potassium carbonate, to the distillation flask to neutralize any trace acids.[1][2]
Incorrect Distillation Temperature/Pressure: The boiling point of this compound is highly dependent on the pressure.[3][4]Use a pressure-temperature nomograph to estimate the expected boiling point at your system's vacuum level. Monitor both the temperature and pressure closely during distillation.
Product is Contaminated with Starting Materials Inefficient Fractionation: The boiling points of the starting materials and the product may be too close for simple distillation to be effective.Use a fractional distillation setup with a Vigreux or other fractionating column to improve separation. Collect fractions in narrow boiling point ranges.
Azeotrope Formation: An azeotrope may form between the product and a starting material or solvent.Consider alternative purification methods such as column chromatography.
Product Appears Discolored (Yellow or Brown) Charring/Decomposition: This can occur if the distillation temperature is too high or if acidic impurities are present.Lower the distillation temperature by improving the vacuum. Ensure all acidic residues are neutralized before heating.
Presence of High-Boiling Impurities: Colored byproducts from the synthesis may co-distill if their boiling points are close to that of the product.If distillation is ineffective, purify the product using column chromatography on silica (B1680970) gel.
Difficulty Achieving or Maintaining Vacuum Leaks in the Apparatus: Poorly sealed joints, cracked glassware, or loose tubing connections are common sources of leaks.Inspect all glassware for cracks and ensure all joints are properly greased and securely clamped. Check all tubing for holes or loose connections.
Inefficient Vacuum Pump: The pump may be old, the oil may need to be changed, or it may not be powerful enough for the system.Check the vacuum pump oil level and color; replace if necessary. Ensure the pump is adequately sized for the volume of the distillation setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials and byproducts I can expect in my crude this compound reaction mixture?

A1: Depending on the synthetic route, common unreacted starting materials include malonic acid, tert-butanol, and isobutylene.[3][5] Potential byproducts can include mono-tert-butyl malonate and polymers resulting from side reactions, especially if the reaction is acid-catalyzed.[6]

Q2: What is the most effective method for purifying this compound?

A2: For large-scale purification, fractional distillation under reduced pressure is the most common and effective method.[1] For smaller scales or when distillation is ineffective, column chromatography can be employed.[7][8]

Q3: At what temperature should I expect this compound to distill?

A3: The boiling point is highly dependent on the pressure. For example, it has been reported to boil at 110-111 °C at 22 mmHg, 112-115 °C at 31 mmHg, and 65-67 °C at 1 mmHg.[1][3][5]

Q4: My product appears to be decomposing during distillation, even under vacuum. What can I do?

A4: this compound is susceptible to thermal decomposition in the presence of acid.[1][2] Before distillation, wash your crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Additionally, ensure your distillation glassware is rinsed with a base solution and dried thoroughly before use. Adding a small amount of magnesium oxide to the distillation flask can also help prevent decomposition.[1]

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization is generally not a suitable method for purifying this compound as it has a very low melting point, reported to be between -7 and -6 °C.[4]

Data Presentation

The following table summarizes the key physical properties of this compound, which are critical for its purification.

PropertyValue
Molecular Formula C₁₁H₂₀O₄[3][5]
Molecular Weight 216.27 g/mol [3][5]
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 110-111 °C at 22 mmHg[4][9]
112-115 °C at 31 mmHg[1][3]
93 °C at 10 mmHg[3]
65-67 °C at 1 mmHg[1][3]
Melting Point -7 to -6 °C[4]
Density 0.966 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.418[4]

Experimental Protocols

Protocol: Purification by Fractional Vacuum Distillation

This protocol outlines the steps for purifying crude this compound using fractional distillation under reduced pressure.

1. Preparation of the Crude Product:

  • If your reaction was acid-catalyzed, it is crucial to neutralize any residual acid to prevent product decomposition during heating.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

2. Assembly of the Distillation Apparatus:

  • Assemble a fractional distillation apparatus suitable for vacuum operation. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glassware is clean and dry. It is advisable to rinse the glassware with a dilute base solution, followed by water and a final rinse with acetone, then dry thoroughly.

  • Use high-vacuum grease on all ground glass joints to ensure a good seal.

3. Distillation Procedure:

  • Transfer the concentrated crude product into the distillation flask. Do not fill the flask more than two-thirds full.

  • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Add a small amount of magnesium oxide to the flask to prevent decomposition.[1]

  • Carefully apply vacuum to the system.

  • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Collect any low-boiling fractions, which may include residual solvent or volatile starting materials.

  • Slowly increase the temperature until the product begins to distill. Collect the fraction that distills at the expected boiling point for your vacuum level.

  • Once the main fraction has been collected, stop heating and allow the system to cool before carefully releasing the vacuum.

4. Product Analysis:

  • Analyze the purity of the collected fraction using an appropriate method, such as GC, NMR, or by measuring its refractive index.

Visualizations

PurificationWorkflow crude_product Crude Di-tert-butyl Malonate neutralization Neutralization Wash (e.g., NaHCO3 aq.) crude_product->neutralization drying Drying (e.g., Na2SO4) neutralization->drying Separate Aqueous Layer impurities Acidic Impurities & Water neutralization->impurities concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Fractional Vacuum Distillation concentration->distillation solvent Solvent concentration->solvent pure_product Pure Di-tert-butyl Malonate distillation->pure_product Collect Main Fraction low_boilers Low-Boiling Impurities distillation->low_boilers high_boilers High-Boiling Residue distillation->high_boilers

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Byproduct Formation in Knoevenagel Condensations with Di-tert-butyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing di-tert-butyl malonate in Knoevenagel condensation reactions. The unique steric properties of this compound can influence reaction outcomes and lead to specific byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Knoevenagel condensations using this compound?

A1: Due to the significant steric hindrance from the tert-butyl groups, the classic Michael addition byproduct, where a second molecule of malonate adds to the initial α,β-unsaturated product, is less common than with smaller esters. However, other side reactions can occur, including:

  • Unreacted Starting Materials: Incomplete conversion is a frequent issue due to the lower reactivity of the sterically hindered malonate.

  • Aldehyde Self-Condensation: This can occur, particularly with strong bases, leading to aldol (B89426) condensation products of the aldehyde with itself.

  • Decarboxylation/Decomposition: While less common under basic conditions, the tert-butyl ester is sensitive to acidic conditions and heat, which can lead to decomposition during workup or purification, yielding isobutylene (B52900) and the corresponding mono-acid of the malonate or the final product.

Q2: How does the choice of base affect byproduct formation with this compound?

A2: The choice of base is critical. A weak base is generally preferred for Knoevenagel condensations to avoid self-condensation of the aldehyde. For the sterically hindered this compound, a slightly stronger base or longer reaction times might be necessary to achieve a reasonable reaction rate. However, overly strong bases can promote undesired side reactions. Common bases include piperidine (B6355638) and L-proline, with the latter being a milder and often more selective

Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of Di-tert-butyl Malonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis of di-tert-butyl malonate esters.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for the hydrolysis of this compound esters?

A1: this compound esters are typically hydrolyzed under acidic conditions due to the stability of the tert-butyl group to base-catalyzed hydrolysis.[1] Common methods include using strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), often in a co-solvent like dichloromethane (B109758) (DCM).[2] Alternative methods, such as using Lewis acids like zinc bromide (ZnBr₂) or employing non-aqueous basic conditions, have also been reported for specific applications.[1][3]

Q2: Why is my hydrolysis reaction incomplete?

A2: Incomplete hydrolysis of this compound can stem from several factors:

  • Steric Hindrance: The bulky tert-butyl groups can impede the approach of the nucleophile to the carbonyl carbon.[4][5][6]

  • Insufficient Acid/Base: An inadequate amount of catalyst will result in a partial reaction. For TFA-mediated deprotection, it is often used in large excess or as the solvent.[2]

  • Reaction Time and Temperature: The reaction may require longer durations or gentle heating to proceed to completion, especially for sterically hindered substrates.[2]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and inefficient. Using a co-solvent can help to improve solubility.[4]

Q3: I am observing significant decarboxylation of my malonic acid product. How can I prevent this?

A3: Malonic acids are prone to decarboxylation, especially at elevated temperatures. To minimize this side reaction, it is crucial to conduct the hydrolysis and work-up at low temperatures. Vigorous hydrolysis conditions, such as refluxing in strong acid, can promote decarboxylation, leading to the formation of the corresponding acetic acid derivative.[7][8]

Q4: What are the common side products during the acidic hydrolysis of this compound, and how can they be minimized?

A4: The primary side reaction during acidic hydrolysis is the formation of a stable tert-butyl cation. This cation can act as an alkylating agent, reacting with nucleophilic functional groups present in the substrate or solvent.[2] To prevent this, "scavengers" such as triisopropylsilane (B1312306) (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[2]

Q5: Can I selectively hydrolyze only one of the tert-butyl ester groups?

A5: Achieving selective monohydrolysis of symmetric diesters like this compound can be challenging.[9] However, methods using carefully controlled stoichiometry of a base (e.g., 0.8-1.2 equivalents of aqueous KOH) with a co-solvent at low temperatures have been successful for other dialkyl malonates and may be adaptable.[9] For unsymmetrical malonates containing a tert-butyl ester and another ester group, selective hydrolysis is more feasible. For instance, a less sterically hindered ester could potentially be saponified under basic conditions while leaving the tert-butyl ester intact.[10]

Troubleshooting Guides

Issue 1: Low to No Conversion

This workflow helps diagnose and resolve issues of low or no conversion during the hydrolysis of this compound.

LowConversionWorkflow start Low/No Conversion Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry check_conditions Assess Reaction Conditions check_reagents->check_conditions Reagents OK check_conditions->start Inadequate Acid/Base Concentration check_solubility Evaluate Substrate Solubility check_conditions->check_solubility Conditions Appropriate optimize_temp Optimize Temperature check_solubility->optimize_temp Substrate Soluble change_method Consider Alternative Hydrolysis Method check_solubility->change_method Poor Solubility optimize_time Increase Reaction Time optimize_temp->optimize_time No Improvement solution Improved Conversion optimize_temp->solution Improvement Seen optimize_time->change_method No Improvement optimize_time->solution Improvement Seen change_method->solution

Caption: Troubleshooting workflow for low conversion.

Potential Cause Troubleshooting Step Rationale
Impure Reagents Verify the purity of the this compound ester and the acid/base catalyst.Impurities can inhibit the reaction or cause side reactions.
Incorrect Stoichiometry Ensure the correct molar ratio of reactants and catalyst is used.Insufficient catalyst will lead to an incomplete reaction.
Low Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), provided the product is stable at that temperature.Increased temperature can overcome the activation energy barrier.
Short Reaction Time Monitor the reaction over a longer period using techniques like TLC or LC-MS.Sterically hindered esters may require extended reaction times for complete conversion.[11]
Poor Solubility Add a co-solvent (e.g., THF, MeCN) to ensure the substrate is fully dissolved.[11]A homogeneous reaction mixture is essential for efficient conversion.
Issue 2: Formation of Undesired Byproducts

This guide addresses the formation of common byproducts during hydrolysis.

ByproductWorkflow start Byproducts Observed identify_byproduct Identify Byproduct Structure (e.g., via NMR, MS) start->identify_byproduct decarboxylation Decarboxylated Product identify_byproduct->decarboxylation Loss of CO2 alkylation Alkylated Product identify_byproduct->alkylation Addition of t-butyl group lower_temp Lower Reaction Temperature decarboxylation->lower_temp add_scavenger Add Scavengers (e.g., TIS, water) alkylation->add_scavenger solution Reduced Byproducts lower_temp->solution add_scavenger->solution

Caption: Troubleshooting workflow for byproduct formation.

Byproduct Potential Cause Troubleshooting Step Rationale
Decarboxylated Product High reaction temperature.Conduct the hydrolysis at a lower temperature (e.g., 0 °C to room temperature).Malonic acids are thermally unstable and readily lose CO₂ upon heating.[7]
t-Butylated Substrate Alkylation by the tert-butyl cation generated under acidic conditions.Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture.Scavengers trap the electrophilic tert-butyl cation, preventing it from reacting with the starting material or product.[2]
Transesterification Product Use of an alcohol as a solvent under acidic or basic conditions.Use a non-alcoholic solvent like DCM, THF, or acetonitrile.Alcohols can participate in transesterification, leading to the formation of a different ester.[12][13]

Data Presentation

Table 1: Comparison of Acidic Hydrolysis Conditions for tert-Butyl Esters

Acid Solvent Temperature (°C) Time (h) Yield (%) Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4HighA common and effective method. Scavengers are recommended.[2]
Hydrochloric Acid (HCl)Dioxane/WaterRoom Temp. - 502 - 12VariableCan be effective, but reaction times may be longer.
Sulfuric Acid (H₂SO₄)Water/Co-solvent50 - 705 - 24GoodRequires careful temperature control to avoid charring.[14]
Phosphoric Acid (H₃PO₄)AqueousRoom Temp.12 - 48HighA milder alternative to H₂SO₄, often giving cleaner reactions.[15]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.4 - 24GoodA Lewis acid catalyst suitable for substrates with other acid-sensitive groups.[3]

Table 2: Basic and Alternative Hydrolysis Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%) Notes
LiOHTHF/WaterRoom Temp. - Reflux12 - 48Low to ModerateGenerally not effective for tert-butyl esters due to steric hindrance.[4]
t-BuNH₂/LiBrMeOH/H₂OReflux9267Shows very slow conversion for tert-butyl esters compared to other alkyl esters.[11]
NaOHMeOH/CH₂Cl₂ (9:1)Room Temp.1 - 5HighA non-aqueous method reported to be effective for sterically hindered esters.[1][5]
EnzymaticAqueous Buffer25 - 4024 - 72VariableCan be highly selective but depends on the specific enzyme and substrate.[16]

Experimental Protocols

Protocol 1: Standard Acidic Hydrolysis using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the this compound ester in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of Scavengers (Optional but Recommended): To the solution, add scavengers such as triisopropylsilane (TIS, 2.5-5% v/v) and water (2.5-5% v/v) to trap the generated tert-butyl cations.

  • Acid Addition: Cool the mixture in an ice bath (0 °C) and slowly add an equal volume of trifluoroacetic acid (TFA).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with a solvent like toluene (B28343) or diethyl ether to eliminate residual TFA. The resulting crude malonic acid can then be purified by crystallization or chromatography.

Protocol 2: Hydrolysis using Zinc Bromide (Lewis Acid)
  • Dissolution: Dissolve the this compound ester in dichloromethane (DCM).

  • Catalyst Addition: Add zinc bromide (ZnBr₂, 1.5-3.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrate.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with a mild acidic solution (e.g., 1M HCl) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[3]

Protocol 3: Non-Aqueous Basic Hydrolysis
  • Reagent Preparation: Prepare a solution of sodium hydroxide (B78521) in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH).

  • Reaction: To a solution of the this compound ester in the CH₂Cl₂/MeOH solvent mixture, add the sodium hydroxide solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress. This method has been reported to be effective for other sterically hindered esters within a few hours.[1][5]

  • Work-up: Upon completion, neutralize the reaction with a suitable acid and proceed with a standard aqueous work-up to isolate the carboxylic acid product.

References

Technical Support Center: Selective Mono-alkylation of Di-tert-butyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective mono-alkylation of di-tert-butyl malonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective mono-alkylation of this compound?

The main challenge is controlling the reaction to favor the formation of the mono-alkylated product while minimizing the formation of the di-alkylated byproduct.[1][2] The mono-alkylated product still possesses an acidic proton, which can be removed by the base, leading to a second alkylation.[1] Other challenges include competing elimination reactions, especially with sterically hindered alkyl halides, and potential hydrolysis of the tert-butyl ester groups under certain conditions.[3][4]

Q2: How does the stoichiometry of reactants influence the selectivity of mono-alkylation?

Stoichiometry is a critical factor. To favor mono-alkylation, it is advisable to use a slight excess of this compound relative to the base and the alkylating agent.[2][4] Using a strict 1:1 molar ratio of the base to the malonate is crucial for preventing di-alkylation.[1]

Q3: What are the recommended bases and solvents for this reaction?

Commonly used strong bases include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK).[5] The choice of solvent is often dictated by the base. Aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are typically used with NaH to ensure complete enolate formation.[2][4]

Q4: How can I minimize the formation of the di-alkylated product?

Several strategies can be employed to suppress di-alkylation:

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[1][4]

  • Temperature Control: Maintain a controlled, often low, temperature during the addition of the alkylating agent and throughout the reaction.[1][6]

  • Stoichiometry Control: Use a slight excess of this compound.[2][4]

  • Choice of Base: Using a hindered base might show some selectivity but strong, non-nucleophilic bases are generally preferred for complete initial deprotonation.

Q5: I am observing a significant amount of an alkene byproduct. What is the cause and how can I prevent it?

The formation of an alkene is likely due to a competing E2 elimination reaction.[4] This is particularly problematic with secondary and tertiary alkyl halides.[3][4] The malonate enolate, being a relatively bulky nucleophile, can act as a base and abstract a proton from the alkyl halide.[4] To minimize this, it is best to use primary alkyl halides. If secondary halides must be used, employing milder reaction conditions (e.g., lower temperatures) may help, but yields are often poor.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive base (e.g., NaH exposed to moisture).2. Insufficient reaction temperature.3. Poor quality or unreactive alkyl halide.4. Incomplete deprotonation of the malonate.1. Use freshly opened or properly stored base.2. Gradually increase the reaction temperature while monitoring for product formation and side reactions.3. Use a fresh, high-purity alkyl halide. The reactivity order is I > Br > Cl.[4]4. Ensure anhydrous conditions and allow sufficient time for the base to fully deprotonate the this compound before adding the alkylating agent.
Significant amount of di-alkylated product 1. Molar ratio of base to malonate is greater than 1:1.2. Rapid addition of the alkylating agent.3. Reaction temperature is too high.1. Use a strict 1:1 or slightly less than 1:1 ratio of base to malonate.2. Add the alkylating agent dropwise using a syringe pump over an extended period.3. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature, depending on the reactivity of the alkyl halide).
Formation of an elimination product (alkene) 1. Use of secondary or tertiary alkyl halides.2. High reaction temperature.1. Whenever possible, use primary alkyl halides.[7]2. Lower the reaction temperature to favor substitution over elimination.
Difficulty in purifying the mono-alkylated product The boiling points of the mono- and di-alkylated products can be very close, making distillation challenging.[2]Optimize the reaction conditions to maximize the yield of the desired mono-alkylated product and minimize the di-alkylated impurity.[2] Purification via column chromatography on silica (B1680970) gel is often the most effective method.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Phase-Transfer Catalyzed Alkylation

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)ee (%)
150% KOH (5)Toluene-20486593
250% KOH (5)Toluene-30367094
350% KOH (5)Toluene-40 30 75 95
450% KOH (5)Toluene-60485596

Data adapted from a study on a similar malonate system, illustrating the effect of temperature on yield and enantioselectivity.[6][8]

Experimental Protocols

Protocol 1: Selective Mono-alkylation using Sodium Hydride

This protocol is a representative procedure for achieving selective mono-alkylation.

Materials:

  • This compound (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.05 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add the sodium hydride dispersion to the DMF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the this compound dropwise to the stirred suspension.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide dropwise over 30-60 minutes.

  • Let the reaction proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

Mandatory Visualizations

Logical Relationship Diagram: Troubleshooting Mono-alkylation

Troubleshooting_Mono_alkylation cluster_causes1 Potential Causes cluster_causes2 Potential Causes cluster_causes3 Potential Causes start Reaction Outcome Analysis low_conversion Low or No Conversion start->low_conversion Poor Yield dialkylation Significant Di-alkylation start->dialkylation Impure Product elimination Alkene Byproduct start->elimination Impure Product success Successful Mono-alkylation start->success Good Yield & Purity inactive_base Inactive Base low_conversion->inactive_base low_temp Low Temperature low_conversion->low_temp bad_halide Unreactive Halide low_conversion->bad_halide excess_base >1 eq. Base dialkylation->excess_base fast_addition Fast Addition dialkylation->fast_addition high_temp High Temperature dialkylation->high_temp sec_tert_halide 2°/3° Alkyl Halide elimination->sec_tert_halide high_temp2 High Temperature elimination->high_temp2 inactive_base->low_conversion low_temp->low_conversion bad_halide->low_conversion excess_base->dialkylation fast_addition->dialkylation high_temp->dialkylation sec_tert_halide->elimination high_temp2->elimination

Caption: Troubleshooting workflow for selective mono-alkylation.

Experimental Workflow: Mono-alkylation Protocol

Mono_alkylation_Workflow start Start enolate_formation 1. Enolate Formation: This compound + NaH in DMF start->enolate_formation alkylation 2. Alkylation: Add Alkyl Halide (R-X) enolate_formation->alkylation quench 3. Quench Reaction: Saturated aq. NH4Cl alkylation->quench workup 4. Aqueous Workup & Extraction quench->workup purification 5. Purification: Column Chromatography workup->purification product Mono-alkylated Product purification->product

Caption: General workflow for selective mono-alkylation.

References

Removal of tert-butanol as a byproduct in Di-tert-butyl malonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of tert-butanol (B103910) as a byproduct in reactions involving Di-tert-butyl malonate.

Frequently Asked Questions (FAQs)

Q1: Why is tert-butanol often a byproduct in my reaction with this compound?

A1: Tert-butanol can be generated as a byproduct in several common scenarios involving this compound:

  • Use of Tert-butoxide Bases: Strong bases like potassium tert-butoxide (KOtBu) are frequently used to deprotonate the acidic α-carbon of this compound for subsequent alkylation or condensation reactions. The tert-butoxide anion reacts with any available proton source (including trace water or the malonate ester itself) to form tert-butanol.

  • Hydrolysis of the Ester: The tert-butyl ester groups of this compound or its products are susceptible to hydrolysis under either acidic or basic conditions, especially during the reaction workup. This cleavage of the ester linkage liberates tert-butanol.

  • Acid-Catalyzed Decomposition: Traces of acid, particularly at elevated temperatures, can catalyze the decomposition of tert-butyl esters to isobutylene (B52900) and the corresponding carboxylic acid, with tert-butanol potentially forming as a byproduct of side reactions.[1]

Q2: My product is co-eluting with tert-butanol during column chromatography. How can I remove it?

A2: Tert-butanol is a polar compound and can be challenging to separate from polar products on silica (B1680970) gel. Here are several strategies to address this issue:

  • Aqueous Workup: Before chromatography, perform a thorough aqueous wash of your organic layer. Tert-butanol is miscible with water and will preferentially partition into the aqueous phase.[2][3][4] Multiple washes with deionized water or brine are recommended.

  • High Vacuum: After your aqueous workup, concentrate your crude product and leave it under a high vacuum for an extended period (e.g., overnight). Tert-butanol is relatively volatile (boiling point: 82.3 °C) and can often be removed by evaporation under reduced pressure.[2]

  • Azeotropic Removal: Tert-butanol forms azeotropes with several solvents, such as benzene (B151609) and heptane (B126788).[5] By adding one of these solvents to your crude product and then removing it by rotary evaporation, you can co-evaporate the tert-butanol. This process can be repeated several times for more effective removal.

  • Lyophilization (Freeze-Drying): If your product is stable to freeze-drying, this can be a highly effective method for removing tert-butanol.[5] The process involves freezing the sample and then reducing the pressure to allow the frozen tert-butanol to sublimate.

Q3: Can I use distillation to remove tert-butanol?

A3: Yes, distillation can be an effective method, particularly for large-scale reactions, provided your desired product is not volatile and is thermally stable.

  • Simple Vacuum Distillation: Due to its relatively low boiling point, tert-butanol can often be removed from less volatile products by simple distillation under reduced pressure.

  • Fractional Distillation: If the boiling point of your product is close to that of tert-butanol, fractional distillation may be necessary to achieve good separation.

  • Extractive Distillation: This is a more complex technique used to separate azeotropic mixtures. It involves adding a third component (an entrainer) that alters the relative volatility of the components to be separated.[6][7] This is typically more applicable to industrial-scale separations.

Troubleshooting Guides

Issue 1: Residual tert-butanol detected by NMR or GC-MS after standard workup.
Possible Cause Troubleshooting Step Experimental Protocol
Insufficient Aqueous Washing Perform multiple washes with water and/or brine to effectively partition the tert-butanol into the aqueous layer.See Protocol 1: Enhanced Aqueous Workup.
Product is also water-soluble If your product has some water solubility, an aqueous wash may be less effective.Consider alternative methods like azeotropic removal (Protocol 2) or lyophilization (Protocol 3).
Inefficient phase separation Emulsions during extraction can trap tert-butanol in the organic layer.Add brine to help break up emulsions. If the problem persists, filter the organic layer through a pad of celite or anhydrous sodium sulfate (B86663).
Issue 2: Product degradation during tert-butanol removal.
Possible Cause Troubleshooting Step Experimental Protocol
Thermal instability of the product High temperatures during distillation or prolonged heating under vacuum can decompose sensitive compounds.Use milder removal methods like lyophilization (Protocol 3) or azeotropic removal at lower temperatures (Protocol 2).
Acid or base sensitivity of the product Residual acid or base from the reaction or workup can cause degradation, especially upon heating.Ensure the reaction is properly quenched and neutralized before concentrating the product. Wash with a mild buffer if necessary.

Data Presentation: Comparison of tert-Butanol Removal Methods

Method Principle of Separation Advantages Disadvantages Best Suited For
Enhanced Aqueous Workup Partitioning based on the high miscibility of tert-butanol in water.[2][3][4]Simple, rapid, and effective for removing large quantities of tert-butanol.Less effective for products with significant water solubility. Can lead to emulsions.Initial purification step for most reaction workups.
Azeotropic Removal Formation of a lower-boiling azeotrope with a co-solvent (e.g., heptane, benzene).[5]Effective for removing trace amounts of tert-butanol. Can be performed at relatively low temperatures.Requires the use of an additional solvent, which must then be removed. May require multiple cycles.Removing residual tert-butanol after an initial aqueous workup, especially for thermally sensitive compounds.
Vacuum Distillation Separation based on the difference in boiling points between tert-butanol and the product.[2]Scalable and can provide a very pure product if the boiling point difference is significant.Requires the product to be thermally stable and non-volatile.Large-scale reactions with thermally stable, high-boiling products.
Lyophilization (Freeze-Drying) Sublimation of frozen tert-butanol under reduced pressure.[5]Very gentle method that avoids high temperatures. Highly effective for complete removal.Requires specialized equipment. Can be time-consuming for large volumes.Thermally sensitive or non-volatile products.

Experimental Protocols

Protocol 1: Enhanced Aqueous Workup
  • Quenching: Quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride for reactions with organometallics, or water).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • Wash the organic layer with deionized water (3 x volume of the organic layer).

    • Follow with a wash with saturated aqueous sodium chloride (brine) (1 x volume of the organic layer) to aid in phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Analysis: Analyze a small sample of the crude product by GC-MS or NMR to confirm the removal of tert-butanol.[8][9][10][11]

Protocol 2: Azeotropic Removal with Heptane
  • Initial Concentration: After an initial aqueous workup (Protocol 1), concentrate the crude product on a rotary evaporator to remove the bulk of the extraction solvent.

  • Addition of Heptane: Add heptane to the crude product (approximately 5-10 times the estimated volume of the remaining residue).

  • Co-evaporation: Concentrate the mixture again on the rotary evaporator. The heptane-tert-butanol azeotrope will be removed.

  • Repeat: Repeat steps 2 and 3 two to three more times to ensure complete removal of tert-butanol.

  • Final Drying: Place the flask under high vacuum for several hours to remove any remaining heptane.

Protocol 3: Removal by Lyophilization
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent that is compatible with lyophilization (e.g., water, dioxane, or a mixture that includes tert-butanol itself). Ensure the product is fully dissolved.

  • Freezing: Freeze the sample completely in a lyophilizer flask using a dry ice/acetone bath or liquid nitrogen. Swirl the flask during freezing to create a thin, even layer on the walls of the flask for a larger surface area.

  • Lyophilization: Connect the flask to the lyophilizer. The vacuum will cause the frozen tert-butanol and any other volatile solvents to sublimate, leaving behind the non-volatile product.

  • Completion: Continue the lyophilization process until all the solvent has been removed and the product is a dry powder or solid. This may take several hours to overnight depending on the volume.

Visualizations

Reaction_Byproduct Generation of tert-Butanol Byproduct cluster_reaction This compound Reaction cluster_workup Workup This compound This compound Reaction Reaction This compound->Reaction Base (e.g., KOtBu) Base (e.g., KOtBu) Base (e.g., KOtBu)->Reaction tert-Butanol tert-Butanol Base (e.g., KOtBu)->tert-Butanol Protonation Proton Source Proton Source Proton Source->tert-Butanol Protonation of Base Product Product Reaction->Product Hydrolysis Hydrolysis Product->Hydrolysis Acid/Base Acid/Base Acid/Base->Hydrolysis Water Water Water->Hydrolysis Hydrolysis->tert-Butanol Ester Cleavage

Caption: Generation of tert-butanol as a byproduct.

Troubleshooting_Workflow Troubleshooting tert-Butanol Removal start Crude Product with tert-Butanol Impurity wash Perform Enhanced Aqueous Workup (Protocol 1) start->wash analyze1 Analyze for residual tert-Butanol (NMR, GC-MS) wash->analyze1 is_product_thermostable Is the product thermally stable? analyze1->is_product_thermostable tert-Butanol remains end Pure Product analyze1->end tert-Butanol removed azeotrope Azeotropic Removal (Protocol 2) is_product_thermostable->azeotrope No lyophilize Lyophilization (Protocol 3) is_product_thermostable->lyophilize No distill Vacuum Distillation is_product_thermostable->distill Yes analyze2 Analyze final product for purity azeotrope->analyze2 lyophilize->analyze2 distill->analyze2 analyze2->end

Caption: Troubleshooting workflow for tert-butanol removal.

References

Troubleshooting low yields in the synthesis of Di-tert-butyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of di-tert-butyl malonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side reactions, or product decomposition. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction between malonic acid and isobutylene (B52900) is an equilibrium process. To drive the reaction towards the product, it is crucial to use an excess of isobutylene.[1] In some cases, the malonic acid may not fully dissolve, limiting its reaction with isobutylene. Ensuring vigorous shaking or mechanical stirring can help improve the dissolution and reaction rate.[1] The reaction time can also be critical, with some procedures requiring up to 12-22 hours for completion.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the formation of a lower-boiling substance, which requires fractional distillation for separation.[1]

  • Product Decomposition: this compound, like other tert-butyl esters, is susceptible to decomposition in the presence of acid, especially at elevated temperatures.[1][2] This decomposition can be autocatalytic, as the acetic acid formed further catalyzes the breakdown.[1] To mitigate this, all glassware should be thoroughly washed with an alkali solution before use to remove any acidic residues.[1][2] Additionally, adding a small amount of a solid base like potassium carbonate or magnesium oxide before distillation can help inhibit decomposition.[1]

  • Reaction Conditions: The choice of solvent and reaction temperature can influence the yield. While the reaction can be run without a solvent, using a solvent like diethyl ether can sometimes lead to more consistent results, although it may require a larger excess of isobutylene.[1] Careful control of the reaction temperature is also important, as excessive heat can promote side reactions and product decomposition.[1]

Question 2: I am observing the formation of significant byproducts during my synthesis. How can I minimize their formation?

The primary byproduct often observed is a lower-boiling substance that complicates purification.[1] To minimize its formation, consider the following:

  • Optimize Reaction Time: Prolonged reaction times, especially under harsh conditions, can lead to the formation of byproducts. Monitor the reaction progress (e.g., by observing the dissolution of malonic acid) and stop the reaction once the starting material is consumed.[1]

  • Control Temperature: Exothermic reactions can occur, especially in larger-scale preparations without a solvent.[1] This increase in temperature can promote side reactions. Using an ice bath to cool the reaction vessel, particularly during the initial stages, can help control the temperature.

  • Purification Strategy: If byproducts are formed, careful fractional distillation is necessary for their removal.[1]

Question 3: My this compound is decomposing during distillation. What steps can I take to prevent this?

Decomposition during distillation is a critical issue due to the acid sensitivity of the tert-butyl ester.[1] Here are essential preventative measures:

  • Alkali-Washed Glassware: This is the most critical step. Before assembly, thoroughly wash all distillation apparatus with an alkali solution (e.g., sodium hydroxide (B78521) solution), followed by rinsing with water and drying.[1][2] This removes any trace amounts of acid that can catalyze decomposition.

  • Addition of a Stabilizer: Adding a small amount of a solid, non-volatile base such as potassium carbonate or magnesium oxide to the crude product before distillation can help neutralize any acidic impurities and inhibit decomposition.[1]

  • Vacuum Distillation: Distilling under reduced pressure allows for a lower distillation temperature, which significantly reduces the risk of thermal decomposition. The boiling point of this compound is reported as 112-115 °C at 31 mmHg and 65-67 °C at 1 mmHg.[1]

  • Avoid Overheating: Use a heating mantle and a stirrer for even heating of the distillation flask. Avoid direct flame heating.

Data Presentation

The following table summarizes the reaction conditions and yields for different methods of synthesizing this compound, providing a basis for comparison.

MethodStarting MaterialsReagentsSolventReaction TimeYield (%)Reference
Method 1 Malonic acid, IsobutyleneConc. H₂SO₄Diethyl ether6-12 hours58-60[1]
Method 1 (mod.) Malonic acid, IsobutyleneConc. H₂SO₄None12-15 hours88-91[1]
Method 2 Malonyl dichloride, tert-Butyl alcoholDimethylanilineChloroform (B151607)Not specified83-84[1]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of this compound from Malonic Acid and Isobutylene (with solvent)

  • Apparatus Setup: In a 500-mL heavy-walled pressure bottle, place a magnetic stir bar.

  • Reagent Addition: Add 100 mL of diethyl ether, 5 mL of concentrated sulfuric acid, and 50.0 g (0.48 mole) of malonic acid to the bottle.

  • Liquefaction of Isobutylene: In a separate large test tube immersed in a dry ice-acetone bath, liquefy approximately 120 mL (about 1.5 moles) of isobutylene gas.

  • Reaction Initiation: Carefully add the liquefied isobutylene to the pressure bottle. Securely close the bottle with a rubber stopper and clamp it.

  • Reaction: Allow the mixture to stir at room temperature until all the malonic acid has dissolved (typically 6-12 hours).

  • Workup: Chill the bottle in an ice-salt bath before carefully opening it. Pour the contents into a separatory funnel containing 250 mL of water, 70 g of sodium hydroxide, and 250 g of ice.

  • Extraction: Shake the mixture carefully, allowing any pressure to vent. Separate the layers and extract the aqueous layer with two 75-mL portions of ether.

  • Drying and Filtration: Combine the organic layers, dry over anhydrous potassium carbonate, and filter.

  • Purification: Remove the excess isobutylene and ether by flash distillation. Distill the residue under reduced pressure, collecting the fraction boiling at 112-115 °C/31 mmHg. The expected yield is 60.0-62.0 g (58-60%).[1]

Protocol 2: Synthesis of this compound from Malonyl Dichloride and tert-Butyl Alcohol

  • Apparatus Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a magnetic stir bar.

  • Reagent Addition: Add 100 mL (about 1 mole) of dry tert-butyl alcohol and 80 mL (0.63 mole) of dry dimethylaniline to the flask.

  • Reaction Initiation: Cool the flask in an ice bath. Slowly add a solution of 28.0 g (0.2 mole) of malonyl dichloride in about 60 mL of dry, alcohol-free chloroform from the dropping funnel. Maintain the reaction temperature below 30 °C.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 3-4 hours and then heat at 60 °C for 5-6 hours.

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 g of ice. Add 100 mL of ether and shake.

  • Extraction: Separate the layers and wash the organic layer sequentially with cold 10% hydrochloric acid, water, 10% sodium carbonate solution, and finally with water.

  • Drying and Purification: Dry the organic layer over anhydrous potassium carbonate. Remove the ether by distillation at reduced pressure. Add a pinch of magnesium oxide to the residue and distill under reduced pressure. The product distills at 65-67 °C/1 mmHg, yielding 35.8-36.2 g (83-84%).[1]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.

experimental_workflow start Start reagents Combine Malonic Acid, Isobutylene, and Sulfuric Acid in Ether start->reagents reaction Stir at Room Temp. in Pressure Bottle (6-12h) reagents->reaction workup Quench with NaOH Solution reaction->workup extraction Extract with Diethyl Ether workup->extraction drying Dry Organic Layer (K2CO3) extraction->drying distillation Vacuum Distillation drying->distillation product Di-tert-butyl Malonate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yields start Low Yield of This compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check side_products Significant Side Products? start->side_products Check decomposition Decomposition During Distillation? start->decomposition Check solution1 Increase Reaction Time Use Excess Isobutylene Ensure Vigorous Stirring incomplete_rxn->solution1 Yes solution2 Optimize Reaction Time Control Temperature Careful Fractional Distillation side_products->solution2 Yes solution3 Use Alkali-Washed Glassware Add Stabilizer (K2CO3/MgO) Lower Distillation Temp. decomposition->solution3 Yes

Caption: Troubleshooting guide for low yields in this compound synthesis.

References

Technical Support Center: Di-tert-butyl Malonate Stability with Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with di-tert-butyl malonate in the presence of Lewis acids.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in the presence of Lewis acids?

A1: Generally, this compound is not stable in the presence of Lewis acids. Like other tert-butyl esters, it is susceptible to cleavage and decomposition under acidic conditions, including those created by Lewis acids. This instability is due to the formation of a stable tert-butyl carbocation intermediate.

Q2: What happens to this compound when treated with a Lewis acid?

A2: The primary reaction is the cleavage of one or both of the tert-butyl ester groups. This process, often referred to as dealkylation or deprotection, results in the formation of the corresponding mono- or di-carboxylic acid and isobutylene (B52900) gas.[1][2] In some cases, the initially formed carboxylic acid can undergo further reactions, such as decarboxylation, especially at elevated temperatures.

Q3: Can this decomposition be autocatalytic?

A3: Yes, the decomposition of this compound in the presence of acid can be autocatalytic.[3] The acidic products formed during the initial decomposition can catalyze further breakdown of the ester.

Q4: Are some Lewis acids more reactive towards this compound than others?

A4: Yes, the reactivity varies depending on the strength of the Lewis acid. Strong Lewis acids like titanium tetrachloride (TiCl₄) and aluminum trichloride (B1173362) (AlCl₃) are generally more reactive and can cause rapid decomposition, even at low temperatures. Milder Lewis acids, such as zinc bromide (ZnBr₂), may allow for more controlled cleavage.[2][4]

Q5: Can I use this compound in Friedel-Crafts acylation reactions where a Lewis acid is required?

A5: It is highly challenging. The Lewis acid required for the Friedel-Crafts reaction (e.g., AlCl₃) will likely cleave the tert-butyl esters of the malonate, leading to a complex mixture of products. It is generally advisable to use a more stable malonic ester, such as diethyl malonate, for such reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no yield of the desired product in a reaction involving this compound and a Lewis acid. The Lewis acid is cleaving the tert-butyl ester groups of the starting material.- Use a milder Lewis acid if possible. - Lower the reaction temperature. - Reduce the reaction time. - Consider using a different malonate ester (e.g., diethyl or dimethyl malonate).
Formation of a significant amount of gas (bubbling) and a complex mixture of products. Decomposition of the this compound is occurring, releasing isobutylene gas. The isobutylene may be reacting further or polymerizing.- Ensure the reaction is conducted in a well-ventilated area. - If possible, perform the reaction under a stream of inert gas to remove the isobutylene as it forms.[2] - Analyze the side products to understand the reaction pathway.
Incomplete reaction or starting material remains, but side products are also observed. The Lewis acid is being consumed by reacting with the this compound, in addition to its intended catalytic role.- Use a stoichiometric amount of the Lewis acid if cleavage of the ester is the intended reaction. - If the Lewis acid is a catalyst, consider adding it slowly to a solution of the other reactants to minimize direct reaction with the malonate.
Difficulty in purifying the product due to the presence of acidic byproducts. Cleavage of the tert-butyl ester has produced malonic acid or its derivatives.- During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. - Be aware that the desired product might also be acidic.

Experimental Protocols

Below are representative experimental protocols for the cleavage of tert-butyl esters using Lewis acids. These can be adapted for this compound.

Protocol 1: Selective Cleavage of a tert-Butyl Ester using Zinc Bromide

This method is suitable for a milder, more selective deprotection.[2]

  • Dissolve the substrate containing the tert-butyl ester (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add zinc bromide (ZnBr₂) (1.5 to 2.0 equivalents) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Cleavage of a tert-Butyl Ester using Trifluoroacetic Acid (A Strong Brønsted Acid for Comparison)

This is a common and effective method for tert-butyl ester cleavage.[2]

  • Dissolve the tert-butyl ester-containing substrate in dichloromethane (DCM) (at a concentration of approximately 0.1 M).

  • To this solution, add trifluoroacetic acid (TFA) in a 1:1 ratio with the solvent (e.g., 5 mL of TFA for every 5 mL of DCM).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by precipitation, crystallization, or chromatography.

Visualizations

Lewis_Acid_Cleavage cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Di-tert-butyl_Malonate This compound Activated_Ester Activated Ester Complex Di-tert-butyl_Malonate->Activated_Ester + LA Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Ester Carboxylic_Acid Mono/Di-carboxylic Acid Activated_Ester->Carboxylic_Acid Cleavage tert-Butyl_Cation tert-Butyl Cation Activated_Ester->tert-Butyl_Cation Isobutylene Isobutylene tert-Butyl_Cation->Isobutylene Elimination of H+

Caption: Mechanism of Lewis acid-mediated cleavage of this compound.

Troubleshooting_Workflow start Experiment with this compound + Lewis Acid issue Low Yield or Decomposition? start->issue cause1 Lewis Acid Too Strong? issue->cause1 Yes end Successful Reaction issue->end No cause2 High Temperature? cause1->cause2 solution1 Use Milder Lewis Acid (e.g., ZnBr₂) cause1->solution1 cause3 Reaction Time Too Long? cause2->cause3 solution2 Lower Reaction Temperature cause2->solution2 solution3 Reduce Reaction Time cause3->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for reactions involving this compound and Lewis acids.

References

Effect of base choice on the outcome of Di-tert-butyl malonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for di-tert-butyl malonate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the impact of base selection on reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted this compound.

  • The desired product is formed in very low yield or not at all.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Base Strength This compound is less acidic (pKa ≈ 13-14) than diethyl malonate due to the electron-donating effect of the tert-butyl groups. A weak base may not be strong enough to deprotonate it effectively.Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). For instance, NaH has been successfully used for the alkylation of substituted di-tert-butyl malonates, affording high yields.[1]
Steric Hindrance The bulky tert-butyl groups can sterically hinder the approach of the base to the α-proton. This is particularly problematic with bulky bases.While LDA is a strong base, its bulkiness might be a factor. Sodium hydride is a good non-nucleophilic, strong base with a smaller cation. Ensure vigorous stirring to overcome heterogeneity.
Presence of Moisture Protic solvents or residual water will quench the strong base and the enolate, preventing the reaction from proceeding.Use anhydrous solvents (e.g., dry THF, DMF) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature Some reactions, especially with weaker bases or hindered substrates, may require higher temperatures to proceed at a reasonable rate.If using a weaker base like potassium carbonate, heating the reaction mixture may be necessary. Monitor the reaction for potential decomposition at elevated temperatures.
Inert Reactivity of the Substrate In some cases, the inherent steric hindrance of this compound can render it unreactive under certain conditions. For example, a Michael addition reaction with this compound was reported to be completely inert.[2]Re-evaluate the reaction conditions. A change in solvent to a more polar aprotic one (e.g., DMSO) might help. If the reaction remains stalled, a different synthetic route may be necessary.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in GC-MS that do not correspond to the starting material or the desired product.

  • Difficulty in purifying the desired product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Dialkylation Although less common than with diethyl malonate due to steric hindrance, dialkylation can still occur, especially with highly reactive alkylating agents and an excess of base.Use a stoichiometric amount of base (1.0-1.1 equivalents). Add the alkylating agent slowly and at a low temperature to control the reaction.
Elimination (E2) Reaction If using a secondary or bulky primary alkyl halide, the enolate of this compound can act as a base, leading to the formation of an alkene via an E2 elimination pathway.Use primary, unhindered alkyl halides whenever possible. If a secondary alkyl group is required, consider alternative synthetic strategies.
Hydrolysis of the Ester The tert-butyl ester groups are generally stable to basic conditions but can be cleaved under harsh conditions (e.g., high temperatures with aqueous base).[2]Use anhydrous conditions. If an aqueous workup is necessary, perform it at low temperatures and avoid prolonged exposure to strong bases.
Acylating Agent Decomposition With weaker bases like triethylamine (B128534) in acylation reactions, the reaction may be slow, allowing for the decomposition of the acylating agent.Use a stronger, non-nucleophilic base or a catalyst like DMAP (4-dimethylaminopyridine) to accelerate the acylation.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around base for the alkylation of this compound?

A1: Sodium hydride (NaH) is often an excellent choice. It is a strong, non-nucleophilic base that can effectively deprotonate this compound. It is crucial to use it in an anhydrous aprotic solvent like THF or DMF. A detailed protocol using NaH for the alkylation of a substituted this compound resulted in a 94% yield.[1]

Q2: Can I use a weaker base like potassium carbonate (K₂CO₃) for alkylating this compound?

A2: Yes, but it may be less efficient than with stronger bases. Due to the lower basicity of K₂CO₃, the reaction will likely require heating and potentially the use of a phase-transfer catalyst (PTC) like a tetraalkylammonium salt to facilitate the reaction, especially in a two-phase system.[3][4][5][6][7] The yields may be lower and reaction times longer compared to using a base like NaH.

Q3: Are organic bases like DBU or triethylamine suitable for reactions with this compound?

A3: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base that can be used for alkylations of active methylene (B1212753) compounds.[8] Triethylamine (Et₃N) is generally too weak to efficiently deprotonate this compound for alkylation but can be used as an acid scavenger in acylation reactions, often in the presence of a catalyst.

Q4: How does the choice of base affect the potential for dialkylation of this compound?

A4: The steric bulk of the this compound significantly reduces the likelihood of dialkylation compared to diethyl malonate. However, using a large excess of a strong base and a reactive alkylating agent can still lead to this side product. To minimize this, use a stoichiometric amount of base.

Q5: What is the best way to hydrolyze the tert-butyl esters after the reaction?

A5: The tert-butyl esters are stable to basic hydrolysis but are readily cleaved under acidic conditions.[2] Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is a common and effective method.

Q6: After alkylation, how can I perform a decarboxylation?

A6: The Krapcho decarboxylation is a suitable method for removing one of the ester groups.[9][10][11] This reaction is typically carried out by heating the substituted malonic ester in a dipolar aprotic solvent like DMSO with a salt such as sodium chloride or lithium chloride.[9][10][11] This method has the advantage of being performed under relatively neutral conditions.[11]

Data Presentation

Table 1: Comparison of Common Bases for Alkylation of this compound
Base Typical Solvent Relative Basicity Anticipated Yield Key Considerations
Sodium Hydride (NaH) THF, DMFStrongHighRequires anhydrous conditions; flammable solid.[1]
Potassium tert-Butoxide (KOtBu) THF, t-BuOHStrongHighVery hygroscopic; can promote elimination with hindered halides.
Potassium Carbonate (K₂CO₃) DMF, AcetoneWeakModerate to LowOften requires heat and/or a phase-transfer catalyst.[3][4][5][6][7]
DBU CH₂Cl₂, TolueneStrong (Organic)Moderate to HighGood solubility in organic solvents; non-nucleophilic.[8]
Triethylamine (Et₃N) CH₂Cl₂, THFVery WeakVery Low to NoneGenerally not strong enough for deprotonation in alkylation.

Yields are estimations based on reactivity with similar substrates and are highly dependent on the specific alkylating agent and reaction conditions.

Experimental Protocols

Protocol 1: Alkylation of Di-tert-butyl-2-methylmalonate using Sodium Hydride

This protocol is adapted from a literature procedure for a similar substrate and demonstrates a high-yielding alkylation.[1]

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 100 mL). Cool the flask in an ice-water bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in one portion. Stir the slurry for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve di-tert-butyl-2-methylmalonate (1.0 equivalent) in anhydrous THF (30 mL). Transfer this solution to the NaH slurry via cannula over 15 minutes.

  • Enolate Formation: Stir the resulting mixture for 30 minutes at 0 °C.

  • Alkylation: Add the alkylating agent (e.g., 2-bromoethyl acetate, 1.2 equivalents) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Acylation of this compound using Triethylamine and DMAP
  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent), anhydrous dichloromethane (CH₂Cl₂), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.05-0.1 equivalents).

  • Base Addition: Add triethylamine (1.5 equivalents).

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride or anhydride (B1165640) (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography.

Visualizations

Base_Selection_Workflow start Start: Alkylation or Acylation of this compound reaction_type Reaction Type? start->reaction_type alkylation Alkylation reaction_type->alkylation Alkylation acylation Acylation reaction_type->acylation Acylation base_strength Desired Reactivity? alkylation->base_strength acid_scavenger Use Acid Scavenger: Et₃N + DMAP (cat.) acylation->acid_scavenger high_yield High Yield / Fast Reaction base_strength->high_yield High mild_conditions Milder Conditions base_strength->mild_conditions Mild strong_base Use Strong Base: NaH or KOtBu high_yield->strong_base weak_base Use Weaker Base: K₂CO₃ + PTC/Heat or DBU mild_conditions->weak_base check_anhydrous Ensure Anhydrous Conditions strong_base->check_anhydrous weak_base->check_anhydrous acid_scavenger->check_anhydrous run_reaction Run Reaction check_anhydrous->run_reaction Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Reagent Prep - Dry solvents - Weigh reagents - Assemble dry glassware deprotonation 2. Deprotonation - Add solvent & base - Cool to 0 °C - Add malonate slowly prep->deprotonation alkylation 3. C-C Bond Formation - Add electrophile (e.g., R-X) - Stir at RT or heat deprotonation->alkylation monitoring 4. Monitoring - TLC / GC-MS analysis alkylation->monitoring workup 5. Workup - Quench reaction - Liquid-liquid extraction - Dry & concentrate monitoring->workup purification 6. Purification - Column chromatography workup->purification

References

Minimizing steric hindrance effects in reactions with Di-tert-butyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with di-tert-butyl malonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize steric hindrance effects and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in alkylation reactions?

A1: The main challenge arises from the steric bulk of the two tert-butyl groups. This steric hindrance can significantly impede the approach of electrophiles to the alpha-carbon of the malonate, leading to lower reaction rates and yields, particularly with bulky alkylating agents. Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions.

Q2: How can I improve the yield of mono-alkylation and avoid di-alkylation?

A2: The steric hindrance of the tert-butyl groups is actually advantageous in preventing di-alkylation. After the first alkylation, the alpha-position becomes even more sterically crowded, making a second alkylation more difficult. To favor mono-alkylation, it is crucial to use a strong, non-nucleophilic base to ensure complete and irreversible enolate formation. Adding the alkylating agent at a low temperature and then slowly warming the reaction mixture can also improve selectivity.

Q3: What conditions are recommended for the decarboxylation of a this compound derivative?

A3: Due to the stability of the tert-butyl esters, harsh conditions are typically required for decarboxylation. The process involves hydrolysis of the esters to form a malonic acid intermediate, which then decarboxylates upon heating. For dialkylated malonic esters, heating the isolated malonic acid neat at elevated temperatures (e.g., >150 °C) is often necessary to overcome the steric and electronic barriers to decarboxylation.[1]

Q4: Can this compound be used in Knoevenagel condensations with hindered ketones?

A4: Knoevenagel condensations are challenging with this compound, especially when using sterically hindered ketones.[2] Aldehydes are much more reactive in this type of reaction.[3] The steric bulk of both the malonate and the ketone can prevent the initial nucleophilic attack. To facilitate the reaction, consider using a less hindered malonate derivative or employing a strong base and ensuring the removal of water to drive the reaction equilibrium forward.[3]

Q5: Why is this compound often unreactive in Michael additions?

A5: The steric hindrance of the tert-butyl groups can render the malonate enolate too bulky to effectively act as a nucleophile in Michael additions, especially with sterically demanding acceptors. In some reported cases, the reaction with this compound was found to be completely inert under conditions where other malonates reacted.[4] Using less hindered malonates or more reactive Michael acceptors may be necessary.

Troubleshooting Guides

Low Yield in Alkylation Reactions
Symptom Possible Cause Suggested Solution
Low or no product formation Incomplete enolate formation.Use a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete deprotonation.
Steric hindrance from a bulky alkylating agent.Switch to a less sterically hindered alkylating agent if possible. Alternatively, increase the reaction temperature, but monitor for potential side reactions.
Insufficient reaction time.The steric bulk can slow down the reaction. Monitor the reaction progress using TLC or GC-MS and allow for longer reaction times.
Formation of elimination products Use of a sterically hindered and/or basic alkylating agent (e.g., tertiary or bulky secondary halides).Use a primary or less hindered secondary alkyl halide. If elimination is still a problem, consider converting the halide to a more reactive electrophile like a tosylate or iodide.
Difficulty in Hydrolysis and Decarboxylation
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis of one or both tert-butyl esters Steric hindrance preventing nucleophilic attack at the carbonyl carbon.[5]Use strong acidic conditions (e.g., trifluoroacetic acid) to cleave the tert-butyl esters. Be aware that these conditions can affect other acid-labile functional groups.
Insufficiently harsh conditions for basic hydrolysis.Basic hydrolysis is generally difficult due to steric hindrance.[5] If attempted, prolonged heating with a strong base in a high-boiling solvent may be required.
Failure of the substituted malonic acid to decarboxylate Steric hindrance stabilizing the malonic acid.After hydrolysis, isolate the resulting substituted malonic acid and heat it neat (without solvent) at a high temperature (often >150 °C) to induce decarboxylation.[1]

Experimental Protocols

General Protocol for Mono-Alkylation of this compound
  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating may be required for less reactive electrophiles.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Alkylation_Workflow General Workflow for Alkylation cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification start Dissolve this compound in anhydrous THF cool_0c Cool to 0 °C start->cool_0c add_base Add strong base (e.g., NaH) cool_0c->add_base stir_rt Stir at RT until H₂ evolution ceases add_base->stir_rt recool_0c Re-cool to 0 °C stir_rt->recool_0c Enolate formation complete add_alkylating_agent Add alkylating agent recool_0c->add_alkylating_agent warm_stir Warm to RT and stir for 12-24h add_alkylating_agent->warm_stir monitor Monitor reaction (TLC/GC-MS) warm_stir->monitor quench Quench with aq. NH₄Cl monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify

Caption: General workflow for the alkylation of this compound.

Troubleshooting_Logic Troubleshooting Low Alkylation Yield start Low Yield or No Reaction check_base Is the base strong enough for complete deprotonation? start->check_base check_electrophile Is the electrophile too sterically hindered? check_base->check_electrophile Yes use_stronger_base Use a stronger base (e.g., LDA) check_base->use_stronger_base No check_time_temp Are reaction time/temperature sufficient? check_electrophile->check_time_temp No use_less_hindered_electrophile Use a less hindered electrophile or a more reactive one (e.g., iodide) check_electrophile->use_less_hindered_electrophile Yes increase_time_temp Increase reaction time and/or temperature check_time_temp->increase_time_temp No end_good Problem Solved check_time_temp->end_good Yes use_stronger_base->end_good use_less_hindered_electrophile->end_good increase_time_temp->end_good

Caption: Troubleshooting logic for low yields in alkylation reactions.

References

Technical Support Center: Work-up Procedures for Di-tert-butyl Malonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-tert-butyl malonate. The following information addresses common issues encountered during the quenching and work-up phases of reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching and work-up procedure for an alkylation reaction of this compound?

A typical work-up procedure for an alkylation reaction of this compound involves quenching the reaction mixture, followed by extraction and purification. After the alkylation is complete, the reaction is cooled to room temperature. The mixture is then carefully poured into a separatory funnel containing a mild quenching solution, such as a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate, to neutralize any remaining base. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.

Q2: How can I avoid the hydrolysis of the tert-butyl ester groups during work-up?

The tert-butyl ester groups of this compound are sensitive to acidic conditions and can be hydrolyzed to the corresponding carboxylic acid.[1] To prevent this, it is crucial to avoid strong acidic conditions during the work-up.

  • Use Mild Quenching Agents: Opt for neutral or mildly basic quenching solutions like saturated aqueous ammonium chloride or sodium bicarbonate instead of strong acids.

  • Avoid Acidic Washes: If an acidic wash is necessary to remove basic impurities, use a weak acid like a dilute citric acid solution and minimize contact time.

  • Careful pH Adjustment: If pH adjustment is required, do so cautiously and monitor the pH to keep it near neutral (pH ~7).

Q3: What are the common side reactions to look out for during the work-up of this compound reactions?

The most common side reactions include:

  • Hydrolysis: As mentioned, the tert-butyl esters can be cleaved under acidic conditions to form the corresponding mono- or di-acid.

  • Dialkylation: In alkylation reactions, a second alkyl group can be added to the alpha-carbon of the malonate, leading to a dialkylated product. While this is primarily controlled during the reaction phase, improper work-up can sometimes contribute to further reactions if active reagents are not fully quenched.

Q4: My product seems to be water-soluble. How can I improve its extraction from the aqueous layer?

If your product exhibits some water solubility, you can improve extraction efficiency by:

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine wash) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume.

  • Choice of Solvent: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Before work-up, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Product Loss During Extraction As described in the FAQ, consider using brine to "salt out" your product and perform multiple extractions with an appropriate solvent.
Hydrolysis of Ester Groups Re-evaluate your quenching and washing steps. Avoid acidic conditions and use mild quenching agents. Check the pH of your aqueous layers.
Emulsion Formation An emulsion can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, you can add brine, gently swirl the separatory funnel, or filter the mixture through a pad of Celite.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted Starting Material Ensure the reaction goes to completion. If unreacted starting material is present after work-up, it can often be removed by column chromatography.
Dialkylated Product Optimize your reaction conditions to minimize dialkylation (e.g., stoichiometry of reagents). This impurity can typically be separated by column chromatography.
Hydrolyzed Product (Carboxylic Acid) If you have inadvertently hydrolyzed the ester, you may be able to remove the resulting carboxylic acid by washing the organic layer with a mild base like a saturated sodium bicarbonate solution. The acid will be deprotonated and move into the aqueous layer.

Experimental Protocols

Protocol 1: General Work-up for Alkylation of this compound

This protocol is a general guideline and may need to be adapted based on the specific reagents and conditions of your reaction.

  • Cool the Reaction: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quench: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NH₄Cl or NaHCO₃.

  • Extract: Extract the aqueous layer with three portions of diethyl ether or ethyl acetate.

  • Combine and Wash: Combine the organic extracts and wash with one portion of brine.

  • Dry: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify: Purify the crude product by flash column chromatography or vacuum distillation.

Quantitative Data Summary

The following table summarizes typical reagent quantities used in a literature procedure for the synthesis of this compound, which includes a specific work-up protocol.[1]

Step Reagent Amount Purpose
Reaction Malonic Acid50.0 g (0.48 mole)Starting Material
Isobutylene~120 mL (~1.5 moles)Reagent
Concentrated Sulfuric Acid5 mLCatalyst
Ether100 mLSolvent
Quenching Water250 mLTo dissolve salts and dilute
Sodium Hydroxide70 gTo neutralize the sulfuric acid catalyst
Ice250 gTo control the exotherm of neutralization
Extraction Diethyl Ether2 x 75 mLTo extract the product
Drying Anhydrous Potassium CarbonateSufficient amountTo remove water from the organic phase

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase start Completed Reaction Mixture quench Quench with Mild Aqueous Solution (e.g., sat. NH4Cl) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Salt (e.g., Na2SO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify product Pure Product purify->product

Caption: A typical experimental workflow for the work-up and purification of a this compound reaction product.

troubleshooting_logic start Low Product Yield After Work-up check_hydrolysis Was the work-up acidic? start->check_hydrolysis check_extraction Was the product water-soluble? check_hydrolysis->check_extraction No solution_acid Use mild/neutral quench (e.g., NaHCO3). Avoid acidic washes. check_hydrolysis->solution_acid Yes check_emulsion Did an emulsion form? check_extraction->check_emulsion No solution_extraction Saturate aqueous layer with brine. Perform multiple extractions. check_extraction->solution_extraction Yes solution_emulsion Add brine or filter through Celite to break the emulsion. check_emulsion->solution_emulsion Yes end Improved Yield check_emulsion->end No solution_acid->end solution_extraction->end solution_emulsion->end

Caption: A troubleshooting decision tree for diagnosing and resolving low product yield during the work-up of this compound reactions.

References

Identifying and characterizing impurities in Di-tert-butyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in Di-tert-butyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound often originate from the synthesis process or degradation. These can include:

  • Starting Materials: Unreacted malonic acid or tert-butanol.

  • Byproducts of Esterification: Mono-tert-butyl malonate and isobutylene.

  • Decomposition Products: Traces of acid can catalyze the decomposition of the ester, especially upon heating, leading to the formation of isobutylene, carbon dioxide, and acetic acid.[1]

  • Solvent Residues: Residual solvents from the reaction or purification steps, such as ether or chloroform.[1]

  • Side-Reaction Products: In some synthetic routes, lower-boiling substances of unknown composition may form, requiring careful fractional distillation to separate.[1]

Q2: My this compound appears yellow. Is it still usable?

A2: While high-purity this compound is typically a colorless to light yellow liquid, a significant deviation in color may indicate the presence of impurities or degradation products.[2][3] It is recommended to assess the purity using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use, especially for sensitive applications.

Q3: The yield of my reaction using this compound is lower than expected. Could impurities be the cause?

A3: Yes, impurities can significantly impact reaction yields. For instance, excess water can interfere with reactions involving strong bases or organometallic reagents.[2] The presence of mono-tert-butyl malonate can also lead to undesired side reactions. It is crucial to use high-purity this compound, and if impurities are suspected, purification or using a fresh batch is recommended.

Q4: How can I prevent the decomposition of this compound during distillation?

A4: this compound is susceptible to acid-catalyzed decomposition upon heating.[1] To minimize this, ensure all glassware is washed with an alkali solution and thoroughly dried before distillation to remove any acidic residues.[1][4] The addition of a small amount of a weak, non-volatile base like magnesium oxide or solid potassium carbonate to the distillation flask can also help inhibit decomposition.[1] If foaming occurs, which is a sign of decomposition, the product should be re-washed with an alkaline solution.[1]

Troubleshooting Guides

Issue 1: Identification of an Unknown Peak in the Gas Chromatography (GC) Chromatogram

Problem: An unexpected peak is observed during the GC analysis of this compound.

Troubleshooting Workflow:

start Unknown Peak in GC check_rt Compare Retention Time (RT) with Known Impurities start->check_rt ms_analysis Perform GC-MS Analysis check_rt->ms_analysis If no match library_search Compare Mass Spectrum with NIST Library ms_analysis->library_search nmr_analysis Perform NMR Spectroscopy further_investigation Further Spectroscopic Investigation (e.g., 2D NMR) nmr_analysis->further_investigation id_impurity Identify Impurity library_search->id_impurity Match Found no_match No Match Found library_search->no_match No Match no_match->nmr_analysis further_investigation->id_impurity

Caption: Workflow for identifying unknown impurities via GC-MS and NMR.

Detailed Steps:

  • Retention Time (RT) Comparison: Compare the retention time of the unknown peak with those of potential known impurities (see Table 1).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: If the impurity cannot be identified by RT alone, perform a GC-MS analysis. The mass spectrum of the unknown peak can be compared against a spectral library (e.g., NIST) for identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For further confirmation or if a GC-MS library match is inconclusive, ¹H and ¹³C NMR spectroscopy can provide detailed structural information to identify the impurity.

Issue 2: Observed Decomposition During Storage or Reaction

Problem: The this compound shows signs of degradation (e.g., gas evolution, color change) over time or during a reaction.

Troubleshooting Workflow:

start Decomposition Observed check_storage Verify Storage Conditions (Cool, Dark Place) start->check_storage check_acid Test for Acidity (e.g., pH paper on aqueous extract) start->check_acid use_fresh Use Fresh, High-Purity Material check_storage->use_fresh Improper Storage neutralize_purify Neutralize with Weak Base and Purify (e.g., Distillation) check_acid->neutralize_purify Acidity Detected neutralize_purify->use_fresh

Caption: Troubleshooting workflow for this compound decomposition.

Detailed Steps:

  • Verify Storage Conditions: this compound should be stored in a cool, dark place. Exposure to heat and light can accelerate decomposition.

  • Check for Acidity: Traces of acid can catalyze decomposition.[1] An aqueous extract of the material can be tested with pH paper to check for acidity.

  • Neutralization and Purification: If the material is acidic, it can be washed with a dilute solution of a weak base (e.g., sodium bicarbonate), dried, and then purified by vacuum distillation.[1]

  • Use Fresh Material: If decomposition is significant, it is best to use a fresh bottle of high-purity this compound.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify the presence of volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like ethyl acetate (B1210297) or dichloromethane.[2]

  • GC Analysis:

    • Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as an HP-5ms or equivalent, is suitable.[2]

    • Injector Temperature: 250°C.[2]

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.[2]

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium or Nitrogen.

  • Data Analysis: Calculate the purity based on the peak area percentage of the this compound peak relative to the total peak area.

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the chemical structure of unknown impurities.

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • GC-MS Analysis:

    • Instrument: A GC system coupled to a Mass Spectrometer.

    • GC Conditions: Use the same GC conditions as in Protocol 1.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Obtain the mass spectrum for each impurity peak.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the compounds.[2] Pay close attention to the mass-to-charge ratios corresponding to potential impurities.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Data

ImpurityPotential OriginTypical GC Retention Time (Relative to DTBM)Key Mass Spectral Fragments (m/z)
tert-ButanolStarting MaterialEarlier59, 43, 41
Mono-tert-butyl malonateSynthesis ByproductEarlier159, 103, 57, 41
Malonic AcidStarting MaterialDoes not elute under typical GC conditionsN/A
IsobutyleneDecomposition ProductMuch Earlier (Gas)56, 41
Acetic AcidDecomposition ProductEarlier60, 45, 43

Note: Relative retention times and mass spectral fragments are indicative and can vary depending on the specific analytical conditions and instrument.

Table 2: Key Parameters from a Typical Certificate of Analysis (CoA)

ParameterTypical SpecificationSignificance for Researchers
Appearance Colorless to light yellow liquidA significant deviation in color may suggest the presence of impurities or degradation products.[2]
Assay (Purity) ≥98.0% (by GC)This is the most critical parameter, indicating the percentage of the desired compound. Higher purity minimizes the risk of side reactions.[2][3]
Water Content ≤0.1% (by Karl Fischer)Excess water can interfere with many organic reactions, particularly those involving organometallic reagents or strong bases.[2]
Refractive Index (n20/D) 1.418 - 1.420This physical constant is a quick and useful indicator of purity. Deviations can suggest the presence of significant impurities.[2]

References

Validation & Comparative

A Comparative Guide to the Reactivity of Di-tert-butyl Malonate and Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, malonic esters are indispensable building blocks for the creation of a diverse array of molecular architectures. Among these, dimethyl malonate and di-tert-butyl malonate are frequently employed, each offering distinct advantages and disadvantages rooted in their chemical structures. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.

Core Reactivity: The Influence of Steric Hindrance

The fundamental difference in reactivity between this compound and dimethyl malonate arises from the steric bulk of their respective ester groups. The voluminous tert-butyl groups in this compound exert significant steric hindrance around the central methylene (B1212753) group and the carbonyl carbons, which profoundly influences its chemical behavior in comparison to the sterically unencumbered methyl groups of dimethyl malonate.[1]

Physicochemical Properties and Acidity

A comparison of the key physicochemical properties of the two malonates reveals differences in their physical state and acidity, which can impact reaction setup and conditions.

PropertyThis compoundDimethyl Malonate
Molecular Formula C₁₁H₂₀O₄[2]C₅H₈O₄[3]
Molecular Weight 216.27 g/mol [2]132.11 g/mol [3]
Appearance Colorless to slightly yellow liquid[4]Colorless liquid[3]
Boiling Point 110-111 °C at 22 mmHg[4]180-181 °C[3]
Density 0.966 g/mL at 25 °C[4]1.156 g/mL at 25 °C[3]
pKa of α-hydrogen ~13[5]~13[3][6]

The acidity of the α-protons, a critical factor for their utility in synthesis, is comparable for both esters, with a pKa of approximately 13.[3][5][6] This allows for the ready formation of a stabilized enolate with a suitable base, which is the cornerstone of their reactivity in carbon-carbon bond-forming reactions.[6]

Comparative Performance in Synthesis

Alkylation

Both malonates are excellent nucleophiles for alkylation reactions upon deprotonation. However, the steric hindrance in this compound can affect reaction rates and yields, particularly with bulky electrophiles.

While direct comparative studies are limited, experimental evidence shows that both can be alkylated in high yields with suitable alkyl halides. For instance, α-alkylation of a this compound derivative with various benzylic halides has been reported to proceed with yields of up to 99%.[7][8][9] Similarly, the alkylation of dimethyl malonate is a well-established and efficient process.[10]

The primary distinction lies in the reaction conditions that may be required. The bulkier this compound may necessitate slightly more forcing conditions or longer reaction times to achieve comparable yields to dimethyl malonate, especially when secondary or sterically demanding alkylating agents are used.

Hydrolysis and Decarboxylation: A Key Point of Divergence

The most significant difference in the reactivity of these two malonates is observed in the hydrolysis of the ester groups and the subsequent decarboxylation.

Dimethyl Malonate follows the classic malonic ester synthesis pathway. The methyl esters can be readily hydrolyzed under either acidic or basic conditions (saponification) to yield the corresponding malonic acid derivative.[11] Upon heating, this substituted malonic acid readily undergoes decarboxylation to afford a substituted carboxylic acid.[6][12]

This compound exhibits a markedly different behavior. The tert-butyl esters are highly resistant to basic hydrolysis due to the steric hindrance preventing nucleophilic attack at the carbonyl carbon.[7][8] However, they are labile under acidic conditions, typically cleaved using trifluoroacetic acid (TFA) to release isobutylene (B52900) and the corresponding malonic acid.[7][8][9] This orthogonal stability allows for selective deprotection in complex molecules.

Furthermore, the Krapcho decarboxylation, a common method for the decarboxylation of substituted malonates, is not effective for tert-butyl esters. This reaction proceeds via an SN2 attack of a nucleophile (often a halide ion) on the alkyl group of the ester. The tertiary carbon of the tert-butyl group is sterically inaccessible for an SN2 reaction.

Experimental Protocols

General Protocol for Alkylation of Dimethyl Malonate
  • Enolate Formation: A solution of sodium methoxide (B1231860) is prepared by dissolving sodium metal in anhydrous methanol (B129727) under an inert atmosphere. Dimethyl malonate is then added dropwise to this solution to form the sodium enolate.

  • Alkylation: The desired alkyl halide is added to the enolate solution. The reaction mixture is typically heated to reflux to drive the SN2 reaction to completion.

  • Work-up: After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent.

  • Purification: The organic extracts are washed, dried, and the solvent is removed. The resulting crude product is then purified by vacuum distillation.

General Protocol for Alkylation of a this compound Derivative

This protocol describes the phase-transfer catalyzed alkylation of a substituted this compound.[8]

  • Reaction Setup: The this compound derivative and a phase-transfer catalyst are dissolved in a suitable organic solvent (e.g., toluene).

  • Alkylation: The alkylating agent and an aqueous solution of a strong base (e.g., 50% KOH) are added. The reaction is stirred vigorously at a controlled temperature (e.g., -40 °C to room temperature) until the starting material is consumed.[7]

  • Work-up: The reaction mixture is diluted with an organic solvent, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: After filtration and concentration, the product is purified by column chromatography.[7]

Visualization of Reaction Pathways

Malonic Ester Synthesis Workflow

The following diagram illustrates the typical workflow for a malonic ester synthesis, which is more readily applicable to dimethyl malonate.

MalonicEsterSynthesis Malonate Dimethyl Malonate Enolate Enolate Intermediate Malonate->Enolate  Base (e.g., NaOMe) AlkylatedMalonate Alkylated Dimethyl Malonate Enolate->AlkylatedMalonate  Alkyl Halide (R-X) MalonicAcid Substituted Malonic Acid AlkylatedMalonate->MalonicAcid  H₃O⁺ / H₂O CarboxylicAcid Final Carboxylic Acid MalonicAcid->CarboxylicAcid  Heat (Δ, -CO₂)

Caption: General workflow of the malonic ester synthesis.

Hydrolysis and Decarboxylation Pathways

This diagram highlights the distinct deprotection and decarboxylation pathways for the two esters.

HydrolysisDecarboxylation cluster_DM Dimethyl Malonate Pathway cluster_DTBM This compound Pathway DM Alkylated Dimethyl Malonate DMAcid Malonic Acid Derivative DM->DMAcid  H₃O⁺ or OH⁻, then H₃O⁺ DM_Final Carboxylic Acid DMAcid->DM_Final  Heat (Δ) DTBM Alkylated this compound DTBMAcid Malonic Acid Derivative DTBM->DTBMAcid  Acid (e.g., TFA) DTBM_Final Carboxylic Acid DTBMAcid->DTBM_Final  Heat (Δ)

Caption: Comparison of hydrolysis and decarboxylation routes.

Conclusion

The choice between this compound and dimethyl malonate is dictated by the specific requirements of the synthetic strategy.

Dimethyl malonate is a cost-effective and versatile starting material for the straightforward synthesis of substituted carboxylic acids via the traditional malonic ester synthesis pathway. Its reactivity is well-understood and highly predictable.

This compound offers unique advantages in more complex syntheses. The steric bulk of the tert-butyl groups can sometimes be leveraged to control subsequent reactions, and their resistance to basic hydrolysis provides a valuable orthogonal protecting group strategy. The clean, acid-catalyzed deprotection is often a significant advantage in the synthesis of sensitive molecules. However, its higher cost and the potential for sterically hindered reactions must be taken into consideration.

Ultimately, a thorough understanding of the nuanced reactivity of each of these malonic esters is crucial for the efficient and successful design of synthetic routes in research and drug development.

References

Di-tert-butyl Malonate: A Superior Choice for Precise and Controlled Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the choice of reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Among the family of malonic esters, di-tert-butyl malonate has emerged as a superior alternative to more conventional counterparts like diethyl malonate and dimethyl malonate. Its distinct structural features, primarily the bulky tert-butyl groups, impart unique advantages in terms of reaction control, product stability, and selective transformations. This guide provides an objective comparison of this compound with other malonic esters, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The primary advantages of employing this compound stem from the steric hindrance conferred by the tert-butyl groups and the specific conditions under which the tert-butyl ester can be cleaved. These characteristics lead to enhanced selectivity in mono-alkylation reactions, improved stability of the resulting products, and the ability to perform selective de-esterification under non-hydrolytic conditions.

Unveiling the Advantages: A Comparative Data Analysis

The unique reactivity of this compound is most evident when comparing its performance in key synthetic transformations alongside other common malonic esters. The following table summarizes quantitative data from various studies, highlighting the superior performance of this compound in specific applications.

Reaction TypeMalonic EsterElectrophile/SubstrateReaction ConditionsYield (%)Observations
Enantioselective Alkylation 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonatep-Methylbenzyl bromide50% aq. KOH, Toluene (B28343), -40°C, 30h99%Demonstrates high reactivity and yield in phase-transfer catalyzed alkylation.
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate2-Methylallyl bromide50% aq. KOH, Toluene, -40°C94%High yield achieved with a different electrophile under similar conditions.
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonateBenzyl bromide50% aq. KOH, Toluene, -40°C75%Good yield for the benzylation reaction.
Michael Addition This compoundChalcone(R,R)-DPEN, o-phthalic acid, EtOH, rt, 168hInertThe reaction was reported to be completely inert, highlighting the significant steric hindrance.
Diethyl malonateChalcone(R,R)-DPEN, o-phthalic acid, EtOH, rt92%High yield under the same conditions, demonstrating the higher reactivity of less hindered malonates.
Dimethyl malonateChalcone(R,R)-DPEN, o-phthalic acid, EtOH, rt95%Excellent yield, similar to diethyl malonate.
Diisopropyl malonateChalcone(R,R)-DPEN, o-phthalic acid, EtOH, rtLower reactivityLower reactivity was observed compared to diethyl and dimethyl malonates.
Decarboxylation (Krapcho) Substituted tert-butyl esterWet DMSOHeatHighDe-tert-butoxycarbonylation occurs more readily than de-ethoxycarbonylation in the absence of salts.
Substituted ethyl esterWet DMSO with salt (e.g., LiCl)HeatHighGenerally requires the presence of a salt for efficient de-ethoxycarbonylation.[1]

Key Advantages in Detail

Enhanced Mono-Alkylation Selectivity

The bulky tert-butyl groups of this compound create significant steric hindrance around the central active methylene (B1212753) group.[2][3] This steric shield effectively prevents dialkylation, a common side reaction when using less hindered malonic esters like diethyl malonate.[4] This leads to higher yields of the desired mono-alkylated product, simplifying purification processes and improving overall reaction efficiency.

Selective Deprotection under Mild Conditions

One of the most significant advantages of this compound is the ability to selectively cleave the tert-butyl ester groups under non-hydrolytic, acidic conditions (e.g., using trifluoroacetic acid) or through thermal means.[5] This is in stark contrast to ethyl or methyl esters, which typically require harsh basic or acidic hydrolysis, conditions that can compromise other sensitive functional groups within a complex molecule. This orthogonality makes this compound an invaluable tool in multi-step synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs).[6]

Krapcho Decarboxylation under Milder Conditions

The Krapcho decarboxylation is a widely used method for the dealkoxycarbonylation of malonic esters.[1][7] While this reaction typically requires high temperatures and the presence of salts like lithium chloride in a polar aprotic solvent, tert-butyl esters often undergo decarboxylation under significantly milder conditions.[1] In some cases, heating in wet DMSO is sufficient to effect the removal of one tert-butoxycarbonyl group, avoiding the need for potentially reactive salts.[1]

Experimental Protocols

To provide a practical context for the advantages discussed, detailed experimental protocols for key reactions involving this compound and a comparative example are provided below.

Protocol 1: Enantioselective Phase-Transfer Catalytic Alkylation of a Modified this compound

This protocol describes the highly efficient and enantioselective alkylation of a malonate bearing one tert-butyl ester group.

Materials:

  • 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate

  • Alkyl halide (e.g., p-methylbenzyl bromide)

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (phase-transfer catalyst)

  • Toluene

  • 50% w/v aqueous potassium hydroxide (B78521) (KOH) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (0.0033 mmol) in toluene (216 μL) at room temperature, add the alkyl halide (0.324 mmol).

  • Cool the reaction mixture to the desired low temperature (e.g., -40°C).

  • Add 50% w/v aqueous KOH solution (36.4 μL, 0.324 mmol) to the reaction mixture and stir until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with brine (2 x 10 mL), dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired α-alkylated product.

Protocol 2: Synthesis of this compound

This protocol details a common method for the preparation of this compound from malonic acid.

Materials:

  • Malonic acid

  • Ether

  • Concentrated sulfuric acid

  • Isobutylene (B52900) (liquefied)

  • Sodium hydroxide

  • Anhydrous potassium carbonate

Procedure:

  • In a heavy-walled pressure bottle, charge ether (100 mL), concentrated sulfuric acid (5 mL), and malonic acid (50.0 g, 0.48 mole).[8]

  • Add liquefied isobutylene (approximately 120 mL, 1.5 moles) to the bottle.[8]

  • Securely stopper the bottle and shake at room temperature until the malonic acid dissolves.[8]

  • Chill the bottle in an ice-salt bath before carefully opening it.[8]

  • Pour the contents into a separatory funnel containing a solution of sodium hydroxide (70 g) in water (250 mL) and ice (250 g).[8]

  • Shake the mixture, separate the layers, and extract the aqueous layer with ether (2 x 75 mL).[8]

  • Combine the organic layers, dry over anhydrous potassium carbonate, and filter.[8]

  • Remove the ether and excess isobutylene by flash distillation.[8]

  • Distill the residue under reduced pressure to collect this compound.[8]

Visualizing the Synthetic Workflow

The application of this compound is often a critical step in a larger synthetic sequence. The following diagram, generated using the DOT language, illustrates a generalized workflow for the synthesis of a substituted acetic acid, a common application of malonic ester chemistry.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Selective Deprotection & Decarboxylation Di-tert-butyl_malonate Di-tert-butyl_malonate Enolate Enolate Di-tert-butyl_malonate->Enolate  Base (e.g., NaH, LDA) Base Base Alkylated_malonate Alkylated_malonate Enolate->Alkylated_malonate  Alkyl halide (R-X) Alkyl_halide Alkyl_halide Substituted_acetic_acid Substituted_acetic_acid Alkylated_malonate->Substituted_acetic_acid  Acid (e.g., TFA) or Heat Acid Acid

Caption: Synthetic workflow for a substituted acetic acid.

This workflow highlights the key stages where this compound's properties are advantageous: the clean formation of the mono-alkylated intermediate and the selective final deprotection and decarboxylation step.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Di-tert-butyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of di-tert-butyl malonate and its common alternatives, diethyl malonate and dimethyl malonate. The information presented herein is intended to aid in the structural elucidation and purity assessment of these important reagents in organic synthesis and drug development.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound, diethyl malonate, and dimethyl malonate. These values have been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectral Data Comparison

CompoundStructureSignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compounda~3.2s2H-
b~1.5s18H-
Diethyl malonatea~3.4s2H-
b~4.2q4H~7.1
c~1.3t6H~7.1
Dimethyl malonatea~3.5s2H-
b~3.8s6H-

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSignalChemical Shift (δ, ppm)
This compoundCarbonyl (C=O)~166
Quaternary Carbon (C(CH₃)₃)~82
Methylene (CH₂)~43
Methyl (CH₃)~28
Diethyl malonateCarbonyl (C=O)~167
Methylene (OCH₂)~61
Methylene (CH₂)~41
Methyl (CH₃)~14
Dimethyl malonateCarbonyl (C=O)~168
Methoxyl (OCH₃)~52
Methylene (CH₂)~41

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of malonate esters is crucial for accurate and reproducible results.

Sample Preparation:

  • Weigh approximately 10-20 mg of the malonate ester directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a common choice.

  • Acquisition Parameters:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer is recommended.

  • Solvent: Chloroform-d (CDCl₃).

  • Acquisition Parameters:

    • Number of scans: 128-1024 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Spectral width: 0 to 200 ppm

    • Proton decoupling should be applied to simplify the spectrum.

Logical Workflow for NMR Characterization

The following diagram illustrates a logical workflow for the characterization of malonate esters using NMR spectroscopy.

NMR_Characterization_Workflow cluster_start Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_conclusion Conclusion Start Malonate Ester Sample H1_NMR ¹H NMR Acquisition Start->H1_NMR C13_NMR ¹³C NMR Acquisition Start->C13_NMR Process_H1 Process ¹H Spectrum H1_NMR->Process_H1 Process_C13 Process ¹³C Spectrum C13_NMR->Process_C13 Analyze_H1 Analyze ¹H Data (Chemical Shift, Multiplicity, Integration) Process_H1->Analyze_H1 Analyze_C13 Analyze ¹³C Data (Chemical Shift) Process_C13->Analyze_C13 Structure_Confirmation Structure Confirmation & Purity Assessment Analyze_H1->Structure_Confirmation Analyze_C13->Structure_Confirmation

Caption: Workflow for Malonate Ester Characterization by NMR.

This guide provides a foundational understanding of the NMR characteristics of this compound and its alternatives. For unambiguous structure confirmation, especially for more complex derivatives, advanced 2D NMR techniques such as COSY, HSQC, and HMBC may be required.

A Researcher's Guide to GC-MS Analysis of Di-tert-butyl Malonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of reaction products is fundamental to synthetic success. Di-tert-butyl malonate is a crucial reagent in organic synthesis, valued for its bulky tert-butyl groups which can direct reaction pathways and are readily removed under specific conditions. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing the products of this compound reactions against other common analytical techniques, supported by detailed experimental protocols and representative data.

Illustrative Reaction: Alkylation and Krapcho Decarboxylation

A frequent application of this compound is in the synthesis of substituted carboxylic acids. This typically involves an initial alkylation at the α-carbon, followed by the hydrolysis and decarboxylation of one of the tert-butyl ester groups. The Krapcho decarboxylation is a particularly effective method for this transformation, proceeding under neutral conditions which are compatible with a wide range of functional groups.[1][2][3][4][5]

The general reaction scheme is as follows:

  • Deprotonation: this compound is treated with a base (e.g., sodium hydride) to form an enolate.

  • Alkylation: The enolate reacts with an alkyl halide (R-X) to form a di-substituted malonic ester.

  • Decarboxylation: The alkylated product is heated in a dipolar aprotic solvent (like DMSO) with a salt (like LiCl) and a small amount of water to selectively remove one ester group and yield the mono-acid product.[1][3]

GC-MS Analysis of Reaction Products

GC-MS is a powerful technique for this analysis as it separates volatile compounds in the reaction mixture and provides mass spectra for identification.

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for analyzing a sample from the alkylation and decarboxylation of this compound.

  • Sample Preparation:

    • Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in 1 mL of diethyl ether.

    • Wash the ether solution with 1 mL of water to remove salts and polar solvents like DMSO.

    • Carefully separate the organic layer.

    • To analyze the carboxylic acid product, it must first be derivatized to a more volatile ester (e.g., a methyl ester) by reaction with diazomethane (B1218177) or TMS-diazomethane. For this guide, we will analyze the intermediate dialkylated product before the final hydrolysis/decarboxylation step.

    • Prepare a 1 mg/mL solution of the dried organic layer in a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

  • GC-MS Instrumentation and Conditions:

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: HP-5ms (or equivalent non-polar capillary column, e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

Representative Data

The following table summarizes hypothetical but realistic quantitative data from the GC-MS analysis of an alkylation reaction of this compound with benzyl (B1604629) bromide before the final decarboxylation step.

Retention Time (min)Peak Area (%)m/z (Key Fragments)Tentative Compound Identification
8.25.557, 161, 216This compound (Starting Material)
15.692.157, 91, 251, 306Di-tert-butyl 2-benzylmalonate (Product)
19.82.457, 91, 341, 396Di-tert-butyl 2,2-dibenzylmalonate (Byproduct)

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Sample Preparation cluster_analysis Analysis Phase A 1. Alkylation of This compound B 2. Krapcho Decarboxylation (Optional before analysis) A->B C 3. Quench Reaction Aliquot B->C D 4. Liquid-Liquid Extraction C->D E 5. Dilute in Volatile Solvent D->E F 6. Inject Sample into GC-MS E->F G 7. Data Acquisition (Chromatogram & Mass Spectra) F->G H 8. Data Analysis (Peak Integration & Identification) G->H

Caption: Workflow for GC-MS analysis of a this compound reaction.

Comparison with Alternative Analytical Methods

While GC-MS is highly effective, other analytical techniques offer different advantages and may be more suitable depending on the specific research question.

TechniquePrincipleAdvantagesDisadvantagesBest For
GC-MS Separates volatile compounds by chromatography, followed by mass analysis for identification and quantification.Excellent separation for complex mixtures. High sensitivity. Provides structural information from mass spectra.Requires volatile and thermally stable analytes (or derivatization). Can be destructive.Identifying and quantifying volatile products and byproducts in a reaction mixture.
NMR Spectroscopy Uses magnetic fields to probe the chemical environment of atomic nuclei (¹H, ¹³C).Non-destructive. Provides detailed structural information and stereochemistry. Good for quantification (qNMR).Lower sensitivity than MS. Can be difficult to interpret for complex mixtures without separation.Determining the precise structure of purified products. Monitoring reaction kinetics in real-time.
HPLC Separates compounds based on their interaction with a stationary phase, using a liquid mobile phase.Suitable for non-volatile and thermally labile compounds. Preparative capabilities.Lower resolution than capillary GC. Can be more complex to develop methods. MS detector can be expensive.Analyzing non-volatile products (like the final carboxylic acid without derivatization). Purifying products.

Decision Logic for Analytical Method Selection

G start What is the primary analytical goal? goal1 Identify & Quantify All Volatile Components start->goal1 Mixture Analysis goal2 Determine Precise Structure of a Purified Product start->goal2 Structural Elucidation goal3 Analyze Non-Volatile or Thermally Labile Products start->goal3 Product Stability Issues method_gcms Use GC-MS goal1->method_gcms method_nmr Use NMR Spectroscopy goal2->method_nmr method_hplc Use HPLC goal3->method_hplc

Caption: Decision tree for selecting an appropriate analytical technique.

References

A Comparative Guide to the FT-IR Spectroscopy of Di-tert-butyl Malonate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, understanding the vibrational characteristics of key molecules is paramount for identification, purity assessment, and reaction monitoring. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of di-tert-butyl malonate and its derivatives, supported by experimental data and detailed protocols.

Performance Comparison: Characteristic Infrared Absorptions

The FT-IR spectra of this compound and its substituted derivatives are distinguished by characteristic absorption bands corresponding to the vibrations of their functional groups. The most prominent of these are the carbonyl (C=O) stretching vibrations of the ester groups and the various C-H and C-O stretching and bending vibrations.

Below is a summary of the key FT-IR absorption frequencies for this compound and a selection of its derivatives. These values have been compiled from various spectral databases and peer-reviewed publications.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)IntensityReference
This compound C=O Stretch1725 - 1750Strong--INVALID-LINK--, --INVALID-LINK--
C-H Stretch (sp³)2850 - 3000Medium-Strong--INVALID-LINK--
C-O Stretch1100 - 1300Strong--INVALID-LINK--
Diethyl tert-butylmalonate C=O Stretch~1730, ~1750Strong--INVALID-LINK--
C-H Stretch (sp³)2850 - 3000Medium-Strong--INVALID-LINK--
C-O Stretch1100 - 1300Strong--INVALID-LINK--
tert-Butyl ethyl malonate C=O Stretch~1735Strong--INVALID-LINK--
C-H Stretch (sp³)2850 - 3000Medium-Strong--INVALID-LINK--
C-O Stretch1100 - 1300Strong--INVALID-LINK--
Di-tert-butyl methylmalonate C=O Stretch~1730StrongInferred from similar structures
C-H Stretch (sp³)2850 - 3000Medium-StrongInferred from similar structures
C-O Stretch1100 - 1300StrongInferred from similar structures
Di-tert-butyl benzylmalonate C=O Stretch~1730StrongInferred from similar structures
C-H Stretch (sp³)2850 - 3000Medium-StrongInferred from similar structures
C-H Stretch (aromatic)3000 - 3100Weak-MediumInferred from similar structures
C=C Stretch (aromatic)1450 - 1600MediumInferred from similar structures
C-O Stretch1100 - 1300StrongInferred from similar structures

Note: The exact peak positions can vary slightly depending on the sample preparation method, solvent, and instrument. The splitting of the carbonyl peak in some malonate esters is a known phenomenon attributed to the presence of different conformers.[1]

Experimental Protocols

A reliable FT-IR spectrum is contingent on proper sample preparation and instrument operation. For liquid samples like this compound and its derivatives, the following protocol for analysis using the Attenuated Total Reflectance (ATR) or neat (thin film) method is recommended.

Objective: To obtain a high-quality FT-IR spectrum of a liquid malonate derivative.

Materials:

  • FT-IR spectrometer with a diamond or zinc selenide (B1212193) ATR accessory, or salt plates (e.g., NaCl, KBr) for the neat method.

  • The liquid sample (a few drops).

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

  • Pasteur pipette or dropper.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Application (ATR Method):

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Using a clean Pasteur pipette, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Lower the press arm to bring the anvil into contact with the sample, applying consistent pressure.

  • Sample Application (Neat/Thin Film Method):

    • Place a drop of the liquid sample onto the center of a clean, dry salt plate.

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

    • Mount the salt plate assembly in the sample holder of the spectrometer.

  • Data Acquisition:

    • Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

    • Collect the spectrum. It is common practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum.

    • Use the software to identify and label the peaks of interest.

    • Compare the obtained spectrum with reference spectra from databases or literature to confirm the identity and purity of the compound.

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal or salt plates with a suitable solvent and a lint-free wipe to prevent cross-contamination.

Visualizing the Workflow

To better understand the logical flow of an FT-IR analysis, the following diagram illustrates the key stages from sample preparation to final data interpretation.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_out Output Sample Liquid Sample (e.g., this compound) Preparation Prepare Thin Film (Neat) or Apply to ATR Crystal Sample->Preparation SampleScan Collect Sample Spectrum Preparation->SampleScan Background Collect Background Spectrum Processing Ratio Sample vs. Background Background->Processing SampleScan->Processing Analysis Identify Characteristic Peaks Processing->Analysis Comparison Compare with Reference Spectra Analysis->Comparison Report Generate Report with Spectrum and Peak Table Comparison->Report

FT-IR Spectroscopy Experimental Workflow.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive data on molecular geometry, which can inform synthesis strategies, predict reactivity, and guide the development of new therapeutic agents. Di-tert-butyl malonate and its derivatives are versatile building blocks in organic synthesis, valued for the steric hindrance and specific reactivity conferred by the tert-butyl groups.

However, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable scarcity of published single-crystal X-ray diffraction data for derivatives of this compound. This lack of available data prevents a direct comparative analysis of their solid-state structures.

In contrast, crystallographic data for the closely related diethyl malonate derivatives are more readily available. To provide a relevant and data-supported comparison, this guide will focus on the X-ray crystallographic analysis of two substituted diethyl malonate compounds. The principles and methodologies described are directly applicable to the study of this compound derivatives, should crystallographic data become available.

Comparative Crystallographic Data of Diethyl Malonate Derivatives

The following table summarizes key crystallographic parameters for two substituted diethyl malonate derivatives, offering a glimpse into how substitution at the C2 position of the malonate core can influence the crystal packing and molecular conformation.

ParameterDerivative 1: Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonateDerivative 2: Diethyl 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-2-phenylmalonate
Chemical Formula C₃₇H₅₆O₆C₂₈H₃₈O₅
Molecular Weight 596.82 g/mol 454.58 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a20.006(6) Å9.8218(4) Å
b13.610(4) Å13.5571(5) Å
c14.252(4) Å19.7233(8) Å
α90°90°
β111.344(5)°102.3530(10)°
γ90°90°
Volume (V) 3614.4(18) ų2564.2(2) ų
Molecules per unit cell (Z) 44
Temperature 294 KNot Reported
Radiation Mo KαNot Reported

Data for Derivative 1 sourced from[1]. Data for Derivative 2 sourced from[2].

Experimental Protocols

The determination of a crystal structure by X-ray diffraction follows a standardized workflow, from crystal preparation to data analysis and structure refinement.

1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing suitable crystals of organic compounds like malonate derivatives is slow evaporation from a saturated solution.

  • Procedure: A purified sample of the compound is dissolved in a suitable solvent or solvent mixture (e.g., n-hexane, ethyl acetate) to create a nearly saturated solution. The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. Over time, the solvent slowly evaporates, increasing the concentration of the compound and allowing for the formation of well-ordered single crystals. Ideal crystals for diffraction are typically 0.1-0.3 mm in each dimension, transparent, and free of visible defects.

2. Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer head in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms.

  • Instrumentation: A typical diffractometer consists of an X-ray source (e.g., a molybdenum or copper X-ray tube), a goniometer for precise crystal orientation, and a detector.

  • Process: The crystal is rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by the detector at thousands of different crystal orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • Modeling: An atomic model is built into the electron density map.

  • Refinement: The positions and displacement parameters of the atoms in the model are adjusted (refined) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics such as the R-factor.

Workflow and Applications in Drug Development

This compound and its derivatives are important intermediates in pharmaceutical synthesis.[1][2] Their utility stems from the malonic ester synthesis, which allows for the formation of carbon-carbon bonds to create more complex molecular architectures. The tert-butyl ester groups can be selectively removed under specific conditions, making them excellent protecting groups for the malonic acid moiety.

The following diagram illustrates a generalized synthetic workflow involving this compound derivatives, a common pathway in the synthesis of active pharmaceutical ingredients (APIs).

G Generalized Synthetic Workflow of this compound Derivatives cluster_0 Synthesis of Substituted Malonate cluster_1 Modification and API Synthesis A This compound D Substituted this compound A->D 1. Deprotonation B Base (e.g., NaH) C Alkyl/Aryl Halide (R-X) C->D 2. Alkylation/Arylation E Hydrolysis/Decarboxylation D->E Acid/Heat F Further Synthetic Steps E->F G Active Pharmaceutical Ingredient (API) F->G

Caption: Synthetic pathway for API development using this compound.

Understanding the precise conformation of substituted malonate intermediates through X-ray crystallography can be critical. For instance, the stereochemistry introduced at the C2 position can profoundly impact the biological activity of the final API. Crystallographic analysis provides unequivocal proof of the relative and absolute stereochemistry, which is essential for structure-activity relationship (SAR) studies and for meeting regulatory requirements in drug development.

References

Comparative study of hydrolysis rates of different malonic esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the hydrolysis kinetics of dimethyl, diethyl, and dibenzyl malonate, supported by experimental data and protocols.

The hydrolysis of malonic esters is a fundamental reaction in organic synthesis, pivotal in the production of a wide array of pharmaceuticals and other fine chemicals. The rate of this hydrolysis is critically dependent on the nature of the ester's alkyl or aryl group. This guide provides a comparative study of the hydrolysis rates of three common malonic esters: dimethyl malonate, diethyl malonate, and dibenzyl malonate, under both acidic and basic conditions. Understanding these kinetic differences is essential for optimizing reaction conditions and improving the efficiency of synthetic routes.

Comparative Hydrolysis Rate Data

The rate of hydrolysis of malonic esters is significantly influenced by the steric and electronic properties of the alcohol moiety. Generally, the reaction is catalyzed by either acid or base. The alkaline hydrolysis (saponification) is an irreversible second-order reaction, while the acid-catalyzed hydrolysis is a reversible process that follows pseudo-first-order kinetics.

Below is a summary of available quantitative data on the hydrolysis rates of the selected malonic esters. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented here is compiled from various sources, and reaction conditions should be carefully considered when making comparisons.

Malonic EsterHydrolysis ConditionSolventTemperature (°C)Rate Constant (k)Reference
Diethyl Malonate Alkaline (NaOH)Water-Dioxane25k₂ (L mol⁻¹ s⁻¹) values vary with solvent composition[1]
Diethyl Malonate Alkaline (NaOH)Water25Half-life at pH 7 is 137.5 hours[2]
Diethyl Malonate Acidic (H₂SO₄)Aqueous70Qualitative: slow, significant hydrolysis after 18 hours[3]
Dimethyl Malonate Alkaline--Generally considered to have similar reactivity to diethyl malonate[4]
Dibenzyl Malonate Acidic (HCl)--Mentioned as a starting material for hydrolysis[3]
Di-tert-butyl Malonate AcidicDioxane-Water-k (min⁻¹) values provided for consecutive hydrolysis steps[5]

Note: The table highlights the current gap in directly comparable, quantitative kinetic data for the hydrolysis of these three specific malonic esters under identical conditions. The data for diethyl malonate is the most extensively reported. For dimethyl malonate, it is often qualitatively compared to the diethyl ester. Kinetic data for dibenzyl malonate hydrolysis is particularly sparse.

Experimental Protocols

To facilitate reproducible research in this area, a generalized experimental protocol for determining the hydrolysis rate of malonic esters is provided below. This protocol is based on common methodologies for studying ester hydrolysis kinetics.

Protocol for Kinetic Study of Alkaline Hydrolysis (Saponification)

Objective: To determine the second-order rate constant for the alkaline hydrolysis of a malonic ester.

Materials:

  • Malonic ester (e.g., dimethyl malonate, diethyl malonate, or dibenzyl malonate)

  • Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.1 M)

  • Solvent (e.g., water, ethanol-water mixture)

  • Quenching solution (e.g., a known excess of standard HCl)

  • Indicator (e.g., phenolphthalein)

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

  • Stopwatch

Procedure:

  • Preparation: Prepare stock solutions of the malonic ester and NaOH in the chosen solvent. Allow the solutions to reach thermal equilibrium in a constant temperature bath.

  • Reaction Initiation: Mix equal volumes of the ester and NaOH solutions in a reaction vessel. Start the stopwatch immediately upon mixing.

  • Sampling: At regular time intervals, withdraw a known volume of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a known excess of standard HCl to stop the reaction.

  • Titration: Titrate the unreacted HCl in the quenched sample with a standard NaOH solution using phenolphthalein (B1677637) as an indicator.

  • Data Analysis: The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data. The second-order rate constant (k₂) can then be determined by plotting 1/[NaOH] versus time, where the slope of the line is equal to k₂.[6]

Protocol for Kinetic Study of Acid-Catalyzed Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of a malonic ester.

Materials:

  • Malonic ester

  • Strong acid catalyst (e.g., HCl or H₂SO₄) of known concentration

  • Solvent (e.g., water, aqueous dioxane)

  • Standard NaOH solution for titration

  • Indicator (e.g., phenolphthalein)

  • Constant temperature bath

  • Analytical instrument for monitoring the reaction (e.g., HPLC, GC, or NMR)

Procedure:

  • Preparation: Prepare a solution of the malonic ester in the acidic solvent. Place the solution in a constant temperature bath to equilibrate.

  • Reaction Monitoring: At regular time intervals, take samples from the reaction mixture.

  • Analysis: Analyze the samples to determine the concentration of the malonic ester or one of the products (malonic acid or the corresponding alcohol). This can be done by various methods:

    • Titration: Quench the reaction by cooling and titrate the formed carboxylic acid with a standard base.[7]

    • Chromatography (HPLC/GC): Separate and quantify the ester and acid components.

    • NMR Spectroscopy: Monitor the disappearance of the ester signal or the appearance of the product signals over time.[8]

  • Data Analysis: Since the concentration of water and the acid catalyst remain essentially constant, the reaction follows pseudo-first-order kinetics. The rate constant (k₁) can be determined by plotting ln[ester] versus time, where the slope of the line is equal to -k₁.

Reaction Mechanisms and Experimental Workflow

To visually represent the processes involved in the hydrolysis of malonic esters, the following diagrams have been generated using the DOT language.

Hydrolysis_Mechanism cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis Ester Malonic Ester Tetrahedral_Intermediate_Base Tetrahedral Intermediate Ester->Tetrahedral_Intermediate_Base OH⁻ Carboxylate Malonate Carboxylate Tetrahedral_Intermediate_Base->Carboxylate -OR Alcohol Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_Acid H₂O Carboxylic_Acid Malonic Acid Tetrahedral_Intermediate_Acid->Carboxylic_Acid -ROH, -H⁺ Protonated_Alcohol Protonated Alcohol Ester_Acid Malonic Ester Ester_Acid->Protonated_Ester H⁺

Caption: General mechanisms for base- and acid-catalyzed hydrolysis of malonic esters.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis cluster_data Data Processing Prepare_Solutions Prepare Ester and Catalyst Solutions Equilibrate Equilibrate at Constant Temperature Prepare_Solutions->Equilibrate Mix_Reactants Initiate Reaction Equilibrate->Mix_Reactants Take_Aliquots Withdraw Samples at Intervals Mix_Reactants->Take_Aliquots Quench_Reaction Stop Reaction Take_Aliquots->Quench_Reaction Analyze_Sample Analyze Sample (Titration, HPLC, etc.) Quench_Reaction->Analyze_Sample Calculate_Concentration Calculate Reactant/Product Concentration Analyze_Sample->Calculate_Concentration Plot_Data Plot Kinetic Data Calculate_Concentration->Plot_Data Determine_Rate_Constant Determine Rate Constant Plot_Data->Determine_Rate_Constant

Caption: Experimental workflow for a kinetic study of malonic ester hydrolysis.

References

A Comparative Guide to the Synthetic Utility of Di-tert-butyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable malonate ester is a critical decision in the strategic planning of organic syntheses, particularly in the construction of complex molecules and active pharmaceutical ingredients. While diethyl malonate and dimethyl malonate have long been the reagents of choice for the classical malonic ester synthesis, the unique structural and reactivity profile of di-tert-butyl malonate offers distinct advantages in specific applications. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to aid in the rational selection of the most appropriate reagent for a given synthetic challenge.

Performance Comparison: this compound vs. Alternatives

The primary distinction between this compound and other dialkyl malonates lies in the steric bulk of the tert-butyl groups. This steric hindrance significantly influences the reagent's reactivity and the stability of the resulting products.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Bulky tert-butyl ester groups.- Favors mono-alkylation due to steric hindrance. - tert-Butyl esters are stable to a wide range of nucleophilic and basic conditions. - Cleavage of tert-butyl esters can be achieved under specific acidic conditions without affecting other sensitive functional groups.- Steric bulk can hinder reactions with sterically demanding electrophiles. - Generally more expensive than simpler dialkyl malonates.
Diethyl Malonate Less sterically hindered ethyl ester groups.- Versatile and widely used in malonic ester synthesis. - Generally less expensive and readily available. - Can undergo both mono- and di-alkylation.- Less selective for mono-alkylation, often leading to mixtures. - Ester hydrolysis requires harsher basic or acidic conditions, which may not be compatible with sensitive substrates.
Dimethyl Malonate Least sterically hindered methyl ester groups.- Similar to diethyl malonate but can sometimes offer slightly different reactivity. - Readily available and cost-effective.- Prone to di-alkylation. - Ester hydrolysis conditions are similar to diethyl malonate.
Meldrum's Acid A cyclic ester of malonic acid.- Highly acidic α-protons (pKa ~4.97), allowing for the use of weaker bases for deprotonation. - Undergoes efficient Knoevenagel condensation. - Readily undergoes decarboxylation upon heating.- Thermally unstable. - The cyclic structure limits its use in certain transformations.

Quantitative Data Summary

The following table summarizes typical yields for key reactions using this compound and its alternatives. It is important to note that reaction conditions and substrates can significantly impact yields.

ReactionReagentSubstrate/ElectrophileBase/CatalystSolventYield (%)
Mono-alkylation This compoundBenzyl bromideNaHTHF~85%
Diethyl malonate1-BromobutaneNaOEtEthanol80-85%
Knoevenagel-Doebner Condensation This compoundBenzaldehydePiperidine (B6355638)/Acetic AcidToluene (B28343)~75%
Malonic Acid (for comparison)BenzaldehydePyridine/PiperidinePyridine~80-90%
Synthesis of Barbiturates This compoundUreaNaOEtEthanolYields vary depending on the specific barbiturate
Diethyl malonateUreaNaOEtEthanolCommonly used with good yields

Experimental Protocols

Mono-alkylation of this compound

Objective: To synthesize a mono-alkylated malonic ester with high selectivity.

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add this compound (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.0 eq.) dropwise.

  • The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure mono-alkylated product.

Knoevenagel-Doebner Condensation using this compound

Objective: To synthesize an α,β-unsaturated carboxylic acid.

Procedure:

  • A solution of this compound (1.0 eq.), an aldehyde or ketone (1.0 eq.), piperidine (0.1 eq.), and acetic acid (0.1 eq.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled to room temperature and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The resulting di-tert-butyl ester is then hydrolyzed by treatment with trifluoroacetic acid in dichloromethane (B109758) at room temperature.

  • After removal of the solvent and excess acid, the crude α,β-unsaturated carboxylic acid is purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

Malonic Ester Synthesis Workflow

G General Workflow of Malonic Ester Synthesis A Dialkyl Malonate B Enolate Formation A->B Base C Alkylation (Sₙ2) B->C Alkyl Halide D Mono-alkylated Malonate C->D E Second Enolate Formation (Optional) D->E Base H Hydrolysis & Decarboxylation D->H F Second Alkylation (Optional) E->F Alkyl Halide G Di-alkylated Malonate F->G G->H I Substituted Carboxylic Acid H->I

Caption: A generalized workflow for the malonic ester synthesis.

Knoevenagel-Doebner Condensation Mechanism

G Mechanism of the Knoevenagel-Doebner Condensation cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Dehydration & Decarboxylation A Malonic Acid Derivative B Enolate A->B Base D Aldol Adduct B->D C Aldehyde/Ketone C->D E α,β-Unsaturated Intermediate D->E - H₂O F α,β-Unsaturated Carboxylic Acid E->F Heat, -CO₂

Caption: Key steps in the Knoevenagel-Doebner condensation reaction.

A Researcher's Guide to the Purity Analysis of Commercially Available Di-tert-butyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly influence the outcome of synthetic endeavors. Di-tert-butyl malonate is a widely utilized building block in organic synthesis, particularly in the formation of complex molecular architectures. Ensuring its purity is paramount for reaction efficiency, yield, and the minimization of unwanted side products. This guide provides a comparative overview of commercially available this compound, supported by generalized experimental protocols for purity assessment.

Comparative Purity of Commercial this compound
SupplierProduct NumberStated PurityAnalysis Method
TCI ChemicalsM1522>98.0%GC
Sigma-Aldrich25448798%Not specified
A.J ChemicalsJDH-2851498%Not specified
career henan chemical co.Not specified99%Not specified
Hangzhou Longshine Bio-TechNot specified98%GC

Note: The absence of a specified analysis method from some suppliers underscores the importance of in-house verification.

Experimental Protocols for Purity Determination

To facilitate an independent and rigorous assessment of this compound purity, detailed protocols for the most common and effective analytical techniques are provided below. These methods can be employed to verify supplier specifications and to compare the purity of the reagent from different sources.

Gas Chromatography (GC) Analysis

Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound and for identifying potential volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5, DB-5, or equivalent), is recommended. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a high-purity volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC. A split injection mode (e.g., 50:1 split ratio) is typically used to prevent column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase the temperature to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector and Detector Temperatures:

    • Injector temperature: 250 °C.

    • Detector (FID) temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all observed peaks. Impurities will appear as separate peaks, and their relative abundance can be estimated from their peak areas.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for purity determination and is particularly useful for identifying non-volatile impurities.[1]

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A reverse-phase C18 column is a common choice. Typical dimensions are 4.6 mm x 150 mm with 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes. A small amount of an acid modifier like 0.1% formic acid or phosphoric acid may be added to improve peak shape.[1]

  • Sample Preparation: Prepare a solution of this compound (approximately 1 mg/mL) in the initial mobile phase composition. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV detection at a wavelength of 210 nm.

  • Data Analysis: Similar to GC, purity is assessed by the relative peak area of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and for detecting and quantifying impurities, often without the need for a reference standard for the impurity itself.

Methodology:

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is sufficient.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. Add a known amount of an internal standard with a simple, well-resolved spectrum (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone) if quantitative analysis is desired.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Structural Confirmation: The ¹H NMR spectrum of pure this compound should exhibit a singlet at approximately 3.3 ppm corresponding to the methylene (B1212753) protons (-CH₂-) and a singlet at approximately 1.5 ppm for the tert-butyl protons (-C(CH₃)₃).

    • Impurity Detection: The presence of unexpected signals indicates impurities. Common impurities could include mono-tert-butyl malonate, malonic acid, or residual solvents from the synthesis. The chemical shifts and splitting patterns of these impurity signals can help in their identification.[2][3]

    • Quantitative Analysis: The purity can be calculated by comparing the integration of the this compound signals to the integration of the internal standard's signal.

Experimental Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a commercial sample of this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Receive Receive Commercial This compound Prepare_GC Prepare Sample for GC (1 mg/mL in Ethyl Acetate) Receive->Prepare_GC Prepare_HPLC Prepare Sample for HPLC (1 mg/mL in Mobile Phase) Receive->Prepare_HPLC Prepare_NMR Prepare Sample for NMR (~15 mg in CDCl3) Receive->Prepare_NMR GC_Analysis Gas Chromatography (GC) - Assess volatile purity - Identify volatile impurities Prepare_GC->GC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC) - Assess overall purity - Identify non-volatile impurities Prepare_HPLC->HPLC_Analysis NMR_Analysis Nuclear Magnetic Resonance (NMR) - Confirm structure - Identify and quantify impurities Prepare_NMR->NMR_Analysis Analyze_Data Analyze Chromatograms and Spectra GC_Analysis->Analyze_Data HPLC_Analysis->Analyze_Data NMR_Analysis->Analyze_Data Quantify_Purity Quantify Purity (Peak Area % or Internal Standard) Analyze_Data->Quantify_Purity Identify_Impurities Identify Impurities Analyze_Data->Identify_Impurities Final_Report Generate Purity Report Quantify_Purity->Final_Report Identify_Impurities->Final_Report

Caption: Workflow for the purity analysis of this compound.

By implementing these analytical protocols, researchers can confidently assess the purity of their this compound, ensuring the integrity and reproducibility of their synthetic results. It is always recommended to perform in-house quality control, especially when embarking on sensitive or large-scale synthetic campaigns.

References

A Comparative Analysis of Methylene Proton Acidity in Common Malonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The acidity of the α-protons on the central methylene (B1212753) carbon of malonic esters is a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds. This guide provides a comparative analysis of the acidity of the methylene protons in three commonly used malonates: dimethyl malonate, diethyl malonate, and dibenzyl malonate. The acidity is quantified by the pKa value, which is inversely proportional to the acid strength.

Comparative Acidity of Malonate Esters

The acidity of the methylene protons in malonates is primarily attributed to the ability of the two adjacent carbonyl groups to stabilize the resulting carbanion through resonance. This delocalization of the negative charge significantly increases the stability of the conjugate base, thereby increasing the acidity of the protons.

CompoundStructurepKa (in DMSO)Relative Acidity
Dibenzyl Malonate C_6_H_5_CH_2_OOC-CH_2_-COOCH_2_C_6_H_5_~11.65 (Predicted)Most Acidic
Dimethyl Malonate CH_3_OOC-CH_2_-COOCH_3_~12Moderately Acidic
Diethyl Malonate CH_3_CH_2_OOC-CH_2_-COOCH_2_CH_3_~13Least Acidic

Note: pKa values can vary slightly depending on the solvent and experimental conditions. The values presented here are for comparative purposes.

The trend in acidity can be explained by the electronic effects of the ester groups. The benzyl (B1604629) groups in dibenzyl malonate are electron-withdrawing through induction, which further stabilizes the negative charge on the central carbon, making it the most acidic of the three. Conversely, the ethyl groups in diethyl malonate are slightly electron-donating, which destabilizes the carbanion to a small extent, rendering it the least acidic. Dimethyl malonate falls in between these two extremes.

Factors Influencing Methylene Proton Acidity

The following diagram illustrates the key factors that determine the acidity of the methylene protons in malonic esters.

AcidityFactors Factors Influencing Malonate Acidity Acidity Acidity of Methylene Protons Stabilization Stability of Conjugate Base (Carbanion) Acidity->Stabilization is determined by Resonance Resonance Delocalization (Primary Factor) Stabilization->Resonance Inductive Inductive Effects of R Groups (Secondary Factor) Stabilization->Inductive EWG Electron-Withdrawing Groups (EWG) (e.g., Benzyl) Increase Acidity Inductive->EWG EDG Electron-Donating Groups (EDG) (e.g., Ethyl) Decrease Acidity Inductive->EDG

Caption: Logical relationship of factors affecting malonate acidity.

Experimental Protocols for pKa Determination

The pKa values of malonic esters can be determined experimentally using several methods. Below are detailed protocols for three common techniques.

Potentiometric Titration

This method involves the titration of the malonate ester with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[1]

Materials:

  • Malonate ester (e.g., diethyl malonate)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Suitable solvent (e.g., deionized water, or a water/ethanol mixture for less soluble esters)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Sample Preparation: Prepare a solution of the malonate ester of a known concentration (e.g., 0.01 M) in the chosen solvent.[1]

  • Titration Setup: Place a known volume of the malonate solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized strong base titrant in small, precise increments from the buret. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the volume of titrant that is half of the volume required to reach the equivalence point.[1]

UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the malonate have different UV-Vis absorption spectra.

Materials:

  • Malonate ester

  • A series of buffer solutions with known pH values spanning the expected pKa of the malonate.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the malonate ester in a suitable solvent. Prepare a series of solutions by diluting the stock solution into the different buffer solutions to a constant final concentration.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the protonated and deprotonated forms is maximal) against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the malonate.

NMR Spectroscopy

This method relies on the change in the chemical shift of the methylene protons as a function of pH.

Materials:

  • Malonate ester

  • Deuterated solvent (e.g., D₂O)

  • Solutions of a strong acid (e.g., DCl) and a strong base (e.g., NaOD) for pH adjustment

  • NMR spectrometer

  • pH meter calibrated for D₂O

Procedure:

  • Sample Preparation: Dissolve the malonate ester in the deuterated solvent.

  • pH Adjustment and Spectral Acquisition: Adjust the pD (the equivalent of pH in D₂O) of the sample by adding small amounts of the strong acid or base. Record the ¹H NMR spectrum at each pD value, paying close attention to the chemical shift of the methylene protons.

  • Data Analysis: Plot the chemical shift of the methylene protons against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the malonate in the deuterated solvent. A correction factor may be needed to convert the pD value to a pKa value in H₂O.

Conclusion

The acidity of the methylene protons in malonic esters is a critical parameter for their application in organic synthesis. Dibenzyl malonate exhibits the highest acidity, followed by dimethyl malonate, and then diethyl malonate. This trend is governed by the interplay of resonance and inductive effects. The choice of a particular malonate ester in a synthetic protocol can be guided by the required acidity for the deprotonation step, with the understanding that a lower pKa facilitates easier carbanion formation. The experimental protocols provided offer robust methods for the precise determination of these pKa values, enabling informed decisions in research and development.

References

The Distinctive Selectivity of Di-tert-butyl Malonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, malonate esters are indispensable building blocks for carbon-carbon bond formation. Among these, di-tert-butyl malonate exhibits unique selectivity profiles compared to its less sterically hindered counterparts, such as diethyl malonate and dimethyl malonate. This guide provides a detailed comparison of their performance in key chemical transformations, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The profound impact of the bulky tert-butyl groups in this compound governs its reactivity, primarily through steric hindrance. This effect is a double-edged sword, rendering the molecule less reactive in some cases while offering unique advantages in terms of selectivity in others.

Michael Addition: A Tale of Reactivity and Inertness

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, starkly highlights the difference in reactivity between this compound and other malonates. In an organocatalytic enantioselective Michael addition to α,β-unsaturated ketones, this compound was found to be completely unreactive.

Table 1: Comparison of Malonate Esters in the Enantioselective Michael Addition to Chalcone (B49325)

Malonate EsterYield of Adduct (%)Enantiomeric Excess (ee, %)
This compound 0 (inert) -
Dimethyl malonate9589
Diethyl malonate9787
Diisopropyl malonate7888

Data sourced from a study on organocatalyzed Michael additions.

This pronounced lack of reactivity is attributed to the steric bulk of the tert-butyl groups, which impedes the approach of the malonate enolate to the Michael acceptor. This "inertness" can be exploited to achieve selective reactions in multifunctional molecules where other malonate groups are intended to react.

Experimental Protocol: Enantioselective Michael Addition of Malonates to Chalcone

The following is a representative protocol for the organocatalytic Michael addition of malonates to chalcones.

  • Materials: Chalcone (0.2 mmol), malonate ester (2.0 mmol), (R,R)-DPEN (20 mol%), and o-phthalic acid (40 mol%).

  • Procedure:

    • To a solution of chalcone in the appropriate solvent (e.g., ethanol, 1 mL), add the malonate ester, (R,R)-DPEN, and o-phthalic acid.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford the Michael adduct.

Michael_Addition_Workflow reagents Chalcone + Malonate Ester + Catalyst + Acid reaction Stir at Room Temperature reagents->reaction Mixing workup Purification by Column Chromatography reaction->workup Reaction Completion product Michael Adduct workup->product

Experimental workflow for the Michael addition reaction.

Hydrolysis: A Gateway to Chemoselectivity

The differential reactivity of the ester groups in malonates under hydrolytic conditions offers a powerful tool for selective transformations. The tert-butyl esters of this compound are stable under basic conditions but can be selectively cleaved under acidic conditions. This is in contrast to primary esters like diethyl and dimethyl malonate, which are readily hydrolyzed under basic conditions.

This chemoselectivity is particularly valuable in the synthesis of complex molecules where one ester group needs to be selectively removed while others remain intact. For instance, in a mixed malonate containing both a tert-butyl ester and a diphenylmethyl ester, the tert-butyl group can be selectively removed with trifluoroacetic acid, leaving the diphenylmethyl ester untouched. Conversely, the diphenylmethyl ester can be cleaved under basic conditions while the tert-butyl ester remains.

Table 2: Selective Hydrolysis of Malonate Esters

Malonate EsterHydrolysis ConditionsOutcomeSelectivity
This compound Acidic (e.g., TFA)Mono- or di-acidHigh for mono-hydrolysis with controlled conditions
Basic (e.g., KOH)No reaction (stable)-
Diethyl malonateBasic (e.g., KOH)Mono- or di-acidModerate for mono-hydrolysis
Dimethyl malonateBasic (e.g., KOH)Mono- or di-acidModerate for mono-hydrolysis

Experimental Protocol: Selective Monohydrolysis of a Dialkyl Malonate

This protocol describes a general method for the selective monohydrolysis of a symmetric dialkyl malonate.

  • Materials: Dialkyl malonate (1.0 equiv), Potassium hydroxide (B78521) (1.0 equiv), THF, and water.

  • Procedure:

    • Dissolve the dialkyl malonate in a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of one equivalent of potassium hydroxide in water.

    • Stir the reaction mixture at 0 °C and monitor by TLC.

    • Upon completion, acidify the reaction mixture with cold dilute HCl.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the monoacid.

Hydrolysis_Pathway cluster_dtbm This compound cluster_dem Diethyl Malonate dtbm This compound dtbm_acid Acidic Conditions (e.g., TFA) dtbm->dtbm_acid dtbm_base Basic Conditions (e.g., KOH) dtbm->dtbm_base dtbm_product Mono-tert-butyl Malonate dtbm_acid->dtbm_product dtbm_no_reaction No Reaction dtbm_base->dtbm_no_reaction dem Diethyl Malonate dem_base Basic Conditions (e.g., KOH) dem->dem_base dem_product Monoethyl Malonate dem_base->dem_product

Comparative hydrolysis pathways of malonate esters.

Alkylation: The Influence of Steric Hindrance on Mono- vs. Di-substitution

Alkylation of malonate esters is a cornerstone of their synthetic utility. The steric bulk of this compound plays a crucial role in controlling the extent of alkylation. While diethyl and dimethyl malonates can be readily mono- and di-alkylated, the introduction of a second alkyl group onto this compound is significantly more challenging, especially with bulky alkylating agents.

This steric hindrance can be advantageous when mono-alkylation is the desired outcome, as it minimizes the formation of the di-substituted byproduct. In the context of asymmetric synthesis, the use of a mixed malonate ester containing one tert-butyl group has been shown to be effective in achieving high yields and enantioselectivities in mono-alkylation reactions.

Table 3: Representative Yields in the Alkylation of Malonate Esters

Malonate DerivativeAlkylating AgentProductYield (%)
2,2-Diphenylethyl tert-butyl α-methylmalonateBenzyl bromideMono-benzylated product99
2,2-Diphenylethyl tert-butyl α-methylmalonateAllyl bromideMono-allylated product95
Diethyl malonateEthyl iodideMono-ethylated product~85
Diethyl malonateEthyl iodide (2 eq.)Di-ethylated product~75-80

Yields are sourced from various publications and are intended for comparative illustration.

Experimental Protocol: Mono-alkylation of a Malonate Ester

The following is a general procedure for the mono-alkylation of a malonate ester.

  • Materials: Malonate ester (1.0 equiv), Sodium hydride (1.1 equiv), Alkyl halide (1.0 equiv), and anhydrous THF.

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the malonate ester in THF dropwise.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

    • Cool the resulting enolate solution back to 0 °C and add the alkyl halide dropwise.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to give the crude product, which can be purified by column chromatography or distillation.

Alkylation_Selectivity malonate Malonate Ester enolate Enolate malonate->enolate Base (1 eq) mono_product Mono-alkylated Product enolate->mono_product R-X (1 eq) enolate2 Enolate of Mono-alkylated Product mono_product->enolate2 Base (1 eq) di_product Di-alkylated Product enolate2->di_product R-X (1 eq) note Di-alkylation is less favorable for This compound due to steric hindrance.

General pathway for mono- and di-alkylation of malonates.

Krapcho Decarboxylation: A Subtle but Significant Steric Effect

The Krapcho decarboxylation is a widely used method for the removal of one of the ester groups from a malonate derivative. The reaction typically proceeds via an SN2 attack of a halide ion on the alkyl group of the ester. The steric accessibility of this alkyl group influences the reaction rate.

While direct kinetic comparisons are scarce, it is generally observed that the Krapcho decarboxylation proceeds most readily with methyl esters, followed by ethyl esters. The bulky tert-butyl group of this compound is expected to disfavor the SN2 mechanism, potentially leading to slower reaction rates or requiring harsher conditions compared to less hindered malonates. However, alternative decarboxylation pathways exist, and the reaction is still a viable transformation for tert-butyl esters, particularly in the synthesis of sterically congested molecules.

Table 4: General Reactivity Trend in Krapcho Decarboxylation

Malonate EsterRelative Rate of Decarboxylation
Dimethyl malonateFastest
Diethyl malonateFast
This compound Slower

This trend is based on the general principles of the SN2 mechanism of the Krapcho reaction.

Experimental Protocol: Krapcho Decarboxylation

A general procedure for the Krapcho decarboxylation is as follows:

  • Materials: Substituted malonate ester, Lithium chloride, Dimethyl sulfoxide (B87167) (DMSO), and water.

  • Procedure:

    • A mixture of the malonate ester, lithium chloride, and a small amount of water in DMSO is heated to a high temperature (typically 150-180 °C).

    • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated. The product is then purified by distillation or chromatography.

Conclusion

The choice of malonate ester in organic synthesis has profound implications for the outcome and selectivity of a reaction. This compound, with its sterically demanding tert-butyl groups, offers a unique set of properties that distinguish it from less hindered analogs like diethyl and dimethyl malonate. Its inertness in Michael additions can be leveraged for selective reactions, while its differential hydrolysis provides a valuable tool for chemoselective deprotection. In alkylation reactions, the steric bulk of this compound favors mono-substitution. While the Krapcho decarboxylation may be slower, it remains a feasible transformation. By understanding these selectivity differences, researchers can strategically employ this compound to achieve their desired synthetic targets with greater control and efficiency.

An Economic and Experimental Comparison: Di-tert-butyl Malonate vs. Diethyl Malonate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and fine chemical development, the choice of reagents can significantly impact both the economic viability and the scientific outcome of a synthetic route. Among the C-H acidic compounds widely employed for carbon-carbon bond formation, malonic acid esters are paramount. This guide provides a detailed economic and experimental comparison between two common malonates: di-tert-butyl malonate and diethyl malonate. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection based on objective data.

Executive Summary

Diethyl malonate has long been the workhorse for malonic ester synthesis due to its relatively low cost and versatile reactivity. However, the unique properties of this compound, primarily stemming from the steric bulk of the tert-butyl groups, offer distinct advantages in specific synthetic scenarios, such as promoting mono-alkylation and allowing for selective deprotection under acidic conditions. The economic trade-off lies in the higher cost of the starting materials for this compound. This guide will delve into a cost analysis of their respective syntheses and a comparative overview of their performance in key chemical transformations, supported by experimental protocols.

Economic Comparison: A Tale of Two Synthesis Routes

The economic feasibility of using either malonate is intrinsically linked to the cost of its synthesis. Below is a comparative analysis of the starting material costs for the common industrial synthesis of diethyl malonate and two prevalent laboratory-scale syntheses of this compound.

Table 1: Starting Material Cost Analysis for Diethyl Malonate Synthesis

Starting MaterialTypical Synthesis RoutePrice (USD/kg)
Chloroacetic AcidReaction with sodium cyanide followed by esterification0.44 - 1.27[1][2][3][4]
Sodium CyanideReaction with chloroacetic acid165 - 395.5[5][6][7][8][9]
Ethanol (B145695)Esterification of cyanoacetic acid0.68 - 0.99[10][11][12][13]

Table 2: Starting Material Cost Analysis for this compound Synthesis

Starting MaterialTypical Synthesis RoutePrice (USD/kg)
Malonic AcidEsterification with isobutylene (B52900) or tert-butyl alcohol3.00 - 3.90[14]
IsobutyleneReaction with malonic acid1.00 - 1.32[15][16][17][18]
tert-Butyl AlcoholReaction with malonyl dichloride0.71 - 1.21[19][20][21][22][23]
Malonyl DichlorideReaction with tert-butyl alcohol10.00 - 15.00[24][25]

Note: Prices are approximate and can vary based on supplier, purity, and market fluctuations.

The data clearly indicates that the starting materials for diethyl malonate are generally more economical than those for this compound. The use of the highly toxic sodium cyanide in the traditional synthesis of diethyl malonate, however, presents significant handling and waste disposal costs that must be factored into the overall economic assessment.

Performance in Synthesis: A Comparative Overview

The choice between this compound and diethyl malonate often extends beyond mere cost considerations and into the realm of chemical reactivity and selectivity.

C-Alkylation

The alkylation of malonic esters is a cornerstone of their utility. The steric hindrance imparted by the tert-butyl groups in this compound can significantly influence the outcome of this reaction. This bulkiness can disfavor dialkylation, making it a more suitable choice when mono-alkylation is the desired outcome.

Table 3: Qualitative Comparison in C-Alkylation

FeatureDiethyl MalonateThis compound
Rate of Alkylation Generally faster due to less steric hindrance.Slower, particularly with bulky alkylating agents.
Tendency for Dialkylation Higher, often requiring careful control of stoichiometry.Lower, the bulky ester groups sterically shield the methine proton after the first alkylation.
Yield of Mono-alkylated Product Can be lower due to competing dialkylation.Often higher, especially when mono-alkylation is the target.
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. Both malonates are effective in this reaction.

Michael Addition

In the Michael addition, a soft nucleophile adds to an α,β-unsaturated carbonyl compound. Here, a notable difference in reactivity is observed. In a study on the enantioselective Michael addition of malonates to α,β-unsaturated ketones, this compound was found to be completely unreactive under the reaction conditions where diethyl malonate readily participated[26]. This lack of reactivity is attributed to the steric hindrance of the bulky tert-butyl groups, which prevents the approach of the malonate enolate to the Michael acceptor.

Hydrolysis and Decarboxylation

A significant advantage of this compound lies in the differential stability of its ester groups. The tert-butyl esters are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) at room temperature, while being relatively stable to basic conditions that would hydrolyze ethyl esters.[27] This orthogonality allows for selective deprotection in complex molecules, a valuable tool in multi-step synthesis. Conversely, diethyl malonate requires harsher conditions for hydrolysis, typically saponification with a strong base followed by acidification.

Experimental Protocols

The following are representative experimental protocols for key reactions involving both malonates.

General Procedure for Mono-alkylation of Malonic Esters

Materials:

  • Malonic ester (diethyl or this compound) (1 equivalent)

  • Anhydrous ethanol or tert-butanol

  • Sodium ethoxide or potassium tert-butoxide (1.1 equivalents)

  • Alkyl halide (1 equivalent)

  • Anhydrous diethyl ether or THF

Protocol:

  • A solution of the alkoxide base is prepared by dissolving the appropriate sodium or potassium metal in the corresponding anhydrous alcohol under an inert atmosphere.

  • The malonic ester is added dropwise to the cooled alkoxide solution with stirring.

  • After the addition is complete, the mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • The alkyl halide, dissolved in a minimal amount of anhydrous solvent, is added dropwise to the enolate solution at a temperature that maintains a controlled reaction.

  • The reaction mixture is then stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC).

  • Work-up involves quenching the reaction with water, separating the organic layer, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure or column chromatography.

General Procedure for Knoevenagel Condensation

Materials:

  • Malonic ester (1 equivalent)

  • Aldehyde or ketone (1 equivalent)

  • Piperidine or a similar amine catalyst (catalytic amount)

  • Anhydrous toluene (B28343) or benzene

Protocol:

  • The malonic ester, carbonyl compound, and catalyst are dissolved in the solvent in a round-bottom flask equipped with a Dean-Stark apparatus.

  • The mixture is heated to reflux, and the azeotropic removal of water is monitored.

  • The reaction is continued until no more water is collected.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflow and Economic Considerations

ExperimentalWorkflow cluster_synthesis Malonate Synthesis cluster_reaction Application in Synthesis start Starting Materials esterification Esterification start->esterification purification_ester Purification esterification->purification_ester malonate Malonic Ester purification_ester->malonate reaction C-C Bond Formation (Alkylation, Knoevenagel, etc.) malonate->reaction workup Reaction Work-up reaction->workup purification_product Product Purification workup->purification_product final_product Final Product purification_product->final_product

A general workflow for the synthesis and application of malonic esters.

EconomicComparison cluster_dem Diethyl Malonate cluster_dtbm This compound dem_cost Lower Starting Material Cost (Chloroacetic Acid, Ethanol) decision Choice of Malonate dem_cost->decision dem_process Established Industrial Process dem_process->decision dem_waste Hazardous Waste (Cyanide) dem_waste->decision dem_reactivity Higher Reactivity dem_reactivity->decision dtbm_cost Higher Starting Material Cost (Malonic Acid, Isobutylene) dtbm_cost->decision dtbm_process More Complex Synthesis dtbm_process->decision dtbm_selectivity Higher Selectivity (Mono-alkylation) dtbm_selectivity->decision dtbm_deprotection Orthogonal Deprotection dtbm_deprotection->decision

Key economic and synthetic factors influencing the choice between the two malonates.

Conclusion

The economic comparison clearly favors diethyl malonate based on the cost of its primary starting materials. Its established large-scale production and broader reactivity profile make it a cost-effective choice for many applications. However, the use of highly toxic cyanide in its traditional synthesis route poses significant safety and environmental concerns, which can translate to higher operational costs.

This compound, while more expensive to produce, offers significant advantages in terms of synthetic strategy. The steric hindrance of the tert-butyl groups provides enhanced selectivity for mono-alkylation and can render the molecule less reactive in certain transformations, which can be exploited for chemoselectivity. Furthermore, the ease of deprotection under acidic conditions provides a valuable tool for orthogonal protection strategies in the synthesis of complex molecules.

Ultimately, the decision to use this compound versus diethyl malonate should be made on a case-by-case basis, weighing the economic constraints against the specific synthetic requirements of the target molecule. For large-scale, cost-sensitive syntheses where high reactivity is desired, diethyl malonate remains a viable option. For more intricate, multi-step syntheses where selectivity and controlled deprotection are critical, the higher initial cost of this compound can be justified by improved yields and simplified synthetic routes.

References

Analytical methods for quantifying the conversion of Di-tert-butyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reaction conversion is paramount for process optimization, yield determination, and kinetic studies. This guide provides a comparative overview of common analytical methods for quantifying the conversion of di-tert-butyl malonate, a key building block in the synthesis of various organic molecules. We will delve into the practical aspects of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and data presentation to aid in method selection and implementation.

At a Glance: Method Comparison

To facilitate a quick comparison, the following table summarizes the key quantitative parameters for each analytical technique. It is important to note that the specific values for linearity, limit of detection (LOD), and limit of quantification (LOQ) are illustrative and should be experimentally determined for your specific application and instrument.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or other detectors.Detection of nuclear spin transitions in a magnetic field.
Linear Range Typically wide, e.g., 20-1000 ng.[1]Generally wide, dependent on detector.Good for higher concentrations, can be less linear at very low concentrations.
Selectivity High, especially in Selected Ion Monitoring (SIM) mode.Good, can be improved with method development.High, unique signals for different protons.
Sensitivity High (ng to pg level).Moderate to high (µg to ng level).Lower sensitivity compared to GC-MS and HPLC.
Sample Throughput Moderate, typical run times are 15-30 minutes.Moderate to high, typical run times are 5-20 minutes.High, can acquire a spectrum in a few minutes.
Instrumentation Cost HighModerate to HighVery High
Ease of Use ModerateModerateRequires specialized expertise.

In-Depth Methodologies and Experimental Protocols

This section provides detailed experimental protocols for each of the discussed analytical methods. These protocols are intended as a starting point and may require optimization for specific reaction conditions and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of volatile and thermally stable compounds like this compound. The high selectivity of mass spectrometry, particularly in Selected Ion Monitoring (SIM) mode, allows for accurate quantification even in complex reaction mixtures.

Experimental Protocol:

  • Sample Preparation:

    • Accurately withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a suitable reagent or cooling).

    • Dilute the aliquot with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final volume of 1 mL in a GC vial.

    • Spike the diluted sample with a known concentration of an internal standard. A suitable internal standard should be a compound with similar chemical properties but a different retention time, for example, diethyl sebacate (B1225510) or dipropyl malonate.[1]

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent GC-MS system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions such as m/z 57 (tert-butyl cation) can be monitored.[2]

      • Transfer Line Temperature: 280°C.[1]

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.

    • Inject the standards and the samples into the GC-MS.

    • For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.

    • Determine the concentration of this compound in the samples using the calibration curve. The conversion can then be calculated based on the initial concentration.

Workflow for GC-MS Analysis:

Caption: Workflow for quantifying this compound conversion using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. For this compound, a reverse-phase HPLC method is generally effective.

Experimental Protocol:

  • Sample Preparation:

    • Take a precise aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample with the mobile phase to a suitable concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized, for example, starting with 60:40 (v/v) acetonitrile:water.[3] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV detector at a suitable wavelength (e.g., 210 nm, as esters have some absorbance in the low UV region) or a mass spectrometer.

    • Injection Volume: 10 µL.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted reaction samples and determine the concentration of this compound from the calibration curve.

Workflow for HPLC Analysis:

Caption: Workflow for quantifying this compound conversion using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can provide highly accurate and precise measurements without the need for a calibration curve, provided a suitable internal standard is used.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Add a known amount of a suitable solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard. The internal standard should have a simple spectrum with a resonance that does not overlap with the signals of the analyte or other components in the mixture. Common internal standards include 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone.

  • Instrumental Parameters:

    • NMR Spectrometer: 400 MHz or higher field instrument.

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Acquisition Parameters:

      • Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Quantification:

    • Integrate the characteristic signal of this compound (e.g., the singlet for the tert-butyl protons) and a known signal of the internal standard.

    • The concentration of this compound can be calculated using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS

      Where:

      • C_analyte = Concentration of the analyte

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Logical Relationship for qNMR Quantification:

qNMR_Logic cluster_inputs Experimental Inputs cluster_calculation Calculation Integral_Analyte Integral of Analyte Signal (I_analyte) Ratio_Integrals Integral Ratio (I_analyte / I_IS) Integral_Analyte->Ratio_Integrals Integral_IS Integral of Internal Standard Signal (I_IS) Integral_IS->Ratio_Integrals Protons_Analyte Number of Protons (Analyte, N_analyte) Ratio_Protons Proton Ratio (N_IS / N_analyte) Protons_Analyte->Ratio_Protons Protons_IS Number of Protons (IS, N_IS) Protons_IS->Ratio_Protons Mass_IS Mass of Internal Standard (m_IS) Ratio_Mass Mass Ratio (m_IS / m_sample) Mass_IS->Ratio_Mass Mass_Sample Mass of Sample (m_sample) Mass_Sample->Ratio_Mass Purity_IS Purity of Internal Standard (P_IS) Concentration_Analyte Analyte Concentration Purity_IS->Concentration_Analyte Ratio_Integrals->Concentration_Analyte Ratio_Protons->Concentration_Analyte Ratio_Mass->Concentration_Analyte

Caption: Logical relationship for calculating analyte concentration using qNMR.

Conclusion

The choice of the most suitable analytical method for quantifying the conversion of this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, available instrumentation, and the desired sample throughput.

  • GC-MS offers excellent sensitivity and selectivity, making it ideal for trace-level quantification and for complex matrices where chromatographic separation is crucial.

  • HPLC is a robust and versatile technique suitable for a broad range of reaction conditions and is particularly useful when dealing with less volatile or thermally sensitive compounds.

  • qNMR provides a highly accurate and direct method of quantification without the need for extensive calibration, making it a powerful tool for reaction monitoring, especially when absolute quantification is required.

By carefully considering the strengths and limitations of each technique and by following the detailed protocols provided, researchers can confidently and accurately monitor the conversion of this compound in their synthetic endeavors.

References

A Comparative Guide to the Applications of Malonic Esters in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malonic esters are a versatile class of reagents in organic synthesis, primarily utilized for their active methylene (B1212753) group which can be readily deprotonated to form a stabilized carbanion. This nucleophilic intermediate serves as a cornerstone for various carbon-carbon bond-forming reactions. The choice of the ester group—typically diethyl, dimethyl, dibenzyl, or di-tert-butyl—can significantly influence reaction outcomes, including yields, reaction times, and compatibility with other functional groups. This guide provides an objective comparison of the applications of different malonic esters, supported by experimental data and detailed protocols for key reactions.

Performance Comparison in Key Synthetic Transformations

The utility of different malonic esters is most evident in three principal reactions: the malonic ester synthesis for the preparation of carboxylic acids, the Knoevenagel condensation, and the Michael addition. The following tables summarize quantitative data from various studies to facilitate a comparison of their performance.

Malonic Ester Synthesis

The malonic ester synthesis is a classic method for converting alkyl halides into substituted acetic acids.[1][2] The reaction proceeds via alkylation of the malonate enolate followed by hydrolysis and decarboxylation.[3][4][5]

Table 1: Comparison of Malonic Esters in the Synthesis of Substituted Carboxylic Acids

Malonic EsterAlkyl HalideBaseSolventYield (%)Reference
Diethyl Malonaten-Butyl bromideSodium EthoxideEthanol (B145695)~80%[6]
Dimethyl MalonateBenzyl (B1604629) chlorideSodium MethoxideMethanol~85%[6]
Di-tert-butyl MalonateIodomethanePotassium CarbonateAcetone~90%[7]

Note: Yields are representative and can vary based on specific reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond.[8][9] The choice of malonic ester can affect the rate and yield of the condensation.

Table 2: Efficacy of Malonic Esters in the Knoevenagel Condensation with Benzaldehyde (B42025)

Malonic EsterCatalystSolventReaction Time (h)Yield (%)Reference
Diethyl MalonatePiperidine (B6355638)Ethanol685-90%[10]
Dimethyl MalonatePiperidineEthanol5~90%[11]
Dibenzyl MalonateL-prolineDMSO12~80%[12]

Note: Conditions are optimized for each ester and may not be directly comparable.

Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile, such as a malonate enolate, to an α,β-unsaturated carbonyl compound.[13] The steric and electronic properties of the malonic ester can influence the efficiency of the addition.

Table 3: Performance of Malonic Esters in the Michael Addition to Chalcone

Malonic EsterCatalystSolventYield (%)Enantiomeric Excess (ee %)Reference
Diethyl Malonate(R,R)-DPENEthanol99%94%[14]
Dimethyl Malonate(R,R)-DPENEthanol91%88%[14]
Diisopropyl Malonate(R,R)-DPENEthanol75%96%[14]
Dibenzyl Malonate(R,R)-DPENEthanol-88%[15]
This compound(R,R)-DPENEthanolNo Reaction-[15]

Note: DPEN (1,2-diphenylethanediamine) is a chiral catalyst used for asymmetric synthesis.

Key Applications and Synthetic Utility

Diethyl Malonate (DEM)

Diethyl malonate is the most common and versatile of the malonic esters.[16][17] It is widely used in the synthesis of pharmaceuticals, such as barbiturates, as well as in the production of flavors and fragrances.[13][16] Its relatively low cost and well-established reactivity make it a staple in both academic and industrial laboratories.[18]

Dimethyl Malonate (DMM)

Dimethyl malonate is often used interchangeably with diethyl malonate. Due to the smaller size of the methyl groups, it can sometimes offer slightly higher reactivity and yields due to reduced steric hindrance.[11]

Dibenzyl Malonate

The benzyl groups in dibenzyl malonate can be removed under mild hydrogenolysis conditions, making it a valuable reagent when other functional groups in the molecule are sensitive to the harsh acidic or basic conditions required for the hydrolysis of ethyl or methyl esters. This is particularly useful in complex, multi-step syntheses, such as in peptide chemistry.[19]

This compound

The tert-butyl ester groups are readily cleaved under acidic conditions with the formation of isobutylene, which is a gas.[7] This clean deprotection makes this compound advantageous in syntheses where purification of the final product is challenging. However, the bulky tert-butyl groups can sterically hinder its reaction in some cases, as seen in the Michael addition.[15]

Experimental Protocols

Synthesis of Barbituric Acid using Diethyl Malonate

This protocol describes the condensation of diethyl malonate with urea (B33335) to form barbituric acid, the parent compound of barbiturates.[20][21][22][23]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Concentrated hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal (11.5 g, 0.5 mol) in absolute ethanol (250 mL). The reaction is exothermic and should be cooled if it becomes too vigorous.[21]

  • Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol). In a separate beaker, dissolve dry urea (30 g, 0.5 mol) in hot absolute ethanol (250 mL, ~70°C). Add the urea solution to the reaction mixture.[20][21]

  • Reaction: Shake the mixture well and reflux for 7 hours using an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.[20][21]

  • Work-up and Isolation: After reflux, add hot water (500 mL, ~50°C) to dissolve the solid.[20] Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper (approximately 45 mL).[20][21]

  • Crystallization and Purification: Filter the hot solution to remove any impurities and then cool the filtrate in an ice bath overnight to crystallize the barbituric acid.[20] Collect the white crystalline product by filtration, wash with cold water, and dry in an oven at 100-110°C.[20][21] The expected yield is 46-50 g (72-78%).[20]

Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde

This protocol outlines the base-catalyzed condensation of diethyl malonate with benzaldehyde.[24]

Materials:

  • Diethyl malonate

  • Benzaldehyde

  • Piperidine

  • Benzene (B151609)

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flask equipped with a Dean-Stark apparatus and reflux condenser, combine diethyl malonate (0.63 mol), commercial benzaldehyde (72-76 g), piperidine (2-7 mL, the amount depends on the benzoic acid content of the aldehyde), and benzene (200 mL).[24]

  • Reaction: Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected in the Dean-Stark trap (11-18 hours).[24]

  • Work-up: Cool the mixture, add more benzene (100 mL), and wash sequentially with two portions of water (100 mL each), two portions of 1 N hydrochloric acid (100 mL each), and one portion of saturated sodium bicarbonate solution (100 mL).[24]

  • Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the benzene under reduced pressure. Distill the residue under reduced pressure to obtain the pure ethyl benzalmalonate. The yield is typically high.[24]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general workflows for the key reactions discussed.

MalonicEsterSynthesis MalonicEster Malonic Ester Enolate Enolate Formation MalonicEster->Enolate Base (e.g., NaOEt) Alkylation Alkylation Enolate->Alkylation Alkyl Halide (R-X) Hydrolysis Hydrolysis Alkylation->Hydrolysis H3O+ / Heat Decarboxylation Decarboxylation Hydrolysis->Decarboxylation - CO2 CarboxylicAcid Substituted Carboxylic Acid Decarboxylation->CarboxylicAcid

Caption: General workflow for the Malonic Ester Synthesis.

KnoevenagelCondensation MalonicEster Malonic Ester Condensation Knoevenagel Condensation MalonicEster->Condensation AldehydeKetone Aldehyde or Ketone AldehydeKetone->Condensation Base Weak Base (e.g., Piperidine) Base->Condensation UnsaturatedProduct α,β-Unsaturated Product Condensation->UnsaturatedProduct

Caption: Key components of the Knoevenagel Condensation.

MichaelAddition MalonicEster Malonic Ester Enolate Malonate Enolate MalonicEster->Enolate Deprotonation Base Base Base->Enolate Addition Michael Addition (1,4-Conjugate Addition) Enolate->Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Addition Adduct Michael Adduct Addition->Adduct

Caption: The process of a Michael Addition reaction.

References

Safety Operating Guide

Proper Disposal of Di-tert-butyl Malonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of di-tert-butyl malonate.

This compound is a combustible liquid that requires careful handling to prevent personal injury and environmental contamination.[1] Adherence to established safety protocols and regulatory requirements is not just a best practice but a legal necessity.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] Emergency eyewash stations and safety showers should be readily accessible.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol [2]
Appearance Clear colorless to slightly yellow liquid[3]
Density 0.966 g/mL at 25 °C
Melting Point -7 to -6 °C[4]
Boiling Point 110-111 °C at 22 mmHg[4]
Flash Point 89 °C (192.2 °F) - closed cup[4]
Solubility Hardly soluble in water[3][5]

Disposal Protocol

The primary and mandatory step for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Improper disposal can lead to significant legal and environmental liabilities. The following workflow outlines the necessary steps for compliant disposal.

Workflow for the proper disposal of this compound.

Step-by-Step Guidance:

  • Waste Characterization : The first step in proper waste management is to characterize the waste. This compound is classified as a combustible liquid.[1] Any mixture containing this chemical should also be treated as hazardous waste.

  • Containerization : Collect waste this compound in a chemically compatible, non-reactive container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also include the date accumulation started and the relevant hazard warnings (e.g., "Combustible").

  • Storage : Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, sparks, and open flames.[1]

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. These companies have the expertise and facilities to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Documentation : Complete all required waste manifest forms provided by the disposal service. This documentation creates a legal record of the waste from generation to final disposal.

Accidental Release Measures

In the event of a spill, immediately remove all sources of ignition.[1] Absorb the spill with an inert, non-combustible material such as sand or earth. Do not use combustible materials like sawdust.[1] Place the contaminated absorbent material into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated. Do not allow the spilled material to enter drains or waterways.[1]

References

Personal protective equipment for handling Di-tert-butyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Di-tert-butyl Malonate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound, crucial for safe handling and storage.

PropertyValue
CAS Number 541-16-2
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.28 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 110 - 111 °C / 230 - 231.8 °F
Flash Point 88 °C / 190.4 °F
Density 0.966 g/mL at 25 °C

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of vapors.

  • Eye Protection: Chemical safety glasses with side shields or goggles are required.[1]

  • Hand Protection: Butyl rubber gloves are highly recommended for handling this compound, as they provide superior resistance to esters.[1][2][3][4][5] Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.

  • Body Protection: A standard laboratory coat must be worn. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow minimizes the risk of exposure and accidents.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Verify that an appropriate fire extinguisher (Type B: for flammable and combustible liquids) is accessible.

    • Locate the nearest safety shower and eyewash station.

  • Handling:

    • Don all required personal protective equipment.

    • Dispense the required amount of this compound carefully, avoiding splashes.

    • Keep the container tightly closed when not in use.

    • Avoid heating the substance near open flames or spark sources, as it is a combustible liquid.[1]

  • Post-Handling:

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Wipe down the work surface in the fume hood.

    • Remove gloves and wash hands thoroughly with soap and water.

Spill and Emergency Response

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in fume hood):

    • Alert colleagues in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Prevent entry to the contaminated area.

    • Provide the Safety Data Sheet (SDS) to emergency responders.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from ignition sources.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Workflow for Handling this compound

The following diagram illustrates the key stages for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response (If Applicable) cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup prep_safety Locate Safety Equipment prep_setup->prep_safety handle_dispense Dispense Chemical prep_safety->handle_dispense handle_procedure Perform Experiment handle_dispense->handle_procedure handle_close Keep Container Closed handle_procedure->handle_close spill_contain Contain & Absorb handle_procedure->spill_contain Spill Occurs disp_decon Decontaminate Equipment handle_close->disp_decon spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon disp_collect Collect All Waste spill_decon->disp_collect disp_decon->disp_collect disp_store Store in Labeled Container disp_collect->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl malonate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.